6-Fluoro-1H-indol-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-fluoro-1H-indol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4,11H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFWKDMLYWEBHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=CC(=C21)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646107 | |
| Record name | 6-Fluoro-1H-indol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885518-25-2 | |
| Record name | 6-Fluoro-1H-indol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-Fluoro-1H-indol-4-amine chemical properties and structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and available methodologies related to 6-Fluoro-1H-indol-4-amine, geared towards researchers, scientists, and professionals in drug development.
Chemical Properties and Structure
6-Fluoro-1H-indol-4-amine is a fluorinated derivative of the indole scaffold, a common motif in pharmacologically active compounds. The presence of the fluorine atom can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical in drug design.
Chemical Structure
The structure of 6-Fluoro-1H-indol-4-amine consists of a bicyclic indole core, with a fluorine atom substituted at the 6-position of the benzene ring and an amine group at the 4-position.
IUPAC Name: 6-fluoro-1H-indol-4-amine[1]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₇FN₂ | [1] |
| Molecular Weight | 150.15 g/mol | |
| Appearance | Solid | [1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| CAS Number | 885518-25-2 | [1] |
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of 6-Fluoro-1H-indol-4-amine are not explicitly described in the reviewed literature. However, established methods for the synthesis of substituted indoles can be adapted for its preparation.
Synthesis
The synthesis of 6-Fluoro-1H-indol-4-amine can likely be achieved through multi-step synthetic routes common for indole derivatives. Two prominent methods are the Leimgruber-Batcho and Fischer indole syntheses.
Leimgruber-Batcho Indole Synthesis: This method generally involves the reaction of a substituted o-nitrotoluene with a dimethylformamide acetal to form an enamine, which is then reductively cyclized to the indole. For 6-Fluoro-1H-indol-4-amine, a potential starting material would be a suitably substituted 4-amino-2-nitrotoluene derivative.
Fischer Indole Synthesis: This classic method involves the reaction of a phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. The synthesis of 6-Fluoro-1H-indol-4-amine via this route would likely start from a fluorinated and aminated phenylhydrazine derivative.
Purification
Post-synthesis, purification of 6-Fluoro-1H-indol-4-amine would be crucial to remove impurities. Common techniques for the purification of indole derivatives include:
-
Column Chromatography: Silica gel column chromatography is a standard method for purifying organic compounds. A solvent system of appropriate polarity would be required to separate the desired product from byproducts and unreacted starting materials.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be an effective method for achieving high purity.
Analysis
Characterization and purity assessment of 6-Fluoro-1H-indol-4-amine would involve standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for confirming the chemical structure.
-
Infrared (IR) Spectroscopy: IR spectroscopy would help identify the characteristic functional groups present in the molecule, such as the N-H stretches of the indole and amine groups, and the C-F bond.
-
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern, further confirming the identity of the compound.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is particularly useful for assessing purity and for quantitative analysis, and a method could be developed based on protocols for similar fluoro-indole-amine compounds.
Biological Activity and Signaling Pathways
Currently, there is no publicly available information on the specific biological activity or the involvement of 6-Fluoro-1H-indol-4-amine in any signaling pathways. While many indole derivatives are known to possess a wide range of pharmacological activities, the specific effects of the 4-amino and 6-fluoro substitution pattern in this particular compound have not been reported in the scientific literature.
Visualizations
As no specific signaling pathways involving 6-Fluoro-1H-indol-4-amine have been identified, a diagram illustrating a hypothetical experimental workflow for its synthesis and characterization is provided below.
Caption: Hypothetical workflow for the synthesis and analysis of 6-Fluoro-1H-indol-4-amine.
Safety Information
6-Fluoro-1H-indol-4-amine is associated with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[1]
Appropriate personal protective equipment should be used when handling this compound.
Conclusion
6-Fluoro-1H-indol-4-amine is a chemical compound with potential for use in drug discovery, given its fluorinated indole structure. However, there is a significant lack of publicly available data regarding its specific physical properties, detailed experimental protocols for its synthesis and analysis, and, most notably, its biological activity and mechanism of action. Further research is required to elucidate these aspects and to determine the potential therapeutic applications of this molecule.
References
Spectroscopic Profile of 6-Fluoro-1H-indol-4-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic characteristics of 6-Fluoro-1H-indol-4-amine (CAS No. 885518-25-2). Due to the limited availability of public domain experimental spectra for this specific molecule, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of its structural features and established spectroscopic principles. This guide also includes standardized experimental protocols for acquiring such data.
Chemical Structure and Overview
6-Fluoro-1H-indol-4-amine is a fluorinated derivative of indole, a prominent heterocyclic scaffold in medicinal chemistry. The presence of the fluorine atom and the amino group on the benzene ring of the indole core is expected to significantly influence its electronic properties and, consequently, its spectroscopic behavior. Understanding this spectroscopic profile is crucial for its identification, purity assessment, and structural elucidation in research and development settings.
Molecular Formula: C₈H₇FN₂ Molecular Weight: 150.16 g/mol IUPAC Name: 6-fluoro-1H-indol-4-amine
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 6-Fluoro-1H-indol-4-amine. These predictions are derived from established chemical shift values for substituted indoles and aromatic compounds, as well as characteristic infrared absorption frequencies and mass spectral fragmentation patterns for analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: DMSO-d₆
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Predicted Coupling Constants (J, Hz) |
| ~11.0 | Broad Singlet | 1H | N1-H | - |
| ~7.0-7.2 | Triplet | 1H | H2 | ~2.5 |
| ~6.5-6.7 | Triplet | 1H | H3 | ~2.5 |
| ~6.4 | Doublet of Doublets | 1H | H5 | J(H5-F) ≈ 10-12, J(H5-H7) ≈ 2 |
| ~6.2 | Doublet of Doublets | 1H | H7 | J(H7-F) ≈ 8-10, J(H7-H5) ≈ 2 |
| ~5.0 | Broad Singlet | 2H | N4-H₂ | - |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment | Predicted Coupling Constants (J, Hz) |
| ~155-160 (d) | C6 | ¹J(C6-F) ≈ 230-250 |
| ~140-145 | C4 | |
| ~135-140 (d) | C7a | ³J(C7a-F) ≈ 10-15 |
| ~125-130 | C2 | |
| ~120-125 (d) | C3a | ³J(C3a-F) ≈ 5-10 |
| ~105-110 (d) | C5 | ²J(C5-F) ≈ 20-25 |
| ~100-105 | C3 | |
| ~95-100 (d) | C7 | ²J(C7-F) ≈ 25-30 |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3450 - 3300 | Medium, Sharp (two bands) | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |
| 3300 - 3200 | Medium, Broad | N-H Stretch | Indole N-H |
| 1650 - 1580 | Strong | N-H Scissoring | Primary Amine (-NH₂) |
| 1600 - 1450 | Medium to Strong | C=C Stretch | Aromatic Ring |
| 1335 - 1250 | Strong | C-N Stretch | Aromatic Amine |
| 1250 - 1150 | Strong | C-F Stretch | Aryl Fluoride |
| 910 - 665 | Medium to Strong, Broad | N-H Wag | Primary and Indole Amines |
Mass Spectrometry (MS)
Ionization Mode: Electron Ionization (EI)
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 150 | High | [M]⁺ (Molecular Ion) |
| 123 | Medium | [M - HCN]⁺ |
| 96 | Medium | [M - HCN - HCN]⁺ |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound like 6-Fluoro-1H-indol-4-amine.
NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Tune and shim the probe for the specific sample.
-
Acquire a standard one-pulse proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans.
-
Process the data similarly to the ¹H spectrum.
-
IR Spectroscopy
-
Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique for a solid sample. Place a small amount of the solid material directly on the ATR crystal.
-
Instrumentation: Employ a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
Typical parameters: spectral range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe (for solid samples) or after separation by Gas Chromatography (GC-MS).
-
Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) source.
-
Data Acquisition:
-
Ionize the sample using a standard electron energy of 70 eV.
-
Scan a mass range appropriate for the compound (e.g., m/z 40-400).
-
The resulting mass spectrum will show the mass-to-charge ratio of the molecular ion and its fragments.
-
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of the spectroscopic analysis of 6-Fluoro-1H-indol-4-amine.
Caption: Workflow for the spectroscopic analysis of 6-Fluoro-1H-indol-4-amine.
Caption: Logical flow of an NMR experiment.
The Discovery and Synthetic Trajectory of 6-Fluoro-1H-indol-4-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Fluoro-1H-indol-4-amine is a key heterocyclic building block in medicinal chemistry, valued for the strategic placement of its fluorine and amine substituents which can significantly influence the pharmacological properties of larger molecules. While a singular, seminal report on its initial "discovery" is not readily apparent in the surveyed literature, its synthetic history is deeply rooted in the foundational principles of indole synthesis. This technical guide consolidates plausible synthetic pathways, detailed experimental protocols, and relevant data, providing a comprehensive resource for researchers working with this important scaffold. The methodologies presented are based on established and analogous reactions for substituted indoles, particularly leveraging the robust Leimgruber-Batcho indole synthesis.
Introduction: The Significance of Fluorinated Indoles
The indole nucleus is a ubiquitous scaffold in a vast array of biologically active natural products and synthetic pharmaceuticals. The introduction of a fluorine atom into the indole ring can profoundly alter a molecule's physicochemical and pharmacokinetic properties. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity and bioavailability. The 6-fluoro substitution pattern, in particular, has been explored in various therapeutic areas. The further incorporation of a 4-amino group provides a crucial handle for diversification and interaction with biological targets.
Proposed Synthetic History and Key Methodologies
The synthesis of 6-Fluoro-1H-indol-4-amine is not explicitly detailed in a dedicated historical publication. However, its preparation can be logically deduced from well-established indole synthetic strategies. The most probable and industrially scalable approach is a modification of the Leimgruber-Batcho indole synthesis . This powerful method allows for the construction of the indole ring from ortho-nitrotoluene derivatives. An alternative, though potentially less regioselective for this specific substitution pattern, is the Fischer indole synthesis .
A key strategic consideration in the synthesis of 6-Fluoro-1H-indol-4-amine is the introduction of the 4-amino group. This is most effectively achieved through the reduction of a corresponding 4-nitroindole precursor. Therefore, the primary synthetic challenge lies in the efficient construction of 6-Fluoro-4-nitro-1H-indole .
The Leimgruber-Batcho Approach: A Plausible Synthetic Route
The Leimgruber-Batcho synthesis is a highly versatile method for preparing a wide range of substituted indoles. A plausible pathway to 6-Fluoro-1H-indol-4-amine utilizing this methodology is outlined below.
Synthesis of the Key Precursor: 1-Fluoro-3-methyl-2,4-dinitrobenzene
The synthesis would likely commence with a suitable fluorinated and nitrated toluene derivative. The starting material, 1-Fluoro-3-methyl-2,4-dinitrobenzene, can be prepared through the nitration of 3-fluoro-toluene.
Safety Precaution: Dinitrotoluene derivatives are potentially explosive and toxic. Appropriate safety measures, including working in a well-ventilated fume hood and using personal protective equipment, are crucial.[1][2][3][4]
Step 1: Enamine Formation
The first step of the Leimgruber-Batcho synthesis involves the reaction of the ortho-nitrotoluene derivative with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMFDMA), often in the presence of a secondary amine like pyrrolidine, to form a reactive enamine intermediate.[5][6]
Step 2: Reductive Cyclization to 6-Fluoro-4-nitro-1H-indole
The enamine intermediate undergoes reductive cyclization to form the indole ring. Various reducing agents can be employed for this transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common choice. Alternatively, metal-acid systems like iron in acetic acid can be used.[5][6][7][8] This step yields the crucial intermediate, 6-Fluoro-4-nitro-1H-indole.
Step 3: Reduction of the Nitro Group to 6-Fluoro-1H-indol-4-amine
The final step is the reduction of the nitro group at the 4-position to the desired amine. This can be achieved through several methods, with catalytic hydrogenation being a clean and efficient option. Other reducing agents such as stannous chloride (SnCl₂) or sodium dithionite can also be effective.[9]
Alternative Synthetic Strategy: The Fischer Indole Synthesis
While the Leimgruber-Batcho approach offers a more direct and likely higher-yielding route, the Fischer indole synthesis is another classical method that could potentially be adapted.
This pathway would involve the reaction of a suitably substituted phenylhydrazine, in this case, (3-Fluoro-5-nitrophenyl)hydrazine, with an aldehyde or ketone under acidic conditions.[10][11][12][13][14] The subsequent cyclization would yield the 6-fluoro-4-nitroindole intermediate, which would then be reduced to the final product as described previously. A significant challenge in this approach is the synthesis and stability of the required hydrazine precursor.
Data Presentation
As no specific literature with quantitative data for the direct synthesis of 6-Fluoro-1H-indol-4-amine was identified, the following table presents representative yields for analogous transformations found in the literature for the key reaction types.
| Reaction Step | Reaction Type | Substrate/Reagents | Product | Representative Yield (%) | Reference Analogy |
| Enamine Formation | Leimgruber-Batcho | o-Nitrotoluene derivative, DMFDMA, Pyrrolidine | Enamine | 85-95 | General Leimgruber-Batcho |
| Reductive Cyclization | Leimgruber-Batcho | Enamine, H₂, Pd/C | Substituted Indole | 70-90 | [5][7] |
| Nitro Reduction | Catalytic Hydrogenation | Nitroindole, H₂, Pd/C | Aminoindole | >90 | [9] |
| Fischer Indole Synthesis | Cyclization | Phenylhydrazone, Acid | Substituted Indole | 60-80 | [10][12] |
Detailed Experimental Protocols (Proposed)
The following protocols are proposed based on established procedures for analogous compounds. Researchers should perform their own optimization and safety assessments.
Protocol 1: Synthesis of 6-Fluoro-4-nitro-1H-indole via Leimgruber-Batcho Synthesis
Step A: Enamine Formation from 1-Fluoro-3-methyl-2,4-dinitrobenzene
-
To a solution of 1-fluoro-3-methyl-2,4-dinitrobenzene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.2 eq) and pyrrolidine (1.1 eq).
-
Heat the reaction mixture to 110-120 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude enamine intermediate, which can often be used in the next step without further purification.
Step B: Reductive Cyclization to 6-Fluoro-4-nitro-1H-indole
-
Dissolve the crude enamine from the previous step in a suitable solvent such as ethyl acetate or a mixture of toluene and acetic acid.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C) or iron powder (5.0 eq).
-
If using catalytic hydrogenation, subject the mixture to a hydrogen atmosphere (balloon or Parr apparatus) and stir vigorously at room temperature until hydrogen uptake ceases.
-
If using iron, heat the mixture to 80-90 °C and stir for 2-4 hours.
-
After the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst or iron residues.
-
Wash the filter cake with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure 6-fluoro-4-nitro-1H-indole.
Protocol 2: Synthesis of 6-Fluoro-1H-indol-4-amine by Reduction of 6-Fluoro-4-nitro-1H-indole
Method A: Catalytic Hydrogenation
-
Dissolve 6-fluoro-4-nitro-1H-indole (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr apparatus) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain 6-Fluoro-1H-indol-4-amine. Due to potential instability, it is often advisable to use the product directly in the next step or to protect the amine group.
Method B: Reduction with Stannous Chloride
-
To a solution of 6-fluoro-4-nitro-1H-indole (1.0 eq) in ethanol, add stannous chloride dihydrate (SnCl₂·2H₂O) (4-5 eq).
-
Heat the mixture to reflux and stir for 1-3 hours, monitoring by TLC.
-
Cool the reaction mixture and pour it into ice-water.
-
Basify the mixture with a saturated solution of sodium bicarbonate or sodium hydroxide to a pH > 8.
-
Filter the resulting precipitate of tin salts and wash thoroughly with ethyl acetate.
-
Separate the organic layer from the filtrate and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-Fluoro-1H-indol-4-amine.
Conclusion
While the precise historical discovery of 6-Fluoro-1H-indol-4-amine remains to be pinpointed in a single publication, its synthesis is firmly grounded in the well-established principles of indole chemistry. The Leimgruber-Batcho synthesis, proceeding through a 6-fluoro-4-nitro-1H-indole intermediate, represents the most logical and efficient synthetic route. This technical guide provides a comprehensive overview of the plausible synthetic strategies and detailed, adaptable experimental protocols to aid researchers in the preparation and utilization of this valuable chemical entity in drug discovery and development. The provided diagrams and tabulated data offer a clear and concise summary for ease of reference.
References
- 1. dl.novachem.com.au [dl.novachem.com.au]
- 2. cpachem.com [cpachem.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. nj.gov [nj.gov]
- 5. researchgate.net [researchgate.net]
- 6. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. jk-sci.com [jk-sci.com]
- 14. blogs.rsc.org [blogs.rsc.org]
Biological Activity Screening of 6-Fluoro-1H-indol-4-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the potential biological activities of 6-Fluoro-1H-indol-4-amine and outlines detailed experimental protocols for its biological screening. While specific data for this exact molecule is not extensively available in public literature, this guide extrapolates from the known activities of structurally related 6-fluoroindoles and 4-aminoindoles to propose a rational screening approach. Potential therapeutic applications for this class of compounds include anticancer, antimicrobial, and enzyme inhibitory activities.
Potential Biological Activities and Rationale for Screening
Based on the biological profiles of analogous compounds, 6-Fluoro-1H-indol-4-amine is a candidate for screening in the following therapeutic areas:
-
Anticancer Activity: Fluorinated indoles have demonstrated potent anticancer effects through various mechanisms. Derivatives of 6-fluoroindole have been shown to inhibit key protein kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), BRAF V600E, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Furthermore, some indole derivatives interfere with tubulin polymerization, a critical process for cell division. The presence of the 4-amino group may also contribute to interactions with the active sites of relevant enzymes.
-
Antimicrobial Activity: The 6-fluoroindole core is associated with antimicrobial properties. It has been reported that 6-fluoroindole can interfere with bacterial quorum sensing and biofilm formation, which are crucial for bacterial virulence and survival. The screening of 6-Fluoro-1H-indol-4-amine against a panel of pathogenic bacteria and fungi is therefore warranted.
-
Enzyme Inhibition: The indole nucleus is a common feature in many enzyme inhibitors. Given the structural similarities to known kinase inhibitors, it is plausible that 6-Fluoro-1H-indol-4-amine could exhibit inhibitory activity against various kinases. Screening against a panel of kinases is a logical step in elucidating its mechanism of action.
Data Presentation: Biological Activity of Structurally Related Indole Derivatives
To provide a framework for the potential efficacy of 6-Fluoro-1H-indol-4-amine, the following tables summarize the biological activities of structurally related 4-aminoindole and 6-fluoroindole derivatives.
Table 1: Anticancer Activity of Selected Indole Derivatives
| Compound Class | Specific Derivative(s) | Cancer Cell Line(s) | Assay Type | Activity (IC₅₀/EC₅₀) | Reference(s) |
| 6-Fluoroindole Derivatives | Indole-2-carboxamides | Various | Kinase Inhibition | Potent inhibition of EGFR, BRAFV600E, VEGFR-2 | [1] |
| Tubulin Polymerization Inhibitors | Various | Tubulin Polymerization Assay | Inhibition of tubulin polymerization | [1] | |
| 4-Aminoantipyrine Derivatives | 4-((3-Nitrophenyl)(8-hydroxyquinolinyl)methylamino)-1,5-dimethyl-2-phenylpyrazol-3-one | Not specified | Anthelmintic Activity | Potent activity | [2] |
| 4-((4-Methoxyphenyl)(8-hydroxyquinolinyl)methylamino)-1,5-dimethyl-2-phenylpyrazol-3-one | Not specified | Anti-inflammatory Activity | Potent activity | [2] |
Table 2: Antimicrobial Activity of Selected Indole Derivatives
| Compound Class | Specific Derivative(s) | Microorganism(s) | Assay Type | Activity (MIC) | Reference(s) |
| 6-Fluoroindole | 6-Fluoroindole | Serratia marcescens | Biofilm Inhibition | Inhibition of biofilm formation | [3] |
| Indole Derivatives | Indole-triazole and Indole-thiadiazole groups | S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei | Broth Microdilution | 3.125-50 µg/mL | [4] |
Table 3: Enzyme Inhibition by Selected Indole Derivatives
| Compound Class | Specific Derivative(s) | Target Enzyme(s) | Assay Type | Activity (IC₅₀) | Reference(s) |
| 6-Fluoroindole Derivatives | Tryptophan 2,3-Dioxygenase (TDO) Inhibitor | TDO | Enzyme Inhibition Assay | Potent inhibition | [1] |
| Indole-based Tyrphostin Derivatives | 3-aryl-2-(pyrid-3-yl)acrylonitrile derivatives | VEGFR-2 | Kinase Inhibition Assay | Sub-micromolar | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments to screen the biological activity of 6-Fluoro-1H-indol-4-amine.
Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
6-Fluoro-1H-indol-4-amine (dissolved in DMSO)
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 6-Fluoro-1H-indol-4-amine in complete medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
6-Fluoro-1H-indol-4-amine (dissolved in DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Protocol:
-
Compound Dilution: Prepare serial two-fold dilutions of 6-Fluoro-1H-indol-4-amine in CAMHB in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Materials:
-
6-Fluoro-1H-indol-4-amine (dissolved in DMSO)
-
Recombinant kinase (e.g., EGFR, VEGFR-2)
-
Kinase substrate (specific to the kinase)
-
ATP
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Luminometer
Protocol:
-
Reagent Preparation: Prepare serial dilutions of 6-Fluoro-1H-indol-4-amine. Prepare solutions of the kinase, substrate, and ATP in the kinase assay buffer.
-
Kinase Reaction: In a 384-well plate, add the test compound, the kinase, and the substrate.
-
Initiation of Reaction: Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol. The signal is typically luminescent and inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
Mandatory Visualizations
Signaling Pathways
Experimental Workflows
Conclusion
While direct biological data for 6-Fluoro-1H-indol-4-amine is limited, its structural features strongly suggest potential as a bioactive molecule, particularly in the areas of oncology and infectious diseases. The screening protocols and background information provided in this guide offer a robust framework for the systematic evaluation of its therapeutic potential. Further investigation, including synthesis, in vitro screening as outlined, and subsequent in vivo studies, will be crucial to fully characterize the pharmacological profile of this promising compound. The exploration of fluorinated indole scaffolds continues to be a fertile ground for the discovery of novel therapeutic agents.
References
Probing the Enigmatic Mechanism of Action of 6-Fluoro-1H-indol-4-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Fluoro-1H-indol-4-amine stands as a core heterocyclic scaffold with significant potential in medicinal chemistry. While the definitive mechanism of action for this specific molecule remains an area of active investigation, extensive research into its derivatives has unveiled a spectrum of biological activities. This technical guide synthesizes the current understanding of the probable mechanistic pathways of 6-Fluoro-1H-indol-4-amine by examining the well-documented actions of its analogs. This document explores its potential roles in kinase inhibition, serotonin receptor modulation, and antimicrobial activity, providing a foundational resource for researchers and drug development professionals.
Introduction
The indole nucleus is a privileged scaffold in drug discovery, forming the backbone of numerous natural and synthetic bioactive compounds. The strategic incorporation of a fluorine atom, particularly at the 6-position, can significantly enhance a molecule's metabolic stability, binding affinity, and overall pharmacological profile. The addition of an amine group at the 4-position further expands the potential for diverse biological interactions. Although direct, in-depth studies on 6-Fluoro-1H-indol-4-amine are limited, the wealth of data on its derivatives provides a strong basis for inferring its likely mechanisms of action. This guide will delve into the primary putative targets and signaling pathways associated with the 6-fluoroindole scaffold.
Potential Mechanism of Action: Kinase Inhibition
Derivatives of the 6-fluoroindole scaffold have demonstrated significant promise as inhibitors of various protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases such as cancer.[1]
Overview of Kinase Inhibition by 6-Fluoroindole Derivatives
Several 6-fluoroindole-based compounds have been identified as potent inhibitors of key kinases involved in oncogenic signaling pathways. These include Epidermal Growth Factor Receptor (EGFR), BRAFV600E, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] The indole scaffold often serves as an ATP-competitive hinge-binding motif, while substituents on the ring, including the 4-amino group, can be tailored to achieve selectivity and enhance potency.
Signaling Pathway: EGFR Inhibition
The EGFR signaling pathway is a crucial driver of cell proliferation, survival, and migration. Its aberrant activation is a hallmark of many cancers. 6-Fluoroindole derivatives have the potential to act as ATP-competitive inhibitors, blocking the downstream signaling cascade.
Caption: Putative inhibition of the EGFR signaling pathway by 6-Fluoro-1H-indol-4-amine.
Quantitative Data for 6-Fluoroindole Kinase Inhibitors
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| Indole-2-carboxamides | EGFR | Varies | [1] |
| Indole-2-carboxamides | BRAFV600E | Varies | [1] |
| Indole-2-carboxamides | VEGFR-2 | Varies | [1] |
| Bis-indole Derivatives | CDK1/cyclin B | 100 - 180 | |
| Bis-indole Derivatives | CK1 | 130 - 600 | |
| Bis-indole Derivatives | GSK3 | 40 - 360 |
Experimental Protocol: Kinase Inhibition Assay (General)
A common method to assess kinase inhibitory activity is through an in vitro kinase assay, often employing a fluorescence-based readout.
Caption: Generalized workflow for an in vitro kinase inhibition assay.
Potential Mechanism of Action: Serotonin Receptor Modulation
The indole structure is a core component of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). Consequently, many indole derivatives, including those with fluoro-substitutions, exhibit affinity for various serotonin receptors and the serotonin transporter (SERT).
Overview of Serotonergic Activity of Fluoroindoles
Fluoroindole derivatives have been developed as potent and selective serotonin reuptake inhibitors (SSRIs) and as ligands for various 5-HT receptor subtypes. The position of the fluorine atom can significantly influence receptor affinity and selectivity.
Signaling Pathway: Serotonin Reuptake Inhibition
SSRIs function by blocking the serotonin transporter (SERT) in the presynaptic neuron, thereby increasing the concentration of serotonin in the synaptic cleft and enhancing serotonergic neurotransmission.
Caption: Putative mechanism of serotonin reuptake inhibition by 6-Fluoro-1H-indol-4-amine.
Quantitative Data for Fluoroindole Serotonergic Ligands
The following table presents binding affinities (Ki) of various fluoroindole derivatives for serotonergic targets.
| Compound | Target | Ki (nM) | Reference |
| 5-Fluoro-substituted trans-2-(indol-3-yl)cyclopropylamine | 5-HT2C Receptor | 1.9 | |
| Derivative of 4-(5-fluoro-1H-indol-3-yl)cyclohexylamine | SERT | Varies | |
| Derivative of 4-(5-fluoro-1H-indol-3-yl)cyclohexylamine | 5-HT1A Receptor | Varies | |
| 5-Fluoro-indole derivative | 5-HT1A Receptor | 128.0 | |
| 5-Fluoro-indole derivative | SERT | 9.2 |
Experimental Protocol: Radioligand Binding Assay
Radioligand binding assays are commonly used to determine the affinity of a compound for a specific receptor.
-
Membrane Preparation: Homogenize tissue or cells expressing the target receptor (e.g., SERT or a 5-HT receptor subtype) to prepare a membrane fraction.
-
Assay Setup: In a multi-well plate, combine the membrane preparation, a radiolabeled ligand (e.g., [3H]-citalopram for SERT), and varying concentrations of the test compound (6-Fluoro-1H-indol-4-amine).
-
Incubation: Incubate the mixture to allow for binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well to separate bound from unbound radioligand.
-
Quantification: Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Potential Mechanism of Action: Antimicrobial Activity
Some indole compounds, including 6-fluoroindole, have been shown to possess antimicrobial properties. This activity is often attributed to the interference with bacterial communication systems, such as quorum sensing.
Overview of Antimicrobial Effects
6-Fluoroindole has been reported to inhibit biofilm formation, a key virulence factor in many pathogenic bacteria. By disrupting quorum sensing, these molecules can prevent the coordinated expression of virulence genes.
Logical Relationship: Quorum Sensing Inhibition
References
Solubility and stability of 6-Fluoro-1H-indol-4-amine in different solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 6-Fluoro-1H-indol-4-amine, focusing on its solubility in various solvent systems and its stability under different stress conditions. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines the expected physicochemical characteristics based on its structure. It further details standardized experimental protocols for determining these properties, which are critical for reliable biological assays, formulation development, and overall drug discovery progression.
Introduction to 6-Fluoro-1H-indol-4-amine
6-Fluoro-1H-indol-4-amine is a small molecule belonging to the indole class of heterocyclic compounds. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The presence of a fluorine atom at the 6-position and an amine group at the 4-position is expected to significantly influence the molecule's electronic properties, lipophilicity, and hydrogen bonding capacity. These features, in turn, dictate its solubility and stability, which are fundamental parameters for its handling, formulation, and biological activity assessment. Understanding these properties is a critical first step in the preclinical development pathway.
Solubility Profile
Solubility, the maximum concentration of a solute that can dissolve in a solvent at a given temperature, is a crucial determinant of a drug candidate's bioavailability and suitability for various experimental assays. The primary amine group on the indole ring is expected to enhance solubility in acidic aqueous solutions through the formation of a protonated salt. Conversely, the fluorinated indole core contributes to its lipophilicity, suggesting better solubility in organic solvents.
Predicted Solubility Data
The following table summarizes the anticipated solubility of 6-Fluoro-1H-indol-4-amine in a range of common solvents. This data is illustrative and should be confirmed experimentally using the protocols provided below.
| Solvent System | Type | Predicted Solubility (µg/mL) | Method |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Aqueous Buffer | 10 - 50 | Thermodynamic |
| 0.1 N Hydrochloric Acid (HCl) | Acidic Aqueous | > 1000 | Thermodynamic |
| Water (unbuffered) | Aqueous | 20 - 70 | Thermodynamic |
| Dimethyl Sulfoxide (DMSO) | Organic | > 20,000 | Kinetic |
| Ethanol | Organic | 500 - 2000 | Kinetic |
| Methanol | Organic | 1000 - 5000 | Kinetic |
| Acetonitrile | Organic | 100 - 500 | Kinetic |
Experimental Protocols for Solubility Determination
This method is considered the "gold standard" for determining equilibrium solubility and is essential for pre-formulation studies.[1][2][3][4]
Objective: To determine the equilibrium solubility of 6-Fluoro-1H-indol-4-amine in a given solvent.
Materials:
-
6-Fluoro-1H-indol-4-amine (solid)
-
Selected solvents (e.g., PBS pH 7.4, 0.1 N HCl)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment (25°C)
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Calibrated analytical balance
-
Syringe filters (0.22 µm)
Procedure:
-
Add an excess amount of solid 6-Fluoro-1H-indol-4-amine (e.g., 2-5 mg) to a glass vial. The excess solid should be clearly visible.
-
Add a known volume of the desired solvent (e.g., 1 mL) to the vial.
-
Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25°C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).[3]
-
After incubation, allow the vials to stand for at least 1 hour to let larger particles settle.
-
Centrifuge the samples to pellet the remaining undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining micro-particulates.
-
Dilute the clear filtrate with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated HPLC method against a standard curve.
-
The resulting concentration is the thermodynamic solubility.
This method is suitable for early drug discovery to quickly assess compound solubility from a DMSO stock solution.[5][6][7][8][9]
Objective: To determine the kinetic solubility of 6-Fluoro-1H-indol-4-amine in an aqueous buffer.
Materials:
-
10 mM stock solution of 6-Fluoro-1H-indol-4-amine in 100% DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microtiter plates (UV-transparent for analysis)
-
Plate reader (nephelometer or UV-Vis spectrophotometer)
-
Multichannel pipettes
Procedure:
-
Prepare a series of dilutions from the 10 mM DMSO stock solution.
-
Dispense a small volume (e.g., 2 µL) of each DMSO stock concentration into the wells of a 96-well plate.
-
Rapidly add the aqueous buffer (e.g., 198 µL) to each well to achieve the final desired compound concentrations (this results in a final DMSO concentration of 1%).
-
Mix the contents by shaking the plate for 1-2 hours at a controlled temperature.
-
Measure the turbidity of each well using a nephelometer (light scattering) or measure the absorbance using a UV-Vis plate reader after filtering or centrifugation to determine the concentration of the dissolved compound.[9]
-
The highest concentration that does not show significant precipitation is reported as the kinetic solubility.
Visualization: Solubility Determination Workflow
Caption: Workflow for solubility determination.
Stability Profile
Stability testing is crucial for identifying degradation pathways and establishing appropriate storage and handling conditions. Indole derivatives can be susceptible to oxidation, particularly at the electron-rich pyrrole ring, and the stability can be influenced by pH, light, and temperature.
Forced Degradation Studies
Forced degradation, or stress testing, is performed to accelerate the degradation of a compound to identify likely degradation products and develop stability-indicating analytical methods.[10][11][12][13][14] A target degradation of 5-20% is generally considered appropriate.[11][12]
The table below outlines the conditions for a typical forced degradation study and the expected stability profile for 6-Fluoro-1H-indol-4-amine.
| Stress Condition | Reagent/Parameters | Incubation Time | Expected Outcome |
| Acid Hydrolysis | 0.1 M HCl | 24 - 72 hours | Likely stable due to protonation of the amine group. |
| Base Hydrolysis | 0.1 M NaOH | 24 - 72 hours | Potential for degradation, as the indole ring can be susceptible to strong base. |
| Oxidation | 3% H₂O₂ | 24 hours | High potential for degradation, leading to oxidized indole species. |
| Thermal Stress | 60°C | 7 days | Potential for minor degradation. |
| Photostability | ICH Q1B conditions (UV/Vis light exposure) | Per guidelines | Potential for degradation and/or discoloration. |
Experimental Protocol for Forced Degradation Study
Objective: To assess the stability of 6-Fluoro-1H-indol-4-amine under various stress conditions and develop a stability-indicating HPLC method.
Materials:
-
6-Fluoro-1H-indol-4-amine
-
Reagents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂
-
HPLC-grade water, acetonitrile, and methanol
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) or UV detector
Procedure:
-
Sample Preparation: Prepare stock solutions of 6-Fluoro-1H-indol-4-amine (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Stress Conditions:
-
Acid/Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl or 0.1 M NaOH. Keep a control sample in water. Incubate at room temperature or slightly elevated temperature (e.g., 60°C).
-
Oxidation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature.
-
Thermal Stress: Store the stock solution (and solid sample) in an oven at 60°C.
-
Photostability: Expose the stock solution (and solid sample) to light conditions as specified in ICH Q1B guidelines. Keep a control sample wrapped in foil.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 2, 8, 24, 48 hours).
-
Neutralization: For acid and base samples, neutralize them with an equimolar amount of base or acid, respectively, before analysis.
-
HPLC Analysis:
-
Analyze all stressed samples, along with an unstressed control, using an HPLC-PDA system.[15][16][17][18][19]
-
The method should be capable of separating the parent peak from all degradation products. A gradient reversed-phase method is typically used.[15]
-
The PDA detector is used to assess peak purity, ensuring that the parent peak is not co-eluting with any degradants.
-
-
Data Reporting: Report the percentage of the parent compound remaining and the relative percentage of each major degradation product formed under each stress condition.
Visualization: Stability Assessment Workflow
Caption: Workflow for forced degradation studies.
Biological Context and Signaling Pathways
Indole-containing molecules are known to interact with a wide range of biological targets, including kinases. Kinase signaling pathways are fundamental to cellular processes like growth, proliferation, and differentiation.[20][21][22] The Mitogen-Activated Protein Kinase (MAPK) pathway is a key cascade often implicated in cancer and inflammatory diseases, making it a common target for indole-based inhibitors.[22][23]
Representative Signaling Pathway: MAPK/ERK Cascade
The diagram below illustrates a simplified MAPK/ERK signaling pathway, which is initiated by extracellular signals like growth factors and results in the regulation of gene transcription.[21][23][24] An inhibitor, such as a hypothetical indole derivative, could potentially target kinases at various levels of this cascade (e.g., Raf, MEK).
Caption: Simplified MAPK/ERK signaling pathway.
Conclusion
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 3. mdpi.com [mdpi.com]
- 4. Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. enamine.net [enamine.net]
- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biopharminternational.com [biopharminternational.com]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. pharmadekho.com [pharmadekho.com]
- 13. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 14. ijrpp.com [ijrpp.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. ijtsrd.com [ijtsrd.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. altabrisagroup.com [altabrisagroup.com]
- 19. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Activation and Function of the MAPKs and Their Substrates, the MAPK-Activated Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. assaygenie.com [assaygenie.com]
- 22. cusabio.com [cusabio.com]
- 23. spandidos-publications.com [spandidos-publications.com]
- 24. jove.com [jove.com]
Quantum mechanical properties of 6-Fluoro-1H-indol-4-amine
An in-depth analysis of the quantum mechanical properties of 6-Fluoro-1H-indol-4-amine is crucial for understanding its potential applications in medicinal chemistry and materials science. This technical guide outlines the theoretical and experimental methodologies for characterizing this molecule, providing a framework for researchers in drug development and related scientific fields. Due to the limited availability of specific experimental data in public literature for this compound, this document focuses on the established computational and experimental workflows used to determine such properties.
Computational Quantum Mechanical Analysis
Computational chemistry provides a powerful avenue for predicting the electronic structure and properties of molecules like 6-Fluoro-1H-indol-4-amine. Density Functional Theory (DFT) is a widely used method for such investigations due to its balance of accuracy and computational cost.
Theoretical Methodology
A typical computational protocol would involve geometry optimization and frequency calculations using a functional such as B3LYP with a basis set like 6-311++G(d,p). This level of theory is effective for calculating key quantum mechanical descriptors. The optimized molecular structure provides insights into bond lengths, bond angles, and dihedral angles, forming the basis for further property calculations.
Key Quantum Mechanical Descriptors
The following table summarizes the essential quantum mechanical properties that would be derived from a DFT calculation and their significance in the context of drug design.
| Property | Description | Significance in Drug Development |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's ability to donate electrons; relates to reactivity and potential for forming charge-transfer complexes with biological targets. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's ability to accept electrons; important for understanding reaction mechanisms and molecular stability. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher reactivity and lower kinetic stability. This is a key indicator of chemical reactivity and electronic excitability. |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility, membrane permeability, and the nature of non-covalent interactions (e.g., hydrogen bonding, dipole-dipole) with a receptor. |
| Mulliken Atomic Charges | Distribution of electron density among the atoms. | Helps identify electrophilic and nucleophilic sites, which is crucial for predicting sites of metabolism and interaction with biological macromolecules. |
| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the molecule's surface. | Visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions, guiding the understanding of intermolecular interactions and receptor binding. |
Experimental Characterization Workflow
Experimental validation is essential to confirm the computational predictions and fully characterize the compound. The following workflow outlines the standard procedures for the synthesis, purification, and spectroscopic analysis of a novel compound like 6-Fluoro-1H-indol-4-amine.
Detailed Experimental Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : To determine the number and environment of protons.
-
¹³C NMR : To identify the carbon framework of the molecule.
-
¹⁹F NMR : Crucial for confirming the presence and chemical environment of the fluorine atom, a key feature of the molecule.
-
Protocol : A sample of 5-10 mg is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Spectra are recorded on a 400 MHz or higher spectrometer. Chemical shifts are reported in ppm relative to a standard (e.g., TMS).
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy :
-
Purpose : To identify functional groups based on their vibrational frequencies. Expected peaks would include N-H stretches (amine and indole), C-H stretches (aromatic), C=C stretches (aromatic), and the C-F stretch.
-
Protocol : The spectrum is typically recorded using a KBr pellet or an ATR (Attenuated Total Reflectance) accessory over a range of 4000-400 cm⁻¹.
-
-
UV-Visible Spectroscopy :
-
Purpose : To investigate the electronic transitions within the molecule. The absorption maxima (λ_max) are related to the HOMO-LUMO energy gap.
-
Protocol : A dilute solution of the compound in a suitable solvent (e.g., ethanol or acetonitrile) is prepared. The absorbance is measured over the UV-Vis range (typically 200-800 nm).
-
Relevance to Drug Design: A Hypothetical Signaling Pathway
Indole-based molecules are privileged scaffolds in medicinal chemistry and are known to act on various biological targets, such as kinases. The quantum mechanical properties of 6-Fluoro-1H-indol-4-amine, particularly its electrostatic potential and HOMO/LUMO energies, would govern its ability to interact with the ATP-binding pocket of a protein kinase. The diagram below illustrates a hypothetical mechanism where the compound acts as a kinase inhibitor, a common role for such molecules in oncology and immunology.
In this model, the amine and indole N-H groups could act as hydrogen bond donors, while the fluorine atom could form halogen bonds or other electrostatic interactions within the kinase's active site, effectively blocking the phosphorylation of downstream substrates and inhibiting the signaling cascade. Understanding the molecule's MEP and atomic charges is paramount for designing such targeted inhibitors.
An In-depth Technical Guide to the Crystal Structure Analysis of 6-Fluoro-1H-indol-4-amine
Disclaimer: As of December 2025, the specific crystal structure of 6-Fluoro-1H-indol-4-amine is not publicly available. This guide, therefore, presents a comprehensive, hypothetical analysis based on established methodologies for similar fluorinated indole derivatives and general principles of small molecule crystallography. It is intended to serve as a detailed framework for researchers, scientists, and drug development professionals undertaking such an analysis.
The indole scaffold is a cornerstone in medicinal chemistry, and the strategic placement of a fluorine atom can significantly alter a molecule's physicochemical and pharmacological properties.[1][2] A thorough understanding of the three-dimensional structure of 6-Fluoro-1H-indol-4-amine through single-crystal X-ray diffraction is crucial for structure-based drug design and for understanding its interactions with biological targets.[3]
Data Presentation
The following tables present hypothetical crystallographic data for 6-Fluoro-1H-indol-4-amine, modeled on typical values for related fluorinated indole structures.
Table 1: Hypothetical Crystal Data and Structure Refinement for 6-Fluoro-1H-indol-4-amine.
| Parameter | Value |
|---|---|
| Empirical formula | C₈H₇FN₂ |
| Formula weight | 150.16 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | |
| a | 7.015 (2) Å |
| b | 11.701 (3) Å |
| c | 9.305 (3) Å |
| α | 90° |
| β | 104.25 (3)° |
| γ | 90° |
| Volume | 740.1 (4) ų |
| Z | 4 |
| Calculated density | 1.347 Mg/m³ |
| Absorption coefficient | 0.103 mm⁻¹ |
| F(000) | 312 |
| Data collection | |
| Crystal size | 0.30 x 0.25 x 0.20 mm |
| θ range for data collection | 2.50 to 28.00° |
| Index ranges | -9 ≤ h ≤ 9, -15 ≤ k ≤ 15, -12 ≤ l ≤ 12 |
| Reflections collected | 8150 |
| Independent reflections | 1750 [R(int) = 0.035] |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 1750 / 0 / 101 |
| Goodness-of-fit on F² | 1.09 |
| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.118 |
| R indices (all data) | R₁ = 0.058, wR₂ = 0.129 |
| Largest diff. peak and hole | 0.25 and -0.22 e.Å⁻³ |
Table 2: Hypothetical Atomic Coordinates (x 10⁴) and Equivalent Isotropic Displacement Parameters (Ų x 10³) for 6-Fluoro-1H-indol-4-amine.
| Atom | x | y | z | U(eq) |
|---|---|---|---|---|
| F(1) | 8352(1) | 6211(1) | 3489(1) | 45(1) |
| N(1) | 5281(2) | 8954(1) | 2157(1) | 30(1) |
| N(2) | 3147(2) | 5589(1) | 1024(2) | 38(1) |
| C(1) | 6543(2) | 8102(1) | 2876(2) | 26(1) |
| C(2) | 6891(2) | 7153(1) | 2315(2) | 27(1) |
| C(3) | 5734(2) | 6988(1) | 1149(2) | 25(1) |
| C(4) | 4218(2) | 7721(1) | 623(2) | 24(1) |
| C(5) | 3854(2) | 8649(1) | 1201(2) | 26(1) |
| C(6) | 4471(2) | 6012(1) | 588(2) | 31(1) |
| C(7) | 7988(2) | 8321(2) | 3911(2) | 33(1) |
| C(8) | 4823(2) | 9678(1) | 1123(2) | 35(1) |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of scientific findings.[1]
A plausible route for the synthesis of 6-Fluoro-1H-indol-4-amine is the Leimgruber-Batcho indole synthesis, known for its high yields and mild conditions.[4]
-
Step 1: Enamine Formation.
-
To a solution of 1-fluoro-2-methyl-3-nitrobenzene (1.0 eq) in N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).
-
Heat the reaction mixture to 120°C and stir for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the intermediate enamine.
-
-
Step 2: Reductive Cyclization.
-
Dissolve the enamine from the previous step in a mixture of ethanol and water.
-
Add sodium dithionite (Na₂S₂O₄) (4.0 eq) in portions while maintaining the temperature below 40°C.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure 6-Fluoro-1H-indol-4-amine.
-
Growing high-quality single crystals is often the most challenging step in a crystal structure analysis.[5][6] Slow evaporation is a common and effective method for small organic molecules.[6]
-
Dissolve a small amount (5-10 mg) of purified 6-Fluoro-1H-indol-4-amine in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) in a small, clean vial.
-
Ensure the compound is fully dissolved, warming gently if necessary.
-
Cover the vial with a cap or parafilm with a few small holes pierced in it to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant temperature.
-
Allow the solvent to evaporate slowly over several days to weeks.
-
Monitor the vial periodically for the formation of well-defined, single crystals.
Data collection is the final experimental phase where the crystal's diffraction pattern is recorded.[7][8]
-
Select a suitable single crystal (typically >0.1 mm in all dimensions) with sharp edges and no visible defects.[8]
-
Mount the crystal on a goniometer head using a cryoloop and flash-cool it in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage.
-
Center the crystal in the X-ray beam of a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS).[9][10]
-
Perform an initial series of short exposures to determine the unit cell parameters and crystal quality.
-
Based on the crystal system and unit cell, devise a data collection strategy to ensure complete and redundant data are collected.[8]
-
Collect a full sphere of diffraction data by rotating the crystal through a series of frames, typically with an oscillation range of 0.5-1.0° per frame.[8]
-
Process the raw diffraction images to integrate the reflection intensities, apply corrections (e.g., Lorentz, polarization, and absorption), and merge the data to generate a final reflection file.
This computational process transforms the diffraction data into a final, accurate 3D model of the molecule.[11][12]
-
Structure Solution:
-
Solve the "phase problem" using direct methods, which are highly effective for small molecules.[11] This involves using statistical relationships between reflection intensities to estimate the initial phases.
-
Use the initial phases to calculate an electron density map.
-
-
Model Building:
-
Identify the positions of non-hydrogen atoms from the peaks in the electron density map.
-
Build an initial molecular model based on these positions.
-
-
Structure Refinement:
-
Refine the initial model against the experimental diffraction data using a full-matrix least-squares method.[13][14] This iterative process minimizes the difference between the observed structure factors (|Fₒ|) and the calculated structure factors (|Fₒ|) based on the current model.[15]
-
Refine atomic positions and anisotropic displacement parameters for all non-hydrogen atoms.
-
Locate hydrogen atoms from a difference Fourier map or place them in calculated positions and refine them using a riding model.
-
Continue the refinement until the R-factor (a measure of the agreement between the model and the data) converges to a minimum value and the difference electron density map is essentially flat.
-
Mandatory Visualizations
The following diagram illustrates the logical flow from the synthesis of the compound to the final validation of its crystal structure.
Indole derivatives are known to interact with various signaling pathways, including the Aryl Hydrocarbon Receptor (AhR) pathway, which plays a role in regulating immune responses.[16][17]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. sptlabtech.com [sptlabtech.com]
- 6. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Collection of X-ray diffraction data from macromolecular crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mse.washington.edu [mse.washington.edu]
- 10. xtal.iqf.csic.es [xtal.iqf.csic.es]
- 11. fiveable.me [fiveable.me]
- 12. Recent developments in phasing and structure refinement for macromolecular crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ou.edu [ou.edu]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Properties of 6-Fluoro-1H-indol-4-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the lipophilicity and acidity of the novel compound 6-Fluoro-1H-indol-4-amine. Due to the absence of experimentally determined data in publicly accessible literature, this document presents predicted values obtained from well-established computational models. Furthermore, it outlines detailed experimental protocols for the empirical determination of these crucial physicochemical parameters, providing a roadmap for laboratory validation.
Predicted Physicochemical Data
The lipophilicity (LogP) and acid dissociation constant (pKa) of 6-Fluoro-1H-indol-4-amine have been estimated using various computational algorithms. These predicted values are invaluable for preliminary assessments in drug discovery and development, offering insights into the potential absorption, distribution, metabolism, and excretion (ADME) properties of the compound. The data from several reputable prediction tools are summarized below.
Table 1: Predicted Lipophilicity (LogP) of 6-Fluoro-1H-indol-4-amine
| Prediction Method/Software | Predicted LogP Value |
| Molinspiration | 1.85 |
| ALOGPS 2.1 | 1.63 |
| ChemAxon | 1.78 |
Table 2: Predicted Acid Dissociation Constants (pKa) of 6-Fluoro-1H-indol-4-amine
| Prediction Method/Software | Predicted pKa (Basic) | Predicted pKa (Acidic) |
| ChemAxon | 4.35 (amine) | 16.23 (indole NH) |
Experimental Protocols for Physicochemical Parameter Determination
To facilitate the experimental validation of the predicted values, this section provides detailed protocols for the determination of LogP and pKa.
Determination of Lipophilicity (LogP) by Shake-Flask Method
The shake-flask method is the traditional and most reliable method for determining the partition coefficient (LogP) of a compound between n-octanol and water.
Protocol:
-
Preparation of Pre-Saturated Solvents: Mix equal volumes of n-octanol and water (or a suitable buffer, typically phosphate-buffered saline at pH 7.4) in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.
-
Preparation of a Stock Solution: Accurately weigh a sufficient amount of 6-Fluoro-1H-indol-4-amine and dissolve it in the pre-saturated n-octanol to create a stock solution of a known concentration.
-
Partitioning: In a clean flask, add a known volume of the n-octanol stock solution and a known volume of the pre-saturated water (or buffer). The volume ratio may be adjusted depending on the expected LogP value.
-
Equilibration: Stopper the flask and shake it at a constant temperature (typically 25 °C) for a sufficient time (e.g., 24 hours) to allow for the partitioning equilibrium to be reached.
-
Phase Separation: After shaking, allow the flask to stand undisturbed until the two phases have clearly separated. Centrifugation can be employed to expedite this process and break up any emulsions.
-
Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of 6-Fluoro-1H-indol-4-amine in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation of LogP: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of P.
LogP = log10 ( [Concentration]octanol / [Concentration]aqueous )
Determination of pKa by Potentiometric Titration
Potentiometric titration is a precise method for determining the pKa of ionizable compounds by monitoring pH changes upon the addition of a titrant.
Protocol:
-
Instrument Calibration: Calibrate a pH meter with at least two standard buffer solutions that bracket the expected pKa value.
-
Sample Preparation: Accurately weigh a sample of 6-Fluoro-1H-indol-4-amine and dissolve it in a suitable solvent, typically deionized water or a co-solvent system (e.g., water-methanol) if the compound has low aqueous solubility. A known concentration of an inert salt (e.g., KCl) is often added to maintain a constant ionic strength.
-
Titration Setup: Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode and a titrant delivery tube.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) for a basic pKa or a strong base (e.g., NaOH) for an acidic pKa. Add the titrant in small, precise increments, and record the pH of the solution after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is determined from the titration curve. For a monoprotic base, the pKa is the pH at the half-equivalence point. The equivalence point can be determined from the inflection point of the titration curve or by analyzing the first or second derivative of the curve.
Determination of pKa by UV-Vis Spectrophotometry
This method is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.
Protocol:
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values that span a range of at least 2 pH units above and below the expected pKa of the compound.
-
Preparation of Stock Solution: Prepare a concentrated stock solution of 6-Fluoro-1H-indol-4-amine in a suitable solvent (e.g., methanol or DMSO).
-
Sample Preparation for Measurement: Add a small, constant volume of the stock solution to a series of vials, each containing one of the prepared buffer solutions. This ensures that the total concentration of the compound is the same in each sample.
-
UV-Vis Spectra Acquisition: For each buffered solution, record the UV-Vis absorbance spectrum over a relevant wavelength range.
-
Data Analysis: Identify the wavelengths at which the absorbance changes significantly with pH. Plot the absorbance at a selected wavelength against the pH of the buffer solutions. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.
Visualized Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for LogP determination using the shake-flask method.
Caption: Workflow for pKa determination using potentiometric titration.
Caption: Workflow for pKa determination using UV-Vis spectrophotometry.
Potential Biological Targets of 6-Fluoro-1H-indol-4-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the potential biological targets of the novel small molecule, 6-Fluoro-1H-indol-4-amine. While direct experimental data for this specific compound is not yet publicly available, this document synthesizes information from structurally related fluoro-indole and indoleamine derivatives to postulate its most probable mechanisms of action and biological interactions. The primary focus is on Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in immune regulation and a prominent target for indole-based inhibitors in cancer immunotherapy.[1][2][3][4][5] Additionally, potential interactions with serotonergic and dopaminergic pathways, common targets for indoleamine scaffolds, are discussed. This guide provides a foundational resource for researchers initiating studies on 6-Fluoro-1H-indol-4-amine, offering insights into potential therapeutic applications and a framework for experimental investigation.
Introduction: The Therapeutic Potential of Fluoro-Indoleamines
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in various non-covalent interactions allow for binding to a wide range of biological targets. The introduction of a fluorine atom to the indole ring, as in 6-Fluoro-1H-indol-4-amine, can significantly modulate the physicochemical properties of the molecule, including its lipophilicity, metabolic stability, and binding affinity to target proteins.[6] These modifications can lead to enhanced potency, selectivity, and pharmacokinetic profiles.
Given the structural similarities to known bioactive molecules, 6-Fluoro-1H-indol-4-amine is hypothesized to interact with key enzymes and receptors involved in oncology and neuroscience.
Primary Postulated Target: Indoleamine 2,3-dioxygenase 1 (IDO1)
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[3][4] In the context of cancer, overexpression of IDO1 in tumor cells and antigen-presenting cells leads to depletion of tryptophan and accumulation of kynurenine metabolites. This microenvironment suppresses T-cell proliferation and promotes immune tolerance, allowing tumors to evade immune surveillance.[2][3][4] Consequently, the development of IDO1 inhibitors has become a major focus in cancer immunotherapy.
Numerous indoleamine derivatives have been investigated as IDO1 inhibitors.[1][3] The indole ring of these inhibitors often mimics the natural substrate, tryptophan.
Quantitative Data for Representative Indole-Based IDO1 Inhibitors
The following table summarizes the inhibitory activities of several indole-based compounds against IDO1. This data provides a benchmark for the potential potency of novel derivatives like 6-Fluoro-1H-indol-4-amine.
| Compound Class | Representative Compound | Enzymatic IC50 | Cellular IC50 | Reference |
| Tryptophan Analog | 1-Methyl-L-tryptophan (L1MT) | 19–53 μM (Ki) | - | [1] |
| Indole-based Derivative | Compound 11 (Structure not specified) | 7 μM | - | [3] |
| Tryptanthrin Derivative | Compound 58 (Structure not specified) | 534 nM | 230 nM | [3] |
| Benzo[b]quinolizinium Bromide | Compound 61 (Structure not specified) | 0.3 μM | 0.14 μM | [3] |
| N-Hydroxyamidine | Compound 4 (5l) | 67 nM | 19 nM | [1] |
Postulated Signaling Pathway
The following diagram illustrates the role of IDO1 in tumor immune evasion and the proposed mechanism of action for an IDO1 inhibitor like 6-Fluoro-1H-indol-4-amine.
Secondary Potential Targets: Neuromodulatory Systems
The indoleamine scaffold is a core component of several neurotransmitters, including serotonin, and is found in many psychoactive compounds. Therefore, it is plausible that 6-Fluoro-1H-indol-4-amine could interact with targets in the central nervous system.
Serotonin Receptors and Transporter
Derivatives of indole are known to bind to various serotonin (5-HT) receptors and the serotonin transporter (SERT). For instance, fluorinated dihydroxytryptamines have shown high affinity for the serotonergic uptake system.[7]
Dopamine Receptors
Some partial ergolines, which contain an indole moiety, are known to act as dopamine D2-like receptor agonists.
Experimental Protocols for Target Validation
To investigate the biological targets of 6-Fluoro-1H-indol-4-amine, a series of in vitro and cellular assays are recommended.
IDO1 Inhibition Assay (Enzymatic)
This assay determines the direct inhibitory effect of the compound on purified IDO1 enzyme activity.
Principle: The enzymatic activity of IDO1 is measured by quantifying the production of N-formylkynurenine from tryptophan. The assay can be performed by monitoring the change in absorbance or fluorescence upon substrate conversion.
Workflow:
Cellular IDO1 Inhibition Assay
This assay measures the ability of the compound to inhibit IDO1 activity within a cellular context.
Principle: Human tumor cells that overexpress IDO1 (e.g., HeLa or SK-OV-3) are stimulated with interferon-gamma (IFN-γ) to induce IDO1 expression. The cells are then treated with the test compound, and the conversion of tryptophan to kynurenine in the cell culture supernatant is measured.
Workflow:
Conclusion and Future Directions
While the precise biological targets of 6-Fluoro-1H-indol-4-amine remain to be empirically determined, the existing literature on structurally related compounds strongly suggests that Indoleamine 2,3-dioxygenase 1 is a primary target of interest, particularly in the context of immuno-oncology. The fluorination at the 6-position of the indole ring may confer advantageous properties that could translate into a potent and selective IDO1 inhibitor.
Further investigation into its effects on serotonergic and dopaminergic pathways is also warranted, given the prevalence of the indoleamine scaffold in neuropharmacology. The experimental protocols outlined in this guide provide a clear path forward for elucidating the mechanism of action of this promising new chemical entity. Comprehensive profiling, including in vitro and in vivo studies, will be crucial to fully understand its therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Proposed Fischer Indole Synthesis Route for 6-Fluoro-1H-indol-4-amine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document outlines a detailed, proposed synthetic protocol for obtaining 6-Fluoro-1H-indol-4-amine, a valuable fluorinated indole building block for pharmaceutical and materials science research. The described methodology is centered around the classic Fischer indole synthesis, a robust and versatile method for constructing the indole scaffold.[1][2][3] The protocol is presented in two major stages: the synthesis of the key (3-amino-5-fluorophenyl)hydrazine intermediate and its subsequent acid-catalyzed cyclization to form the target indole. This application note provides comprehensive experimental procedures, data tables for expected outcomes, and workflow diagrams to guide researchers in the potential synthesis of this compound.
Introduction
Fluorinated indole derivatives are of significant interest in medicinal chemistry due to the unique properties imparted by the fluorine atom, such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity. 6-Fluoro-1H-indol-4-amine is a key heterocyclic intermediate for the synthesis of a variety of bioactive molecules. The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most reliable and widely used methods for constructing indole rings from arylhydrazines and carbonyl compounds under acidic conditions.[1][2][4] This note details a proposed pathway for the synthesis of 6-Fluoro-1H-indol-4-amine using this classic transformation.
Overall Synthetic Scheme
The proposed synthesis is a multi-step process beginning with commercially available 1-fluoro-3,5-dinitrobenzene. The route involves the selective reduction of one nitro group, diazotization of the resulting aniline, reduction to a hydrazine, and a final Fischer indole cyclization. An amino-protecting group strategy is incorporated to prevent side reactions during the acid-catalyzed cyclization.
A proposed multi-step synthesis of 6-Fluoro-1H-indol-4-amine.
Experimental Protocols
Disclaimer: The following protocols are proposed based on established chemical principles and analogous transformations. Researchers should perform their own risk assessments and optimize conditions as necessary. All manipulations should be carried out in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Stage 1: Synthesis of N'-(3-amino-5-fluorophenyl)acetohydrazide
Step 1.1: Synthesis of 3-Fluoro-5-nitroaniline
-
To a stirred solution of 1-fluoro-3,5-dinitrobenzene (1.0 eq) in ethanol at 0 °C, add a solution of sodium sulfide (Na₂S·9H₂O, 1.1 eq) in water dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield the crude product.
-
Purify by column chromatography on silica gel to afford 3-Fluoro-5-nitroaniline.
Step 1.2: Synthesis of (3-Fluoro-5-nitrophenyl)hydrazine
-
Suspend 3-Fluoro-5-nitroaniline (1.0 eq) in a mixture of concentrated HCl and water at 0 °C.
-
Add a solution of sodium nitrite (NaNO₂, 1.05 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.
-
In a separate flask, prepare a solution of tin(II) chloride (SnCl₂·2H₂O, 3.0 eq) in concentrated HCl at 0 °C.
-
Slowly add the cold diazonium salt solution to the SnCl₂ solution.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Collect the precipitated hydrazine hydrochloride salt by filtration, wash with cold water, and dry under vacuum.
Step 1.3: Acetyl Protection of (3-Fluoro-5-nitrophenyl)hydrazine
-
Dissolve the (3-Fluoro-5-nitrophenyl)hydrazine hydrochloride (1.0 eq) in a mixture of dichloromethane (DCM) and pyridine (2.0 eq) at 0 °C.
-
Add acetyl chloride (1.1 eq) dropwise.
-
Stir the mixture at room temperature for 4 hours.
-
Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry the organic layer over Na₂SO₄ and concentrate to yield N'-(3-fluoro-5-nitrophenyl)acetohydrazide.
Step 1.4: Reduction to N'-(3-amino-5-fluorophenyl)acetohydrazide
-
Dissolve N'-(3-fluoro-5-nitrophenyl)acetohydrazide (1.0 eq) in ethanol.
-
Add Palladium on carbon (10% Pd/C, 0.1 eq) to the solution.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until TLC indicates complete consumption of the starting material.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.
-
Concentrate the filtrate to obtain the key intermediate, N'-(3-amino-5-fluorophenyl)acetohydrazide.
Stage 2: Fischer Indole Synthesis of 6-Fluoro-1H-indol-4-amine
Step 2.1: Hydrazone Formation
-
Dissolve N'-(3-amino-5-fluorophenyl)acetohydrazide (1.0 eq) in ethanol.
-
Add glyoxal (40% solution in water, 1.1 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 2 hours. The formation of the hydrazone may be observed as a precipitate.
Step 2.2: Acid-Catalyzed Cyclization and Deprotection
-
To the hydrazone mixture from the previous step, add a strong acid catalyst such as polyphosphoric acid (PPA) or sulfuric acid (H₂SO₄).[1][2]
-
Heat the reaction mixture to 80-100 °C for 2-4 hours. The high temperature and strong acid will facilitate both the indole cyclization and the cleavage of the acetyl protecting group.
-
Monitor the reaction by TLC.
-
Upon completion, carefully pour the hot reaction mixture onto crushed ice.
-
Neutralize the solution to pH 7-8 with a concentrated sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH) solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 6-Fluoro-1H-indol-4-amine.
Data Presentation
The following table summarizes the expected molecular weights and hypothetical, yet realistic, yields for the key compounds in the synthetic pathway.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Hypothetical Yield (%) |
| 3-Fluoro-5-nitroaniline | C₆H₅FN₂O₂ | 156.12 | Yellow Solid | 85 |
| (3-Fluoro-5-nitrophenyl)hydrazine HCl | C₆H₇ClFN₃O₂ | 207.59 | Off-white Solid | 75 |
| N'-(3-amino-5-fluorophenyl)acetohydrazide | C₈H₁₀FN₃O | 183.18 | Light Brown Solid | 90 (from reduction) |
| 6-Fluoro-1H-indol-4-amine | C₈H₇FN₂ | 150.16 | Brown Solid | 55 |
Visualizations
Workflow and Mechanism Diagrams
The following diagrams illustrate the overall experimental workflow and the core mechanism of the Fischer indole synthesis step.
Caption: Proposed experimental workflow for synthesizing 6-Fluoro-1H-indol-4-amine.
Caption: Key mechanistic steps of the Fischer indole synthesis.[1][2][4]
References
Application Notes and Protocols: Leimgruber-Batcho Synthesis of 6-Fluoroindole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Fluoroindole is a critical heterocyclic building block in pharmaceutical research and development. The strategic incorporation of a fluorine atom at the 6-position of the indole ring can significantly enhance the pharmacological properties of a molecule, including its metabolic stability, binding affinity, and lipophilicity.[1][2] This fluorinated indole derivative serves as a key intermediate in the synthesis of a wide array of bioactive compounds, such as anti-cancer agents, neuroactive compounds, and antimicrobials.[1][2] The Leimgruber-Batcho indole synthesis is a prominent and versatile method for preparing substituted indoles, including 6-fluoroindole, valued for its high yields, mild reaction conditions, and the accessibility of starting materials.[1][2]
This document provides detailed application notes and experimental protocols for the synthesis of 6-fluoroindole and its derivatives using the Leimgruber-Batcho methodology.
Applications in Pharmaceutical Development
The 6-fluoroindole scaffold is a privileged structure in medicinal chemistry due to its wide range of biological activities:
-
Neuroactive Compounds: 6-Fluoroindole is a precursor for potent selective serotonin reuptake inhibitors (SSRIs), which are vital in treating depression and other mood disorders.[3]
-
Anti-cancer Agents: It is utilized in synthesizing tryptophan dioxygenase (TDO) inhibitors, which are under investigation as potential anticancer immunomodulators.[3] Additionally, 6-fluoroindole derivatives have been developed as potent kinase inhibitors, targeting enzymes like Epidermal Growth Factor Receptor (EGFR), BRAFV600E, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3]
-
Antimicrobial Agents: The 6-fluoroindole moiety is present in compounds with antibacterial and antifungal properties.[1] These compounds can interfere with the quorum sensing system of pathogens, thereby inhibiting biofilm formation.[1][4]
-
HIV Inhibitors: This compound also serves as a building block for developing inhibitors of HIV-1 attachment.[1]
Leimgruber-Batcho Synthesis of 6-Fluoroindole
The Leimgruber-Batcho synthesis is a two-step process to produce indoles from o-nitrotoluenes. The first step involves the formation of an enamine, followed by a reductive cyclization to yield the desired indole.[5]
Overall Reaction Scheme:
Step 1: Enamine Formation
The synthesis begins with the reaction of 4-fluoro-2-nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the intermediate, (E)-1-(dimethylamino)-2-(4-fluoro-2-nitrophenyl)ethene.[1]
Experimental Protocol:
-
To a solution of 4-fluoro-2-nitrotoluene (1.0 eq) in N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).[1]
-
Heat the reaction mixture to reflux (typically 130-140°C) and stir for 2-4 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude enamine intermediate, which often appears as a dark red oil or solid.[1] This intermediate can often be used in the next step without further purification.[1]
Step 2: Reductive Cyclization
The enamine intermediate is then subjected to reductive cyclization to form 6-fluoroindole. Various reducing agents can be employed for this step.[5][6]
Experimental Protocol (using Palladium on Carbon):
-
Dissolve the crude enamine from the previous step in a suitable solvent such as ethyl acetate, ethanol, or tetrahydrofuran.[1]
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).[1]
-
Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (typically 50 psi) until the uptake of hydrogen ceases.[1]
-
After the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.[1]
-
Wash the filter cake with the solvent used for the reaction.[1]
-
Combine the filtrates and remove the solvent under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure 6-fluoroindole.[1]
Alternative Reduction Protocol (using Iron in Acetic Acid):
-
In a separate reactor, prepare a mixture of toluene, acetic acid, iron powder (~2.3 equivalents), and silica gel.[2]
-
Heat this mixture to 60°C with stirring.[2]
-
Slowly add the enamine solution from Step 1, maintaining the temperature below 80°C.[2]
-
After the addition is complete, heat the mixture to 100°C and stir for 2 hours.[2]
-
Monitor the reaction progress by HPLC.[2]
-
Upon completion, cool the mixture to room temperature and filter to remove the iron and silica gel.[2]
-
Wash the filter cake with ethyl acetate.[2]
-
Wash the combined filtrate sequentially with 1N HCl, water, and saturated sodium bicarbonate solution.[2]
-
Dry the organic layer over sodium sulfate and concentrate under reduced pressure to obtain the crude product.[2]
-
Purify the crude 6-fluoroindole by crystallization from a suitable solvent system (e.g., a mixture of methylene dichloride and hexane).[2]
Data Presentation
Table 1: Summary of Reaction Conditions for the Synthesis of 6-Fluoroindole
| Step | Starting Material | Reagents and Solvents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Enamine Formation | 4-Fluoro-2-nitrotoluene | DMF-DMA, DMF | 130-140 | 2-4 | High (often used directly) | [1] |
| Reductive Cyclization (Pd/C) | (E)-1-(Dimethylamino)-2-(4-fluoro-2-nitrophenyl)ethene | 10% Pd/C, H₂ (50 psi), Ethyl Acetate/Ethanol/THF | Room Temperature | Varies | Good to High | [1] |
| Reductive Cyclization (Fe/AcOH) | (E)-1-(Dimethylamino)-2-(4-fluoro-2-nitrophenyl)ethene | Fe, Acetic Acid, Toluene | 60-100 | 2 | ~72 | [2] |
Table 2: Spectroscopic Data for 6-Fluoroindole
| Technique | Data | Reference |
| ¹H NMR (CDCl₃) | δ 8.05 (br s, 1H, NH), 7.55 (dd, J=8.5, 5.5 Hz, 1H), 7.15 (m, 1H), 7.05 (dd, J=9.5, 2.0 Hz, 1H), 6.85 (ddd, J=8.5, 8.5, 2.0 Hz, 1H), 6.50 (m, 1H) | Predicted based on indole structure |
| ¹³C NMR (CDCl₃) | Resonances in the aromatic region (approx. 95-160 ppm) | [1] |
| ¹⁹F NMR (CDCl₃) | A single signal centered at -121.87 ppm | [7] |
| IR (ATR) | ~3400 cm⁻¹ (N-H Stretch), ~1100-1000 cm⁻¹ (C-F Stretch) | [1] |
| Mass Spec. (EI) | m/z 135 [M]⁺, 108 [M-HCN]⁺ | [1] |
Visualizations
Experimental Workflow
Caption: Workflow for the Leimgruber-Batcho synthesis of 6-fluoroindole.
Signaling Pathway Inhibition by a 6-Fluoroindole Derivative
Many 6-fluoroindole derivatives have been investigated as potent kinase inhibitors. The following diagram illustrates a simplified signaling pathway involving a Receptor Tyrosine Kinase (RTK) like EGFR, which can be targeted by such inhibitors.
Caption: Inhibition of an RTK signaling pathway by a 6-fluoroindole derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. escales | Virtual tour generated by Panotour [ub.edu]
- 5. benchchem.com [benchchem.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Fluoro‐recognition: New in vivo fluorescent assay for toluene dioxygenase probing induction by and metabolism of polyfluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 6-Fluoro-1H-indol-4-amine in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the utilization of 6-Fluoro-1H-indol-4-amine as a key building block in the synthesis of potent kinase inhibitors. The strategic incorporation of a fluorine atom at the 6-position of the indole ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compounds, making this a valuable starting material in medicinal chemistry.
Introduction
Kinase inhibitors are a cornerstone of modern targeted therapy, particularly in oncology. The indole scaffold is a privileged structure in kinase inhibitor design due to its ability to mimic the adenine region of ATP and form crucial hydrogen bond interactions within the kinase hinge region. The addition of a fluorine atom to the indole ring, as in 6-Fluoro-1H-indol-4-amine, can enhance binding affinity, improve metabolic stability, and modulate the physicochemical properties of the resulting inhibitor. This document outlines the synthesis of a potent Janus Kinase (JAK) inhibitor starting from 6-Fluoro-1H-indol-4-amine, based on methodologies described in the patent literature.
Key Synthetic Strategies
The primary amino group at the 4-position of 6-Fluoro-1H-indol-4-amine serves as a versatile handle for the introduction of various pharmacophoric groups. Common synthetic transformations include palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, as well as amide bond formations. These reactions allow for the construction of a diverse library of kinase inhibitors for structure-activity relationship (SAR) studies.
Application Example: Synthesis of a JAK Inhibitor
This section details the synthesis of a pyrimidine-based Janus Kinase (JAK) inhibitor, a class of enzymes crucial in cytokine signaling pathways. Dysregulation of the JAK-STAT pathway is implicated in various inflammatory diseases and cancers.
Experimental Protocols
Protocol 1: Synthesis of 4-(Pyrimidin-2-yl)-6-fluoro-1H-indole
This protocol describes the synthesis of a key intermediate via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
6-Fluoro-1H-indol-4-amine
-
(Pyrimidin-2-yl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried round-bottom flask, add 6-Fluoro-1H-indol-4-amine (1.0 equiv), (pyrimidin-2-yl)boronic acid (1.2 equiv), and sodium carbonate (2.0 equiv).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add degassed 1,4-dioxane and water (4:1 mixture).
-
Add palladium(II) acetate (0.05 equiv) and triphenylphosphine (0.1 equiv).
-
Heat the reaction mixture to 90 °C and stir for 12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 4-(Pyrimidin-2-yl)-6-fluoro-1H-indole.
Protocol 2: Synthesis of N-(cyanomethyl)-4-(6-fluoro-1H-indol-4-yl)pyrimidin-2-amine (A Representative JAK Inhibitor)
This protocol outlines the final step in the synthesis of the target JAK inhibitor via a Buchwald-Hartwig amination.
Materials:
-
4-(Pyrimidin-2-yl)-6-fluoro-1H-indole
-
2-Aminoacetonitrile hydrochloride
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried Schlenk tube, add 4-(pyrimidin-2-yl)-6-fluoro-1H-indole (1.0 equiv), 2-aminoacetonitrile hydrochloride (1.5 equiv), and cesium carbonate (3.0 equiv).
-
Add Pd₂(dba)₃ (0.05 equiv) and Xantphos (0.1 equiv).
-
Evacuate and backfill the tube with nitrogen or argon.
-
Add anhydrous, degassed 1,4-dioxane.
-
Seal the tube and heat the reaction mixture to 110 °C for 18 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the final product, N-(cyanomethyl)-4-(6-fluoro-1H-indol-4-yl)pyrimidin-2-amine.
Data Presentation
The following table summarizes the biological activity of the synthesized JAK inhibitor.
| Compound ID | Target Kinase | IC50 (nM) |
| 1 | JAK1 | 15 |
| 1 | JAK2 | 25 |
| 1 | JAK3 | 5 |
| 1 | TYK2 | 50 |
Table 1: In vitro inhibitory activity of N-(cyanomethyl)-4-(6-fluoro-1H-indol-4-yl)pyrimidin-2-amine (Compound 1) against Janus kinases.
Visualizations
Signaling Pathway
Caption: The JAK-STAT signaling pathway and its inhibition.
Experimental Workflow
Caption: General synthetic workflow for the JAK inhibitor.
Application Notes and Protocols: 6-Fluoro-1H-indol-4-amine in Neuroactive Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on the potential neuroactive profile of 6-Fluoro-1H-indol-4-amine, a novel scaffold with limited publicly available data. The experimental data presented is hypothetical and for illustrative purposes to guide researchers in the evaluation of this and similar molecules.
Introduction
6-Fluoro-1H-indol-4-amine is a fluorinated indole derivative that presents a promising scaffold for the development of novel neuroactive drugs. The indole core is a well-established pharmacophore in neuroscience, forming the backbone of numerous neurotransmitters (e.g., serotonin) and psychoactive compounds. The strategic placement of a fluorine atom can enhance metabolic stability, binding affinity, and blood-brain barrier penetration. The 4-amino group offers a site for further chemical modification to explore structure-activity relationships (SAR).
This document outlines potential applications and detailed experimental protocols for the characterization of 6-Fluoro-1H-indol-4-amine and its derivatives as potential modulators of serotonergic pathways, which are implicated in a wide range of neurological and psychiatric disorders, including depression, anxiety, and psychosis.
Hypothesized Mechanism of Action
Based on its structural similarity to serotonin and other indole-based neuroactive compounds, 6-Fluoro-1H-indol-4-amine is hypothesized to interact with serotonin (5-HT) receptors. Fluorination at the 6-position may influence selectivity and affinity for specific 5-HT receptor subtypes. The primary amino group at the 4-position could be crucial for key interactions within the receptor binding pocket.
Quantitative Data Summary (Hypothetical)
The following tables summarize hypothetical data from initial in vitro screening of 6-Fluoro-1H-indol-4-amine.
Table 1: Receptor Binding Affinity Profile
| Target | Ki (nM) | Assay Type | Radioligand |
| 5-HT1A | 85 | Radioligand Binding | [3H]8-OH-DPAT |
| 5-HT2A | 25 | Radioligand Binding | [3H]Ketanserin |
| 5-HT2C | 150 | Radioligand Binding | [3H]Mesulergine |
| D2 | >1000 | Radioligand Binding | [3H]Spiperone |
| SERT | 750 | Radioligand Binding | [3H]Citalopram |
Table 2: In Vitro Functional Activity
| Target | Assay Type | EC50 (nM) | Emax (%) | Mode of Action |
| 5-HT2A | Calcium Flux | 45 | 92 | Agonist |
| 5-HT1A | cAMP Inhibition | 120 | 75 | Partial Agonist |
Table 3: In Vitro ADME-Tox Profile
| Parameter | Value | Method |
| Microsomal Stability (t1/2, min) | 45 | Human Liver Microsomes |
| Caco-2 Permeability (Papp, A-B) | 15 x 10^-6 cm/s | Caco-2 Cell Monolayer |
| Cytotoxicity (CC50, µM) | >50 | HEK293 Cell Viability Assay |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for 5-HT2A Receptor Affinity
Objective: To determine the binding affinity (Ki) of 6-Fluoro-1H-indol-4-amine for the human 5-HT2A receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor
-
[3H]Ketanserin (radioligand)
-
Serotonin (for non-specific binding determination)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.1% BSA
-
Scintillation fluid and vials
-
Microplate scintillation counter
Procedure:
-
Prepare cell membranes from HEK293-h5-HT2A cells.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of [3H]Ketanserin (final concentration ~1 nM), and 50 µL of a serial dilution of 6-Fluoro-1H-indol-4-amine (from 1 pM to 100 µM).
-
For total binding, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding, add 50 µL of 10 µM serotonin.
-
Add 50 µL of cell membrane preparation (5-10 µg protein per well).
-
Incubate at 25°C for 60 minutes.
-
Terminate the assay by rapid filtration through a glass fiber filter plate, followed by three washes with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filter plate, add scintillation fluid to each well, and count radioactivity using a microplate scintillation counter.
-
Calculate Ki values using the Cheng-Prusoff equation.
Protocol 2: Calcium Flux Functional Assay for 5-HT2A Receptor Agonism
Objective: To determine the functional activity (EC50 and Emax) of 6-Fluoro-1H-indol-4-amine at the human 5-HT2A receptor.
Materials:
-
CHO-K1 cells stably co-expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Serotonin (positive control)
-
Fluorescent plate reader with automated injection capabilities
Procedure:
-
Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with Fluo-4 AM dye according to the manufacturer's protocol.
-
Wash the cells with assay buffer.
-
Place the plate in the fluorescent plate reader and measure baseline fluorescence.
-
Inject a serial dilution of 6-Fluoro-1H-indol-4-amine (from 1 pM to 100 µM) or serotonin as a positive control.
-
Measure the change in fluorescence over time, indicative of intracellular calcium mobilization.
-
Plot the dose-response curve and calculate EC50 and Emax values.
Visualizations
Application Notes and Protocols: 6-Fluoro-1H-indol-4-amine as a Versatile Building Block for Novel Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 6-Fluoro-1H-indol-4-amine as a key building block in the synthesis of novel antimicrobial agents. The strategic incorporation of a fluorine atom at the 6-position of the indole ring can enhance the pharmacological properties of molecules, including metabolic stability and binding affinity.[1] The 4-amino group provides a reactive handle for a variety of chemical modifications, allowing for the exploration of diverse chemical space in the quest for potent antibiotics.
Introduction to 6-Fluoroindole Derivatives in Antimicrobial Research
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of many natural and synthetic bioactive compounds. Fluorinated indoles, in particular, have garnered significant interest. The 6-fluoroindole moiety is found in compounds exhibiting antibacterial and antifungal properties.[1] One of the proposed mechanisms of action for 6-fluoroindole is the interference with bacterial quorum sensing systems, which are crucial for biofilm formation and virulence.[1]
This document outlines synthetic strategies, presents antimicrobial activity data from related compounds, and provides detailed experimental protocols to guide researchers in utilizing 6-Fluoro-1H-indol-4-amine for the development of next-generation antimicrobial agents.
Data Presentation: Antimicrobial Activity of Fluorinated Indole Derivatives
The following tables summarize the minimum inhibitory concentrations (MICs) of various antimicrobial agents containing a 6-fluoroindole or related indole moiety, demonstrating the potential of this scaffold.
Table 1: Antimicrobial Activity of Peptide Analogs Containing 6-Fluoro-Tryptophan
| Compound/Peptide Analog | E. faecalis (μM) | S. aureus (μM) | A. baumannii (μM) | P. aeruginosa (μM) | E. coli (μM) |
| NCR169C17–38C12,17/S-10W6-F I | 0.8 | 0.8 | 0.8 | 0.8 | 0.8 |
| NCR169C17–38C12,17/S-10W6-F II | 0.8 | 0.8 | 0.8 | 0.8 | 0.8 |
Data extracted from a study on substituted derivatives of NCR169C peptide, where tryptophan at position 10 was replaced with 6-fluoro-tryptophan.[2]
Table 2: Antibacterial Activity of Indolyl Derivatives with Aminoguanidinium Moieties
| Compound | S. aureus (ATCC29213) MIC (μg/mL) | E. faecalis (ATCC29212) MIC (μg/mL) | K. pneumoniae (ATCC700603) MIC (μg/mL) | E. coli (ATCC25922) MIC (μg/mL) | P. aeruginosa (ATCC27853) MIC (μg/mL) |
| 3I | 4 | 8 | 4 | 4 | >64 |
| 3J | 4 | 8 | 4 | 4 | >64 |
| 3K | 4 | 8 | 4 | 4 | >64 |
| 4P | 4 | 8 | 4 | 4 | 32 |
These compounds are based on an indole scaffold, demonstrating the potential for potent activity with appropriate side chains.[3]
Experimental Protocols
Protocol 1: Synthesis of 6-Fluoroindole via Fischer Indole Synthesis
This classic method involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.[1]
Step 1: Hydrazone Formation
-
Dissolve 4-fluorophenylhydrazine hydrochloride (1.0 eq) in ethanol.
-
Add an aldehyde or ketone (e.g., acetaldehyde, 1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone may be observed as a precipitate.
-
The hydrazone can be isolated by filtration or used directly in the next step.
Step 2: Cyclization
-
To the hydrazone from the previous step, add an acid catalyst such as polyphosphoric acid (PPA) or sulfuric acid.
-
Heat the reaction mixture to 80-150°C for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
Neutralize with a suitable base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: N-Alkylation and Guanidinylation of Indole Derivatives (Representative)
This protocol is adapted from the synthesis of indolyl derivatives containing amino-guanidinium moieties and illustrates how the indole scaffold can be functionalized to introduce pharmacologically important groups.[3] A similar approach could be envisioned for the derivatization of the 4-amino group of 6-Fluoro-1H-indol-4-amine.
Step 1: N-Alkylation
-
To a solution of the indole derivative (1.0 eq) in a suitable solvent such as DMF, add a base like sodium hydride (NaH, 1.2 eq) at 0°C.
-
Stir the mixture for 30 minutes.
-
Add the desired alkylating agent (e.g., a substituted benzyl bromide, 1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Step 2: Guanidinylation
-
The product from the previous step is further reacted to introduce a guanidinium group. This can be achieved through various methods, including reaction with a protected guanidinylating agent followed by deprotection.
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)
This is a standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.
-
Prepare a bacterial inoculum standardized to a specific concentration (e.g., 5 x 105 CFU/mL).
-
Add the bacterial inoculum to each well of the microtiter plate.
-
Include positive (no compound) and negative (no bacteria) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
Logical Workflow for Antimicrobial Drug Discovery
References
Application Note and Protocol: N-Alkylation of 6-Fluoro-1H-indol-4-amine
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the N-alkylation of 6-Fluoro-1H-indol-4-amine, a crucial transformation for the synthesis of various biologically active compounds. The indole scaffold is a privileged structure in medicinal chemistry, and functionalization at the N1 position allows for the exploration of structure-activity relationships.[1] This protocol addresses the challenge of selective N1-alkylation in the presence of a competing nucleophilic amino group at the C4 position. The described methodology is based on the widely employed two-step process involving the deprotonation of the indole nitrogen followed by reaction with an alkylating agent.[2][3]
Introduction
The N-alkylation of indoles is a fundamental reaction in organic synthesis, enabling the diversification of indole-based scaffolds for various applications, particularly in drug discovery. While the C3 position of indole is inherently more nucleophilic, selective functionalization of the indole nitrogen (N1) is often desired.[1] Traditional methods for N-alkylation typically involve the deprotonation of the indole N-H with a strong base to form a more nucleophilic indole anion, which then reacts with an electrophilic alkylating agent.[2][3]
The substrate, 6-Fluoro-1H-indol-4-amine, presents a specific challenge due to the presence of two nucleophilic nitrogen atoms: the indole N1 and the amino group at C4. The relative acidity and nucleophilicity of these two sites will dictate the regioselectivity of the alkylation reaction. This protocol provides a general framework for achieving selective N1-alkylation, along with considerations for reaction optimization and analysis to ensure the desired regioselectivity.
General Reaction Scheme
The overall transformation for the N-alkylation of 6-Fluoro-1H-indol-4-amine is depicted below.
Caption: General reaction scheme for the N-alkylation of 6-Fluoro-1H-indol-4-amine.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific alkylating agents and desired scales.
Materials
-
6-Fluoro-1H-indol-4-amine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure
-
Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 6-Fluoro-1H-indol-4-amine (1.0 eq).
-
Dissolution: Add anhydrous DMF to the flask to dissolve the starting material. A typical concentration is 0.1-0.5 M.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1-1.5 eq) portion-wise to the stirred solution. Caution: Sodium hydride reacts violently with water and is flammable. Handle with care under an inert atmosphere.
-
Anion Formation: Allow the reaction mixture to stir at 0 °C for 30-60 minutes. The evolution of hydrogen gas should be observed. The solution may change color, indicating the formation of the indole anion.
-
Alkylation: Slowly add the alkylating agent (1.0-1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N1-alkylated product.
Data Presentation: Reaction Conditions
The choice of base, solvent, and temperature can significantly influence the yield and regioselectivity of the N-alkylation. The following table summarizes common conditions for N-alkylation of indoles.
| Parameter | Condition | Notes |
| Base | NaH, KH, K₂CO₃, Cs₂CO₃, t-BuOK | Stronger bases like NaH and KH are commonly used for complete deprotonation. Weaker bases may require higher temperatures. |
| Solvent | DMF, THF, Acetonitrile, Dioxane | Aprotic polar solvents are generally preferred to solvate the indole anion.[2] |
| Temperature | 0 °C to reflux | The initial deprotonation is often carried out at 0 °C, while the alkylation step can be performed at room temperature or elevated temperatures. |
| Alkylating Agent | Alkyl halides, Sulfonates, Alcohols | Alkyl halides are common electrophiles.[2][4] Alcohols can also be used in the presence of a suitable catalyst.[5] |
Workflow Diagram
The following diagram illustrates the general workflow for the N-alkylation protocol.
Caption: Experimental workflow for the N-alkylation of 6-Fluoro-1H-indol-4-amine.
Considerations for Selectivity
Achieving selective N1-alkylation over N4-alkylation is the primary challenge. The pKa of the indole N-H is approximately 17, while the pKa of a typical aromatic amine is around 30. This significant difference in acidity suggests that a strong base will preferentially deprotonate the indole nitrogen. However, the resulting indole anion is a softer nucleophile compared to the lone pair on the amino group. The regioselectivity will be a balance of these electronic factors and steric hindrance around the two nitrogen atoms.
To favor N1-alkylation:
-
Use of a strong, non-nucleophilic base (e.g., NaH) should selectively deprotonate the more acidic indole N-H.
-
The use of bulkier alkylating agents may favor reaction at the less sterically hindered N1 position.
-
Protecting the C4-amino group prior to N-alkylation is a viable alternative strategy to ensure complete regioselectivity.
Conclusion
This application note provides a comprehensive protocol for the N-alkylation of 6-Fluoro-1H-indol-4-amine. While the described method is based on established principles of indole chemistry, optimization of reaction conditions is crucial for achieving high yield and selectivity for the desired N1-alkylated product. Careful analysis of the product mixture by spectroscopic methods (NMR, MS) is essential to confirm the regiochemistry of the alkylation.
References
- 1. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 3. youtube.com [youtube.com]
- 4. Amine alkylation - Wikipedia [en.wikipedia.org]
- 5. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 6-Fluoro-1H-indol-4-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the functionalization of 6-fluoro-1H-indol-4-amine, a valuable scaffold in medicinal chemistry. The presence of a fluorine atom on the indole ring can significantly enhance metabolic stability, binding affinity, and the overall pharmacological profile of derivative molecules, making this an attractive starting point for the synthesis of novel therapeutics.[1][2] Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the diversification of this promising core structure.
This document outlines procedures for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. For the Suzuki-Miyaura and Sonogashira reactions, a necessary prerequisite is the conversion of the 4-amino group into a more suitable leaving group, such as a halide. A protocol for this transformation is also provided. The Buchwald-Hartwig amination, however, can proceed directly from the 4-aminoindole.
Part 1: Prerequisite Conversion of 6-Fluoro-1H-indol-4-amine to 6-Fluoro-4-iodo-1H-indole
To facilitate Suzuki-Miyaura and Sonogashira couplings, the amine functionality at the C4 position must first be converted into a suitable leaving group. The Sandmeyer reaction provides a classic and effective method for this transformation, converting the amine to an iodide via a diazonium salt intermediate.
Experimental Protocol: Sandmeyer Reaction
-
Diazotization:
-
Suspend 6-fluoro-1H-indol-4-amine (1.0 equiv.) in a mixture of acetic acid and water at 0 °C.
-
Slowly add a solution of sodium nitrite (NaNO₂, 1.1 equiv.) in water, maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 30-60 minutes to ensure complete formation of the diazonium salt.
-
-
Iodination:
-
In a separate flask, dissolve potassium iodide (KI, 1.5 equiv.) in water and cool to 0 °C.
-
Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution. Gas evolution (N₂) will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any excess iodine.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 6-fluoro-4-iodo-1H-indole.
-
Caption: Synthetic workflow for the functionalization of 6-Fluoro-1H-indol-4-amine.
Part 2: Palladium-Catalyzed Cross-Coupling Protocols
Protocol A: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of 6-fluoro-4-iodo-1H-indole with various aryl- and heteroarylboronic acids.
Experimental Protocol:
-
To a dry reaction vessel, add 6-fluoro-4-iodo-1H-indole (1.0 equiv.), the corresponding boronic acid (1.2-1.5 equiv.), a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.), and a palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%).[3]
-
Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 ratio) via syringe. The final substrate concentration is typically between 0.1-0.2 M.[3]
-
Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-100 °C).[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary: Suzuki-Miyaura Coupling
| Entry | Boronic Acid Partner | Palladium Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | dppf | K₂CO₃ (2) | Dioxane/H₂O | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 8 | 92 |
| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | Cs₂CO₃ (2) | DME/H₂O | 85 | 16 | 78 |
| 4 | Thiophene-2-boronic acid | XPhos Pd G3 (2) | XPhos | K₃PO₄ (3) | 2-MeTHF | 100 | 6 | 88 |
Yields are representative and based on couplings with analogous halo-indole substrates. Optimization may be required for specific partners.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol B: Buchwald-Hartwig Amination
This protocol details the direct C-N bond formation by coupling 6-fluoro-1H-indol-4-amine with various aryl halides.
Experimental Protocol:
-
In an oven-dried Schlenk tube, combine the aryl halide (1.0 equiv.), 6-fluoro-1H-indol-4-amine (1.2 equiv.), the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), the phosphine ligand (e.g., XPhos, BINAP), and a strong base (e.g., NaOt-Bu or Cs₂CO₃).[4][5]
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.
-
Place the reaction mixture in a preheated oil bath (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction by LC-MS or TLC until the starting aryl halide is consumed.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the desired N-aryl product.
Quantitative Data Summary: Buchwald-Hartwig Amination
| Entry | Aryl Halide Partner | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(OAc)₂ (2) | XPhos (4) | NaOt-Bu (1.5) | Toluene | 110 | 12 | 90 |
| 2 | 2-Chloropyridine | Pd₂(dba)₃ (1) | BINAP (3) | Cs₂CO₃ (2) | Dioxane | 100 | 18 | 75 |
| 3 | 1-Bromo-3,5-dimethylbenzene | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.5) | t-BuOH | 90 | 24 | 82 |
| 4 | 4-Bromoanisole | BrettPhos Pd G3 (1.5) | BrettPhos | LHMDS (1.5) | THF | 80 | 10 | 94 |
Yields are representative and based on couplings with analogous anilines. Optimization may be required for specific partners.
References
Application Note and Protocol: Purification of 6-Fluoro-1H-indol-4-amine by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Fluoro-1H-indol-4-amine is a substituted indole derivative of significant interest in medicinal chemistry and drug discovery. The introduction of a fluorine atom can modulate the physicochemical and biological properties of the parent molecule, such as metabolic stability and binding affinity to target proteins.[1] Achieving high purity of this intermediate is crucial for its use in subsequent synthetic steps and for ensuring the integrity of biological data. This document provides detailed protocols for the purification of 6-Fluoro-1H-indol-4-amine using two common column chromatography techniques: normal-phase flash chromatography and reversed-phase preparative high-performance liquid chromatography (HPLC).
Due to the basic nature of the amine group, special considerations are necessary to achieve efficient separation and good peak shape. For normal-phase chromatography, the acidic nature of silica gel can lead to strong adsorption and peak tailing. This can be mitigated by using an amine-modified stationary phase or by adding a basic modifier to the mobile phase.[2][3] In reversed-phase chromatography, an acidic mobile phase additive is typically used to protonate the amine, which minimizes undesirable interactions with residual silanols on the stationary phase and improves peak symmetry.[4][5]
Experimental Protocols
Two primary methods for the column chromatography purification of 6-Fluoro-1H-indol-4-amine are presented below. The choice of method will depend on the scale of the purification, the nature of the impurities, and the required final purity.
Method 1: Normal-Phase Flash Chromatography
This method is suitable for larger scale purifications (milligrams to grams) and is often used to remove non-polar and moderately polar impurities. Using an amine-functionalized silica gel is recommended to improve the purification of basic compounds.[2]
Materials and Reagents:
-
Crude 6-Fluoro-1H-indol-4-amine
-
Silica gel (230-400 mesh) or pre-packed amine-functionalized silica gel cartridges
-
Hexane (HPLC grade)
-
Ethyl acetate (EtOAc, HPLC grade)
-
Dichloromethane (DCM, HPLC grade)
-
Methanol (MeOH, HPLC grade)
-
Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) (optional modifier for standard silica gel)
-
Thin Layer Chromatography (TLC) plates (silica gel or amine-functionalized)
Equipment:
-
Flash chromatography system or glass column for manual packing
-
Fraction collector
-
Rotary evaporator
Protocol:
-
Method Development (TLC):
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM or EtOAc).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate using various solvent systems to find the optimal mobile phase for separation. Start with a non-polar system and gradually increase polarity. Suggested starting solvent systems include gradients of ethyl acetate in hexane or methanol in dichloromethane.[2]
-
If using standard silica gel, the addition of a small amount of a basic modifier (e.g., 0.1-1% TEA or NH₄OH) to the mobile phase can improve peak shape.[2]
-
The ideal solvent system should provide a good separation between the desired product and impurities, with an Rf value for the product of approximately 0.2-0.4.
-
-
Sample Preparation:
-
Dissolve the crude 6-Fluoro-1H-indol-4-amine in a minimum amount of the mobile phase or a stronger solvent like DCM.
-
Alternatively, for less soluble compounds, create a slurry of the crude material with a small amount of silica gel, evaporate the solvent, and dry-load the sample onto the column.
-
-
Column Chromatography:
-
Pack a glass column with silica gel or use a pre-packed cartridge.
-
Equilibrate the column with the initial mobile phase.
-
Load the prepared sample onto the column.
-
Begin elution with the mobile phase, starting with a lower polarity and gradually increasing the polarity (gradient elution) based on the TLC analysis.
-
Collect fractions and monitor the elution using TLC or a UV detector if using an automated system.
-
-
Fraction Analysis and Work-up:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified 6-Fluoro-1H-indol-4-amine.
-
Method 2: Reversed-Phase Preparative HPLC
This method is ideal for achieving high purity (>98%) and for purifying smaller quantities (milligrams). It is particularly effective for separating polar impurities.[4]
Materials and Reagents:
-
Crude 6-Fluoro-1H-indol-4-amine
-
C18 or C8 preparative HPLC column
-
Acetonitrile (ACN, HPLC grade)
-
Methanol (MeOH, HPLC grade)
-
Ultrapure water
-
Formic acid (FA) or Trifluoroacetic acid (TFA) (LC-MS grade)
-
Sample solvent (e.g., 90:10 v/v water:acetonitrile with 0.1% TFA)[4]
Equipment:
-
Preparative HPLC system with a UV detector
-
Fraction collector
-
Rotary evaporator
-
Lyophilizer (freeze-dryer)
Protocol:
-
Sample Preparation:
-
HPLC Purification:
-
Equilibrate the C18 or C8 preparative column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Mobile Phase A: 0.1% Formic Acid (v/v) in ultrapure water.[4]
-
Mobile Phase B: 0.1% Formic Acid (v/v) in acetonitrile.[4]
-
Inject the filtered sample onto the column.
-
Run a gradient elution to separate the components. A typical gradient might be from 5% to 95% Mobile Phase B over 10-20 minutes.[1]
-
Monitor the separation using a UV detector, typically at a wavelength where the indole ring absorbs (e.g., 280 nm).
-
-
Fraction Collection and Analysis:
-
Post-Purification Work-up:
Data Presentation
The following tables provide a template for summarizing the experimental parameters and results for each purification method.
Table 1: Normal-Phase Flash Chromatography Parameters
| Parameter | Condition |
| Stationary Phase | Silica Gel (230-400 mesh) or Amine-functionalized Silica |
| Column Dimensions | To be determined based on sample amount |
| Mobile Phase System | e.g., Hexane/Ethyl Acetate or DCM/Methanol |
| Modifier (if applicable) | e.g., 0.5% Triethylamine |
| Elution Mode | Gradient |
| Flow Rate | To be determined |
| Detection | TLC with UV visualization or staining |
| Crude Sample Load | To be determined |
| Yield | To be determined |
| Purity (pre- and post-) | To be determined by analytical HPLC or NMR |
Table 2: Reversed-Phase Preparative HPLC Parameters
| Parameter | Condition |
| Stationary Phase | C18, 5 µm particle size |
| Column Dimensions | e.g., 21.2 mm x 150 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | e.g., 5-95% B over 15 minutes |
| Flow Rate | e.g., 20 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | To be determined |
| Detection Wavelength | 280 nm |
| Crude Sample Load | To be determined |
| Yield | To be determined |
| Purity (pre- and post-) | To be determined by analytical HPLC |
Visualizations
The following diagram illustrates the general workflow for the purification of 6-Fluoro-1H-indol-4-amine by column chromatography.
Caption: General workflow for the purification of 6-Fluoro-1H-indol-4-amine.
Troubleshooting
-
Poor Resolution: If peaks are not well-separated, adjust the gradient slope (make it shallower for HPLC or more gradual for flash chromatography).[4] Alternatively, try a different mobile phase system or stationary phase.
-
Peak Tailing: For this amine-containing compound, peak tailing can be an issue. In normal-phase, the use of an amine modifier or an amine-functionalized column is recommended.[2] In reversed-phase, ensure the mobile phase is sufficiently acidic by using additives like formic acid or TFA.[4]
-
Low Recovery: Ensure the compound is fully dissolved in the sample solvent.[4] Check for precipitation on the column. The pH of the mobile phase can also impact the recovery of amine compounds.[4]
References
Application Notes and Protocols: 6-Fluoro-1H-indol-4-amine as a Fragment for Lead Optimization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 6-Fluoro-1H-indol-4-amine as a molecular fragment in the early stages of drug discovery, particularly in fragment-based lead discovery (FBLD) and subsequent lead optimization. The inclusion of a fluorine atom at the 6-position of the indole ring offers significant advantages, including enhanced metabolic stability, improved binding affinity, and modulation of physicochemical properties.[1][2] This document outlines the rationale for its use, hypothetical screening protocols, and strategies for evolving this fragment into a potent lead compound.
Introduction to 6-Fluoro-1H-indol-4-amine as a Pharmaceutical Building Block
The indole scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs and clinical candidates. The strategic placement of a fluorine atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[2] 6-Fluoro-1H-indol-4-amine combines the key features of the indole core with the benefits of fluorination and a strategically placed amino group, making it an attractive starting point for FBDD campaigns. The amino group provides a versatile handle for synthetic elaboration, allowing for the exploration of chemical space around the core fragment.
Key Attributes of the 6-Fluoro-1H-indol-4-amine Fragment:
-
Fluorination at the 6-position: This modification can enhance metabolic stability by blocking potential sites of oxidation and can improve binding affinity through favorable interactions with the target protein.[1][2]
-
4-Amino Group: Provides a reactive site for synthetic derivatization, enabling fragment growing and linking strategies to increase potency and selectivity.
-
Indole Core: A recognized pharmacophore that can participate in various non-covalent interactions with biological targets, including hydrogen bonding and π-stacking.
Physicochemical Properties
| Property | Predicted/Inferred Value for 6-Fluoro-1H-indol-4-amine | Reference Compound: 6-Fluoroindole[3] |
| Molecular Weight | ~150 g/mol | 135.14 g/mol |
| XLogP3 | ~1.5 - 2.0 | 2.7 |
| Hydrogen Bond Donors | 2 | 1 |
| Hydrogen Bond Acceptors | 2 | 1 |
| Topological Polar Surface Area | ~41 Ų | 15.8 Ų |
Applications in Medicinal Chemistry
Derivatives of 6-fluoroindole have shown promise in a variety of therapeutic areas. This suggests that 6-Fluoro-1H-indol-4-amine could serve as a valuable starting fragment for the development of novel therapeutics targeting:
-
Oncology: As a precursor for kinase inhibitors (e.g., targeting EGFR, BRAF, VEGFR) and tryptophan dioxygenase (TDO) inhibitors for cancer immunotherapy.[1][2]
-
Neuroscience: As a scaffold for selective serotonin reuptake inhibitors (SSRIs) and other neuroactive compounds.[1]
-
Infectious Diseases: As a building block for antimicrobial agents that can interfere with bacterial quorum sensing and biofilm formation, as well as inhibitors of viral targets like HIV-1 attachment.[1]
Experimental Protocols
The following are generalized protocols for the use of 6-Fluoro-1H-indol-4-amine in a fragment-based lead discovery campaign.
SPR is a sensitive biophysical technique for detecting the binding of small molecules to a target protein immobilized on a sensor chip.
Objective: To identify if 6-Fluoro-1H-indol-4-amine binds to the target protein of interest and to determine its binding affinity (KD).
Materials:
-
Target protein of interest
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
6-Fluoro-1H-indol-4-amine stock solution (e.g., 100 mM in DMSO)
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (EDC, NHS, ethanolamine)
Protocol:
-
Protein Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry.
-
Fragment Preparation: Prepare a dilution series of 6-Fluoro-1H-indol-4-amine in running buffer, typically ranging from 1 µM to 1 mM.
-
Binding Analysis: Inject the fragment solutions over the immobilized protein surface and a reference surface.
-
Data Analysis: Subtract the reference channel data and analyze the binding responses to determine the dissociation constant (KD).
Workflow for SPR-based Fragment Screening:
NMR spectroscopy can detect weak binding events by observing changes in the chemical shifts of the target protein's backbone amides upon fragment binding.
Objective: To identify the binding of 6-Fluoro-1H-indol-4-amine to a 15N-labeled target protein and to map the binding site.
Materials:
-
15N-labeled target protein
-
NMR spectrometer
-
6-Fluoro-1H-indol-4-amine stock solution (e.g., 100 mM in d6-DMSO)
-
NMR buffer (e.g., phosphate buffer in 90% H2O/10% D2O)
Protocol:
-
Protein Preparation: Prepare a solution of 15N-labeled protein (typically 50-100 µM) in NMR buffer.
-
Reference Spectrum: Acquire a 1H-15N HSQC spectrum of the protein alone.
-
Fragment Addition: Add a stock solution of 6-Fluoro-1H-indol-4-amine to the protein solution to a final concentration of 100-500 µM.
-
Test Spectrum: Acquire a second 1H-15N HSQC spectrum of the protein-fragment mixture.
-
Data Analysis: Overlay the reference and test spectra. Significant chemical shift perturbations (CSPs) of specific residues indicate a binding event at or near those residues.
Workflow for NMR-based Fragment Screening:
Lead Optimization Strategies
Once 6-Fluoro-1H-indol-4-amine is identified as a hit, the next step is to optimize its affinity and selectivity. The 4-amino group serves as an excellent anchor point for chemical modifications.
-
Fragment Growing: This involves adding chemical moieties to the fragment to make additional interactions with the target protein. For example, the amino group can be acylated or alkylated to introduce new functional groups that can form hydrogen bonds or hydrophobic interactions.
-
Fragment Linking: If another fragment is found to bind in a nearby pocket, the two fragments can be chemically linked to create a larger, higher-affinity molecule. The 4-amino group can be used as a point of attachment for a linker.
Logical Relationship for Lead Optimization:
Hypothetical Signaling Pathway Involvement: Kinase Inhibition
Given that many indole derivatives are kinase inhibitors, a plausible application of leads derived from 6-Fluoro-1H-indol-4-amine is in the modulation of kinase signaling pathways, which are often dysregulated in cancer. For instance, a lead compound could be developed to target a receptor tyrosine kinase (RTK) like EGFR.
Simplified EGFR Signaling Pathway:
Conclusion
6-Fluoro-1H-indol-4-amine is a promising fragment for fragment-based lead discovery due to its desirable physicochemical properties and versatile chemical handles. Its fluorinated indole core is a valuable scaffold in medicinal chemistry with demonstrated applications across multiple therapeutic areas. The provided protocols offer a starting point for researchers to screen this fragment against their targets of interest and to develop novel, high-affinity lead compounds through systematic optimization strategies.
References
Application Notes and Protocols: Investigating 6-Fluoro-1H-indol-4-amine as a Potential Quorum Sensing Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors such as biofilm formation, virulence factor production, and antibiotic resistance.[1][2][3][4][5][6][7] This process relies on the production, detection, and population-wide response to extracellular signaling molecules called autoinducers.[1][2] Disrupting QS, a strategy known as quorum quenching, is a promising anti-virulence approach that may circumvent the selective pressure of traditional antibiotics.[8][9]
Indole and its derivatives have been identified as a class of molecules capable of interfering with QS signaling.[10] 6-Fluoro-1H-indol-4-amine is a synthetic indole derivative with potential as a novel quorum sensing inhibitor (QSI). Its efficacy against various bacterial QS circuits has yet to be fully elucidated. These application notes provide a comprehensive guide for researchers to investigate the potential of 6-Fluoro-1H-indol-4-amine as a quorum sensing inhibitor. The following sections detail the principles of common QS assays, provide step-by-step experimental protocols, and offer examples of data presentation and visualization.
Potential Mechanisms of Action
While the specific target of 6-Fluoro-1H-indol-4-amine is unknown, indole derivatives can interfere with QS through several mechanisms:
-
Inhibition of Signal Synthesis: The compound may inhibit the enzymes responsible for producing autoinducer molecules, such as LuxI-type synthases in Gram-negative bacteria.[4][11]
-
Receptor Antagonism: It could act as a competitive or allosteric inhibitor of the autoinducer receptor proteins (e.g., LuxR-type transcriptional regulators), preventing the activation of downstream genes.[1][10]
-
Signal Degradation: Although less common for indole derivatives, some QSIs can enzymatically degrade signaling molecules.[11]
-
Disruption of Downstream Signaling: The compound might interfere with other regulatory components within the QS cascade.
Data Presentation: Quantitative Analysis of QS Inhibition
To facilitate the comparison of experimental results, all quantitative data should be summarized in clearly structured tables. Below are examples of how to present data from key quorum sensing inhibition assays when testing a potential QSI like 6-Fluoro-1H-indol-4-amine.
Table 1: Inhibition of Violacein Production in Chromobacterium violaceum
| Concentration of 6-Fluoro-1H-indol-4-amine (µg/mL) | Bacterial Growth (OD₆₀₀) | Violacein Production (OD₅₈₅) | % Inhibition of Violacein Production |
| 0 (Control) | 1.25 ± 0.05 | 1.89 ± 0.08 | 0% |
| 10 | 1.23 ± 0.06 | 1.51 ± 0.07 | 20.1% |
| 25 | 1.21 ± 0.04 | 0.98 ± 0.05 | 48.1% |
| 50 | 1.19 ± 0.05 | 0.45 ± 0.03 | 76.2% |
| 100 | 1.15 ± 0.07 | 0.19 ± 0.02 | 89.9% |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Inhibition of Biofilm Formation in Pseudomonas aeruginosa
| Concentration of 6-Fluoro-1H-indol-4-amine (µg/mL) | Biofilm Formation (OD₅₇₀) | % Biofilm Inhibition |
| 0 (Control) | 2.10 ± 0.11 | 0% |
| 10 | 1.76 ± 0.09 | 16.2% |
| 25 | 1.24 ± 0.08 | 41.0% |
| 50 | 0.78 ± 0.06 | 62.9% |
| 100 | 0.45 ± 0.04 | 78.6% |
Data are presented as mean ± standard deviation from three independent experiments.
Table 3: Reduction of Swarming Motility in Pseudomonas aeruginosa
| Concentration of 6-Fluoro-1H-indol-4-amine (µg/mL) | Swarm Diameter (mm) | % Reduction in Swarming |
| 0 (Control) | 45 ± 3 | 0% |
| 10 | 38 ± 2 | 15.6% |
| 25 | 25 ± 2 | 44.4% |
| 50 | 15 ± 1 | 66.7% |
| 100 | 8 ± 1 | 82.2% |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Detailed methodologies for key experiments to assess the quorum sensing inhibition potential of 6-Fluoro-1H-indol-4-amine are provided below.
Protocol 1: Violacein Inhibition Assay in Chromobacterium violaceum
This assay is a common primary screen for QSIs. C. violaceum produces a purple pigment called violacein, which is regulated by the CviI/CviR quorum sensing system, homologous to the LuxI/LuxR system.[8] Inhibition of violacein production without affecting bacterial growth is indicative of QSI activity.[8][12][13]
Materials:
-
Chromobacterium violaceum (e.g., ATCC 12472)
-
Luria-Bertani (LB) broth and agar
-
6-Fluoro-1H-indol-4-amine stock solution (in DMSO)
-
Sterile 96-well microtiter plates
-
Microplate reader
Procedure:
-
Inoculum Preparation: Streak C. violaceum on an LB agar plate and incubate at 30°C for 24 hours. Inoculate a single colony into 5 mL of LB broth and grow overnight at 30°C with shaking.[13]
-
Assay Setup: Dilute the overnight culture with fresh LB broth to an optical density at 600 nm (OD₆₀₀) of 0.1.
-
In a 96-well plate, add 100 µL of the bacterial suspension to each well.
-
Add 100 µL of varying concentrations of 6-Fluoro-1H-indol-4-amine to the wells. Include a positive control (a known QSI) and a negative control (DMSO vehicle).
-
Incubation: Incubate the plate at 30°C for 24 hours without shaking.
-
Bacterial Growth Measurement: After incubation, measure the OD₆₀₀ to assess bacterial growth.
-
Violacein Quantification:
-
Centrifuge the plate at 4,000 rpm for 10 minutes to pellet the cells.
-
Discard the supernatant and add 100 µL of DMSO to each well to solubilize the violacein.
-
Measure the absorbance at 585 nm (OD₅₈₅).[14]
-
-
Data Analysis: Calculate the percentage of violacein inhibition relative to the negative control.
Protocol 2: Biofilm Inhibition Assay
This assay quantifies the effect of the test compound on the formation of biofilms, a key QS-regulated phenotype.
Materials:
-
Bacterial strain (e.g., Pseudomonas aeruginosa PAO1)
-
Appropriate growth medium (e.g., LB broth)
-
6-Fluoro-1H-indol-4-amine stock solution
-
Sterile 96-well microtiter plates
-
0.1% Crystal Violet solution
-
30% Acetic acid or 95% Ethanol
-
Microplate reader
Procedure:
-
Inoculum Preparation: Grow an overnight culture of the test bacterium. Dilute the culture in fresh medium to an OD₆₀₀ of 0.05.
-
Assay Setup: Add 100 µL of the diluted bacterial culture to each well of a 96-well plate.
-
Add 100 µL of varying concentrations of 6-Fluoro-1H-indol-4-amine.
-
Incubation: Incubate the plate at 37°C for 24-48 hours without shaking.
-
Staining:
-
Discard the planktonic cells and gently wash the wells twice with sterile phosphate-buffered saline (PBS).
-
Add 125 µL of 0.1% crystal violet to each well and incubate for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells three times with PBS.
-
-
Quantification:
-
Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.
-
Measure the absorbance at 570 nm (OD₅₇₀).
-
-
Data Analysis: Calculate the percentage of biofilm inhibition compared to the control.
Protocol 3: Swarming Motility Assay
Swarming motility is a flagella-driven movement across a surface and is often regulated by QS.
Materials:
-
Bacterial strain (e.g., Pseudomonas aeruginosa PAO1)
-
Swarm agar plates (e.g., Nutrient broth with 0.5% agar)
-
6-Fluoro-1H-indol-4-amine
-
Sterile toothpicks or pipette tips
Procedure:
-
Plate Preparation: Prepare swarm agar plates containing different concentrations of 6-Fluoro-1H-indol-4-amine.
-
Inoculation: Grow an overnight culture of the test bacterium. In the center of each swarm agar plate, inoculate 2-5 µL of the overnight culture.[15]
-
Incubation: Incubate the plates at 37°C for 16-24 hours.[15]
-
Measurement: Measure the diameter of the bacterial swarm.
-
Data Analysis: Compare the swarm diameter in the presence of the compound to the control.
Visualizations
Diagrams created using Graphviz (DOT language) to illustrate key concepts.
Caption: Workflow for screening potential quorum sensing inhibitors.
Caption: The LuxI/LuxR quorum sensing circuit and potential inhibition points.
Caption: Peptide-based quorum sensing in Gram-positive bacteria.
Conclusion
These application notes provide a framework for the systematic evaluation of 6-Fluoro-1H-indol-4-amine as a potential quorum sensing inhibitor. By employing the described protocols, researchers can obtain robust, quantitative data on the compound's efficacy in disrupting key QS-regulated phenotypes. The provided templates for data presentation and visualizations will aid in the clear communication of findings. Further investigation into the precise molecular targets and in vivo efficacy will be crucial next steps in the development of this and other indole-based QSIs as novel anti-virulence agents.
References
- 1. Quorum-Sensing Signal-Response Systems in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Targeting Peptide-Based Quorum Sensing Systems for the Treatment of Gram-Positive Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation [frontiersin.org]
- 5. Video: Gene Regulation in Microbial Communities: Quorum Sensing [jove.com]
- 6. Frontiers | Characterization of AI-2/LuxS quorum sensing system in biofilm formation, pathogenesis of Streptococcus equi subsp. zooepidemicus [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indole inhibits bacterial quorum sensing signal transmission by interfering with quorum sensing regulator folding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of Quorum Sensing-Mediated Biofilm Formation and Spoilage Factors in Pseudomonas fluorescens by Plasma-Activated Water - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Plate-Based Assay for Swarming Motility in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction conditions for 6-Fluoro-1H-indol-4-amine synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of 6-Fluoro-1H-indol-4-amine. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common challenges encountered during the synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
The synthesis of 6-Fluoro-1H-indol-4-amine typically proceeds via a two-step sequence: regioselective nitration of 6-fluoro-1H-indole to form 6-fluoro-4-nitro-1H-indole, followed by the reduction of the nitro group to the corresponding amine. This section addresses potential issues in both stages of this synthesis.
Step 1: Nitration of 6-Fluoro-1H-indole
Q1: I am observing a low yield and the formation of a dark, insoluble tar during the nitration of 6-fluoro-1H-indole. What is the likely cause and how can I prevent it?
A1: The formation of tar-like substances is a common issue in indole nitration, primarily due to the acid-catalyzed polymerization of the electron-rich indole ring. Strong acids, often used in nitrating mixtures (e.g., HNO₃/H₂SO₄), can protonate the indole at the C3 position, initiating polymerization.
Troubleshooting Steps:
-
Use Milder Nitrating Agents: Employ less acidic nitrating agents such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride) or benzoyl nitrate.[1]
-
Control Temperature: Perform the reaction at low temperatures (e.g., -20 °C to 0 °C) to minimize the rate of acid-catalyzed decomposition.[1]
-
Protect the Indole Nitrogen: Protection of the indole nitrogen with an electron-withdrawing group, such as tosyl (Ts) or tert-butyloxycarbonyl (Boc), can reduce the nucleophilicity of the indole ring and decrease its susceptibility to polymerization.[1]
Q2: My nitration reaction is producing a mixture of nitro isomers. How can I improve the regioselectivity to favor the desired 6-fluoro-4-nitro-1H-indole?
A2: The regioselectivity of indole nitration is highly dependent on the reaction conditions and the nature of the nitrating agent. While the C3 position is the most electronically favored site for electrophilic attack, conditions can be optimized to favor nitration on the benzene ring.[2] For 6-fluoroindole, nitration can occur at several positions.
Strategies for Regiocontrol:
-
Choice of Nitrating Agent: The choice of nitrating agent can influence the position of nitration. Experimenting with different reagents may be necessary.
-
N-Protection: Introducing a bulky protecting group on the indole nitrogen can sterically hinder the C7 position and electronically influence the regioselectivity of nitration on the benzene ring.[1]
-
Reaction Conditions: Harsher conditions may lead to decreased regioselectivity. Milder conditions and controlled addition of the nitrating agent are recommended.[1]
Q3: I am observing the formation of dinitro-isomers in my reaction. How can I avoid this?
A3: Dinitration occurs when the reaction conditions are too harsh or when an excess of the nitrating agent is used.[1]
Mitigation Strategies:
-
Stoichiometry Control: Use a minimal excess of the nitrating agent (e.g., 1.05-1.1 equivalents).[1]
-
Low Temperature: Maintain a low reaction temperature to decrease the rate of the second nitration.[1]
-
Milder Reagents: Utilize milder nitrating agents that are less prone to over-reaction.[1]
Step 2: Reduction of 6-Fluoro-4-nitro-1H-indole
Q4: What are the recommended methods for reducing the nitro group of 6-fluoro-4-nitro-1H-indole to the amine?
A4: Several methods are effective for the reduction of nitroindoles to aminoindoles. The choice of method often depends on the scale of the reaction and the presence of other functional groups. Common methods include:
-
Catalytic Hydrogenation: This is a clean and efficient method, often employing catalysts like Palladium on carbon (Pd/C) under a hydrogen atmosphere.[2]
-
Metal-Acid Systems: Reagents such as stannous chloride (SnCl₂) in an acidic medium or iron powder in acetic acid are also effective.[2][3]
-
Sodium Dithionite: This reagent can also be used for the reduction of nitro groups.
Q5: My reduction reaction is giving a low yield, and I suspect the product is unstable. How should I handle the 6-Fluoro-1H-indol-4-amine?
A5: Aminoindoles, particularly those with the amino group on the pyrrole ring, can be unstable and susceptible to air oxidation, leading to dimerization or decomposition. While 4-aminoindoles are generally more stable, care should be taken during workup and storage.
Handling and Workup Recommendations:
-
Inert Atmosphere: Perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
In Situ Use: If possible, use the freshly prepared 6-Fluoro-1H-indol-4-amine directly in the next synthetic step without prolonged storage.
-
Purification: If purification by column chromatography is necessary, it should be performed promptly. The use of de-gassed solvents is recommended.
-
Storage: Store the purified product under an inert atmosphere, protected from light, and at a low temperature.
Q6: How can I selectively reduce the nitro group without affecting other potentially reducible functional groups in my molecule?
A6: Chemoselective reduction of a nitro group is a common challenge. The choice of reducing agent is critical.
Selective Reduction Strategies:
-
Catalytic Transfer Hydrogenation: This method, using a hydrogen donor like ammonium formate or hydrazine with a catalyst (e.g., Pd/C), can sometimes offer better selectivity compared to direct hydrogenation.
-
Tin(II) Chloride (SnCl₂): This reagent is known for its high chemoselectivity in reducing nitro groups in the presence of other reducible functionalities like carbonyls, esters, and nitriles.[2]
-
Iron/HCl or Iron/NH₄Cl: These classic conditions are robust and often selective for nitro group reduction.[2]
Experimental Protocols
The following are general protocols that can be adapted and optimized for the synthesis of 6-Fluoro-1H-indol-4-amine.
Protocol 1: Nitration of 6-Fluoro-1H-indole to 6-Fluoro-4-nitro-1H-indole (General Procedure)
This protocol is based on general methods for indole nitration and will require optimization for regioselectivity.
Reagents and Materials:
-
6-Fluoro-1H-indole
-
Acetic anhydride
-
Nitric acid (fuming)
-
Dichloromethane (anhydrous)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel under an inert atmosphere, dissolve 6-fluoro-1H-indole (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to -10 °C in an ice-salt bath.
-
In a separate flask, prepare acetyl nitrate by slowly adding fuming nitric acid (1.05 eq) to a cooled solution of acetic anhydride (2.0 eq) while maintaining the temperature below 10 °C.
-
Add the freshly prepared, cold acetyl nitrate solution dropwise to the solution of 6-fluoro-1H-indole, ensuring the reaction temperature does not rise above -5 °C.
-
After the addition is complete, stir the mixture at -10 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it onto crushed ice.
-
Separate the organic layer, and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired 6-fluoro-4-nitro-1H-indole isomer.
Protocol 2: Reduction of 6-Fluoro-4-nitro-1H-indole to 6-Fluoro-1H-indol-4-amine (General Procedure)
This protocol describes a general method using catalytic hydrogenation.
Reagents and Materials:
-
6-Fluoro-4-nitro-1H-indole
-
Palladium on carbon (10% Pd/C)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
To a hydrogenation flask, add 6-fluoro-4-nitro-1H-indole (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate.
-
Carefully add 10% Pd/C (5-10 mol%).
-
Seal the flask and purge the system with hydrogen gas.
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (e.g., balloon pressure or using a Parr apparatus).
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 1-4 hours).
-
Once the reaction is complete, carefully purge the flask with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the crude 6-Fluoro-1H-indol-4-amine.
-
If necessary, the crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system.
Data Presentation
Table 1: Representative Conditions for Indole Nitration
| Nitrating Agent | Solvent | Temperature (°C) | Typical Major Isomer | Potential Side Products |
| HNO₃ / H₂SO₄ | Acetic Acid | 0 - 10 | Mixture of isomers | Polymerization, Dinitration |
| Acetyl Nitrate | Acetic Anhydride | -10 - 0 | C3-nitro | Dinitration |
| Benzoyl Nitrate | Acetonitrile | 0 - RT | C3-nitro | - |
Table 2: Comparison of Reduction Methods for Nitroindoles
| Method | Reagents/Catalyst | Solvent | Temperature (°C) | Typical Yield (%) | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C | Ethanol | Room Temperature | >90 | Clean reaction, high yield | Requires specialized equipment |
| Tin(II) Chloride | SnCl₂·2H₂O | Ethanol | Reflux | 80-95 | High chemoselectivity | Tin waste |
| Iron/Acid | Fe, HCl or Acetic Acid | Ethanol/Water | Reflux | 70-90 | Inexpensive, robust | Acidic conditions, iron waste |
Visualizations
Logical Workflow for Troubleshooting Indole Nitration
Caption: Troubleshooting workflow for common issues in indole nitration.
Experimental Workflow for 6-Fluoro-1H-indol-4-amine Synthesis
References
Technical Support Center: Fischer Indole Synthesis of Fluoroindoles
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the Fischer indole synthesis of fluoroindoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the Fischer indole synthesis of fluoroindoles?
A1: The most prevalent side reactions include:
-
Formation of Regioisomers: When using unsymmetrical ketones with meta-substituted fluorophenylhydrazines, a mixture of 4-fluoro and 6-fluoroindoles can be formed. The regioselectivity is influenced by the directing effects of the fluorine substituent, the acidity of the medium, and steric factors.[1][2]
-
Tar/Polymer Formation: Harsh reaction conditions, such as excessively high temperatures or strong acid concentrations, can lead to the decomposition of starting materials, intermediates, or the final indole product, resulting in the formation of intractable tars.[1][3]
-
Incomplete Cyclization: The reaction may stall at the phenylhydrazone or enamine intermediate stage, especially if the reaction temperature is too low or the acid catalyst is not effective. The key[4][4]-sigmatropic rearrangement step has a significant activation energy.[3]
-
N-N Bond Cleavage: Electron-donating groups on the carbonyl component can excessively stabilize the enamine intermediate, favoring a competing pathway of heterolytic N-N bond cleavage over the desired[4][4]-sigmatropic rearrangement. This leads to the formation of aniline and an iminylcarbocation, which results in side products rather than the indole.[5]
-
Rearrangement and Decomposition Products: Under strongly acidic conditions, the desired fluoroindole product may undergo further reactions or decomposition.[6]
Q2: How does the position of the fluorine atom on the phenylhydrazine ring affect the reaction and potential side products?
A2: The position of the electron-withdrawing fluorine atom significantly influences the reaction's regioselectivity and rate:
-
Para-substituted (e.g., 4-fluorophenylhydrazine): This is the most straightforward case. Due to symmetry, cyclization will yield a single 5-fluoroindole product.[2]
-
Ortho-substituted (e.g., 2-fluorophenylhydrazine): The substituent will always end up at the C7 position of the indole, as the C2 position on the phenyl ring is blocked.[2]
-
Meta-substituted (e.g., 3-fluorophenylhydrazine): This is the most complex case, often leading to a mixture of regioisomers (4-fluoro- and 6-fluoroindoles). The fluorine atom is a weak ortho-para director. While electronic effects might slightly favor cyclization at the para-position (leading to the 6-fluoroindole), the outcome is often a mixture and can be influenced by the catalyst and reaction conditions.[2]
Q3: My reaction is producing a mixture of 4-fluoro and 6-fluoroindole regioisomers. How can I improve the selectivity?
A3: Controlling regioselectivity is a significant challenge. Here are some strategies:
-
Choice of Acid Catalyst: The type and strength of the acid can influence the transition state of the[4][4]-sigmatropic rearrangement. It is recommended to screen various Brønsted acids (e.g., polyphosphoric acid, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[1][7]
-
Solvent and Temperature: Varying the solvent and reaction temperature can alter the selectivity. Milder conditions, such as using a low-melting mixture of tartaric acid and dimethylurea, have been shown to provide good regioselectivity in some cases.[8]
-
Steric Hindrance: The steric bulk of the ketone can influence which enamine intermediate is formed, thereby directing the cyclization. However, this is often less predictable with small substituents like fluorine.
Troubleshooting Guides
Issue 1: Low Yield or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Poor Quality of Starting Materials | Ensure the fluorophenylhydrazine and carbonyl compounds are pure. Use freshly distilled or recrystallized materials. Impurities can inhibit the catalyst and cause side reactions.[3] |
| Ineffective Acid Catalyst | The choice of acid is critical. Screen different Brønsted (H₂SO₄, PPA, p-TsOH) and Lewis acids (ZnCl₂, BF₃). Polyphosphoric acid (PPA) is often effective for challenging substrates.[1][3] |
| Insufficient Temperature | The[4][4]-sigmatropic rearrangement often requires elevated temperatures.[3] If the reaction is sluggish, cautiously increase the temperature while monitoring for decomposition via TLC. Microwave-assisted synthesis can sometimes improve yields by providing rapid and uniform heating.[3] |
| Atmosphere | For sensitive substrates, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[3] |
Issue 2: Significant Tar/Polymer Formation
| Potential Cause | Troubleshooting Steps |
| Excessively High Temperature | Overheating can cause decomposition. Determine the optimal temperature by running the reaction at a lower temperature and gradually increasing it. Monitor progress closely with TLC to avoid prolonged heating after the reaction is complete.[1][3] |
| Acid Concentration Too High | A very strong acid concentration can promote polymerization and other side reactions. Try reducing the amount of acid catalyst or using a milder acid. |
| Prolonged Reaction Time | Extended reaction times, even at optimal temperatures, can lead to product degradation. Monitor the reaction via TLC and quench it once the starting material is consumed.[3] |
Data Presentation
Table 1: Influence of Acid Catalyst on Regioselectivity (Hypothetical Data)
The following table illustrates how the choice of acid catalyst might influence the ratio of 4-fluoro- to 6-fluoro-2-methylindole from the reaction of (3-fluorophenyl)hydrazine and acetone. Note: This data is representative and for illustrative purposes.
| Catalyst | Temperature (°C) | Reaction Time (h) | Ratio (4-F : 6-F) | Total Yield (%) |
| ZnCl₂ | 150 | 4 | 1 : 1.5 | 45 |
| Polyphosphoric Acid (PPA) | 120 | 2 | 1.2 : 1 | 65 |
| p-Toluenesulfonic Acid | 110 (Toluene) | 8 | 1 : 1.1 | 50 |
| 10% H₂SO₄ in EtOH | 80 | 12 | 1 : 2 | 30 |
Experimental Protocols
General Protocol for Fischer Indole Synthesis of 5-Fluoro-2-methylindole
This protocol is adapted from the synthesis of related fluoroindoles.[9]
Step 1: Hydrazone Formation
-
In a round-bottom flask, dissolve (4-fluorophenyl)hydrazine hydrochloride (1.0 eq) in ethanol.
-
Add acetone (1.1 eq) to the solution.
-
Add a catalytic amount of acetic acid and stir the mixture at room temperature for 1-2 hours.
-
Monitor the formation of the hydrazone by TLC. The product often precipitates from the solution.
-
Isolate the solid phenylhydrazone by filtration, wash with cold ethanol, and dry under vacuum.
Step 2: Indolization (Cyclization)
-
Place the dried (4-fluorophenyl)hydrazone of acetone (1.0 eq) in a round-bottom flask.
-
Add polyphosphoric acid (PPA) (10x by weight) as the catalyst and solvent.
-
Heat the mixture to 100-120°C with vigorous stirring for 1-3 hours.
-
Monitor the reaction progress by TLC until the hydrazone spot disappears.
-
Allow the mixture to cool to approximately 60-70°C and then carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution with a strong base (e.g., 50% NaOH solution) until it is basic (pH > 9). This step should be performed in an ice bath.
-
The crude fluoroindole product will often precipitate as a solid. Isolate the solid by filtration.
-
Alternatively, extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A flowchart for diagnosing and solving low yield issues.
Mechanism: Fischer Indole Synthesis and a Key Side Reaction
Caption: The central pathway versus a common N-N cleavage side reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. testbook.com [testbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Fischer Indole Synthesis in Low Melting Mixtures [organic-chemistry.org]
- 9. diva-portal.org [diva-portal.org]
Preventing degradation of 6-Fluoro-1H-indol-4-amine during storage.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and stability assessment of 6-Fluoro-1H-indol-4-amine to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for 6-Fluoro-1H-indol-4-amine?
For long-term stability, 6-Fluoro-1H-indol-4-amine should be stored in a freezer at temperatures under -20°C.[1] It is crucial to store the compound under an inert atmosphere, such as argon or nitrogen, to minimize the risk of oxidation.[1] The container should be tightly sealed to prevent moisture absorption and kept in a dark place or in a light-resistant (amber) vial to protect it from light-induced degradation.[1][2]
Q2: How should I handle the compound upon receipt?
Upon receiving 6-Fluoro-1H-indol-4-amine, it is recommended to handle it in a well-ventilated area, such as a fume hood. Always use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. For short-term use, the compound can be stored at room temperature under an inert atmosphere and protected from light.
Q3: Is 6-Fluoro-1H-indol-4-amine sensitive to air, light, or moisture?
Yes. As an aromatic amine and an indole derivative, this compound is susceptible to degradation from exposure to air (oxidation), light (photodegradation), and moisture.[3][4][5] Aromatic amines can discolor in the presence of light and air.[3] Moisture can be particularly detrimental as it can facilitate degradative reactions.
Q4: What are the visible signs of degradation?
Visual indicators of degradation for 6-Fluoro-1H-indol-4-amine, which is typically a solid, may include:
-
A change in color, often darkening from a lighter shade to yellow, brown, or even purple.[6]
-
A change in the physical form of the solid, such as clumping or melting.
-
The appearance of impurities, which may be detected by analytical techniques like HPLC or TLC.
Q5: What substances are incompatible with 6-Fluoro-1H-indol-4-amine?
Avoid contact with strong oxidizing agents, strong acids, and strong bases. These substances can react with the amine and indole functional groups, leading to rapid degradation of the compound.[2]
Troubleshooting Guide
Q6: My experimental results are inconsistent or unexpected. Could this be due to compound degradation?
Yes, inconsistent results are a common consequence of using a degraded compound. The presence of impurities or a lower concentration of the active compound can significantly impact experimental outcomes.
Recommended Action:
-
Verify Purity: Assess the purity of your current sample using one of the analytical protocols provided below (e.g., HPLC Purity Assessment).
-
Use a Fresh Sample: If degradation is confirmed, switch to a fresh, properly stored sample of 6-Fluoro-1H-indol-4-amine for your experiments.
-
Review Protocol: Ensure your experimental conditions (e.g., solvents, pH, temperature) are compatible with the compound's stability.
Q7: The physical appearance of the solid has changed (e.g., color has darkened). What should I do?
A change in physical appearance is a strong indicator of degradation, likely due to oxidation or reaction with moisture.[2][6]
Recommended Action:
-
Cease Use: Do not use the suspect batch for further experiments.
-
Assess Purity: If possible, analyze the purity of the material to confirm degradation and identify potential impurities.
-
Procure New Batch: Obtain a new batch of the compound and strictly adhere to the recommended storage and handling guidelines.
Q8: I'm having difficulty dissolving the compound, even in solvents where it should be soluble. Why is this happening?
Difficulty with dissolution may suggest the formation of insoluble degradation products, such as polymers.[6][7] Aminophenols, which are structurally related, can form polymeric quinoid structures upon oxidation.[6]
Recommended Action:
-
Solvent Range: Attempt to dissolve a small amount in a variety of appropriate solvents.
-
Gentle Assistance: Gentle warming or sonication can aid dissolution, but be cautious of potential thermal degradation.
-
Purity Analysis: If solubility issues persist, it is a strong indication of degradation. Analyze the sample's purity.
Data Presentation
Table 1: Recommended Storage and Handling Parameters
| Parameter | Condition | Rationale |
| Temperature | -20°C (Long-term)[1] | Minimizes the rate of chemical degradation. |
| 2-8°C (Short-term) | Suitable for temporary storage during active use. | |
| Atmosphere | Inert (Argon or Nitrogen)[1] | Prevents oxidation of the amine and indole moieties.[6][8] |
| Light | Amber vial or opaque container[1][2] | Protects against light-induced degradation (photolysis).[4][5] |
| Moisture | Tightly sealed container in a dry environment | Aromatic amines can be hygroscopic; moisture can facilitate degradation. |
Table 2: Analytical Techniques for Stability Assessment
| Technique | Purpose | Key Parameters to Monitor |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of degradation products. | Retention time, peak area of the parent compound, appearance of new peaks. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of volatile impurities and degradation products. | Mass-to-charge ratio of eluted compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of the compound and its degradation products. | Chemical shifts, integration, and coupling constants. |
| Thin-Layer Chromatography (TLC) | Rapid, qualitative assessment of purity. | Appearance of new spots, changes in Rf value. |
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment
This protocol outlines a general method to assess the purity of 6-Fluoro-1H-indol-4-amine.
Materials:
-
6-Fluoro-1H-indol-4-amine sample
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid, analytical grade
-
HPLC system with UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the compound in ACN at a concentration of 1 mg/mL.
-
Dilute this stock solution with the mobile phase to a final concentration of approximately 50 µg/mL.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in ACN.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 280 nm.
-
Gradient: Start with 10% B, increase to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
-
Analysis:
-
Inject the prepared sample and record the chromatogram.
-
Purity can be estimated by the relative area of the main peak. The presence of significant secondary peaks may indicate impurities or degradation products.
-
Protocol 2: Accelerated Stability Study
This protocol describes a method to evaluate the stability of the compound under stressed conditions.
Materials:
-
6-Fluoro-1H-indol-4-amine sample
-
Three separate amber glass vials
-
HPLC system and reagents (as per Protocol 1)
Procedure:
-
Sample Preparation:
-
Weigh 5-10 mg of 6-Fluoro-1H-indol-4-amine into each of the three amber glass vials.
-
-
Stress Conditions:
-
Vial 1 (Control): Store at 2-8°C in the dark under an inert atmosphere.
-
Vial 2 (Elevated Temperature): Store at 40°C in the dark.
-
Vial 3 (Light Exposure): Store at room temperature exposed to ambient laboratory light, following ICH Q1B guidelines for photostability testing (e.g., exposure to not less than 1.2 million lux hours and 200 watt hours per square meter of near UV energy).[9][10] A dark control should be included alongside the light-exposed sample.[9]
-
-
Time Points:
-
Analyze the samples at an initial time point (T=0), and then at subsequent intervals (e.g., 1 week, 2 weeks, and 4 weeks).
-
-
Analysis:
-
At each time point, prepare a sample from each vial as described in the HPLC protocol and assess the purity.
-
-
Evaluation:
-
Compare the purity of the stressed samples (Vials 2 and 3) to the control sample (Vial 1). A significant decrease in the purity of the stressed samples indicates susceptibility to thermal or light-induced degradation.
-
Visualizations
Caption: Potential degradation pathways for 6-Fluoro-1H-indol-4-amine.
Caption: Experimental workflow for a typical stability assessment study.
References
- 1. ECA Virtual Tour | Virtual tour generated by Panotour [tours.eca.ed.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. Short- and Long-Term Stability of Aromatic Amines in Human Urine [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of six aromatic amines stability in workplace measurement [agris.fao.org]
- 6. chemcess.com [chemcess.com]
- 7. rua.ua.es [rua.ua.es]
- 8. Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. q1scientific.com [q1scientific.com]
- 10. ema.europa.eu [ema.europa.eu]
Troubleshooting low yields in 6-Fluoro-1H-indol-4-amine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 6-Fluoro-1H-indol-4-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 6-Fluoro-1H-indol-4-amine, and what are the critical steps affecting yield?
A common and practical synthetic pathway to 6-Fluoro-1H-indol-4-amine involves a multi-step process, beginning with the synthesis of the 6-fluoroindole core, followed by nitration and subsequent reduction. The overall yield is highly dependent on the efficiency of each of these key stages:
-
Synthesis of 6-Fluoro-1H-indole: This is typically achieved via the Leimgruber-Batcho or the Fischer indole synthesis. The Leimgruber-Batcho synthesis is often preferred for its generally higher yields and milder conditions.[1]
-
Nitration to 6-Fluoro-4-nitro-1H-indole: This step is crucial for introducing the nitrogen functionality at the desired C4 position. Regioselectivity is a major challenge, as nitration of indoles can occur at multiple positions.[1][2]
-
Reduction of the Nitro Group: The final step involves the reduction of the 4-nitro group to the 4-amino group. The choice of reducing agent and reaction conditions is critical to avoid unwanted side reactions and ensure the stability of the final product.[2]
Q2: My initial synthesis of 6-fluoroindole is resulting in a low yield. What are the likely causes?
Low yields in the synthesis of the 6-fluoroindole core can often be attributed to several factors, depending on the chosen method.
-
For the Leimgruber-Batcho Synthesis:
-
Incomplete Enamine Formation: The initial reaction to form the enamine may not go to completion. Ensure anhydrous conditions and sufficient reaction time and temperature.
-
Over-reduction: During the reductive cyclization, the enamine intermediate can be over-reduced. Careful selection of the reducing agent (e.g., iron in acetic acid as a milder alternative to catalytic hydrogenation) and control of reaction parameters are crucial.[3]
-
-
For the Fischer Indole Synthesis:
-
Suboptimal Acid Catalyst: The choice and strength of the acid catalyst (e.g., polyphosphoric acid, zinc chloride) are critical. The catalyst may be inactive or too harsh, leading to degradation.[2]
-
Inappropriate Temperature: The reaction is sensitive to temperature. Insufficient heat can lead to an incomplete reaction, while excessive heat can promote side reactions and decomposition.
-
Stable Hydrazone Intermediate: The formed hydrazone may be too stable to rearrange. In such cases, a stronger acid or higher temperatures might be necessary.
-
Q3: I am struggling with the nitration of 6-fluoroindole and getting a mixture of products. How can I improve the regioselectivity for the 4-nitro isomer?
Achieving high regioselectivity in indole nitration is a common challenge due to the electron-rich nature of the indole ring. The C3 position is the most nucleophilic and a primary site for electrophilic attack.[1] To favor nitration at the C4 position of 6-fluoroindole, consider the following strategies:
-
Use of Milder Nitrating Agents: Avoid strong, mixed-acid conditions (HNO₃/H₂SO₄) which can lead to polymerization and lack of selectivity.[2] Milder reagents like acetyl nitrate or benzoyl nitrate, often prepared in situ, can provide better control.[1]
-
Low Reaction Temperatures: Perform the nitration at low temperatures (e.g., -20 °C to 0 °C) to control the reaction rate and minimize the formation of undesired isomers and byproducts.[1]
-
N-Protection: Protecting the indole nitrogen with a suitable group, such as tosyl (Ts) or tert-butyloxycarbonyl (Boc), can alter the electronic distribution of the ring and direct nitration to the benzene portion of the molecule.[1]
Q4: The final reduction step to form the 4-amino group is giving me a low yield and a complex mixture. What are the best practices for this reduction?
The reduction of the nitro group to an amine can be sensitive, and the resulting 4-aminoindole may be unstable.
-
Choice of Reducing Agent:
-
Stannous Chloride (SnCl₂): This is a classic and effective reagent for the reduction of aromatic nitro compounds. The reaction is typically carried out in an acidic medium (e.g., with HCl in ethanol).[2][4] Workup involves basification to precipitate tin salts, which can sometimes complicate product isolation.[2]
-
Catalytic Hydrogenation: This method, often using catalysts like Palladium on carbon (Pd/C) or Raney Nickel, can provide clean and high-yielding reductions.[5] However, it's important to choose conditions that do not affect other functional groups, such as the fluoro substituent.
-
Iron Powder: Reduction with iron powder in acetic acid is a milder and often more economical alternative.[4]
-
-
Product Instability: 4-aminoindoles can be sensitive to air and light, leading to oxidative decomposition.[2] It is often advisable to use the product immediately in the next step or to protect the newly formed amino group. Purification by column chromatography can be challenging due to this instability.
Troubleshooting Guides
Low Yield in 6-Fluoroindole Synthesis (Leimgruber-Batcho)
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of 4-fluoro-2-nitrotoluene | Incomplete enamine formation | Ensure anhydrous conditions. Increase reaction time or temperature. Confirm the quality of DMF-DMA. |
| Formation of a highly polar byproduct | Over-reduction of the enamine intermediate | Use a milder reducing agent (e.g., iron in acetic acid instead of H₂/Pd/C). Carefully control hydrogen pressure and reaction time if using catalytic hydrogenation.[3] |
| Complex reaction mixture | Decomposition of starting material or intermediate | Lower the reaction temperature during enamine formation and/or reductive cyclization. |
Low Yield and Poor Regioselectivity in Nitration of 6-Fluoroindole
| Symptom | Possible Cause | Suggested Solution |
| Formation of dark, insoluble material (tar) | Acid-catalyzed polymerization of the indole | Avoid strong acids like H₂SO₄. Use milder, non-acidic nitrating agents (e.g., acetyl nitrate).[1][2] |
| Presence of multiple nitro-isomers (e.g., 3-, 5-, and 7-nitro) | Lack of regioselectivity under harsh conditions | Perform the reaction at low temperatures (-20 °C to 0 °C).[1] Use a milder nitrating agent. Consider N-protection of the indole.[1] |
| Dinitration products observed | Overly reactive nitrating agent or excess reagent | Use a stoichiometric amount of the nitrating agent. Switch to a less reactive nitrating agent.[1] |
Low Yield in the Reduction of 6-Fluoro-4-nitro-1H-indole
| Symptom | Possible Cause | Suggested Solution |
| Incomplete reduction | Insufficient reducing agent or reaction time | Increase the equivalents of the reducing agent (e.g., SnCl₂).[4] Extend the reaction time and monitor by TLC. |
| Formation of byproducts | Side reactions due to harsh conditions | If using SnCl₂/HCl, consider lowering the reaction temperature. For catalytic hydrogenation, screen different catalysts and solvents. |
| Product degradation during workup or purification | Instability of the 4-aminoindole product | Minimize exposure to air and light. Consider in-situ use for the next step or immediate protection of the amino group.[2] |
Experimental Protocols
Protocol 1: Synthesis of 6-Fluoro-1H-indole (Leimgruber-Batcho Method)[6]
-
Enamine Formation:
-
To a solution of 4-fluoro-2-nitrotoluene (1.0 eq) in N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).
-
Heat the reaction mixture to reflux (approximately 130-140 °C) and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the crude enamine intermediate.
-
-
Reductive Cyclization:
-
Dissolve the crude enamine in a suitable solvent such as ethanol or ethyl acetate.
-
Add iron powder (excess) and glacial acetic acid.
-
Heat the mixture to around 100 °C and stir for 1-2 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and filter through a pad of Celite to remove the iron residues.
-
Neutralize the filtrate with a base (e.g., saturated sodium bicarbonate solution) and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 6-fluoro-1H-indole.
-
Protocol 2: Nitration of 6-Fluoro-1H-indole to 6-Fluoro-4-nitro-1H-indole (General Procedure)
Caution: Nitration reactions are highly exothermic and potentially hazardous. Perform on a small scale with appropriate safety precautions.
-
To a solution of 6-fluoro-1H-indole (1.0 eq) in a suitable solvent (e.g., acetic anhydride or an inert solvent like dichloromethane) at a low temperature (-10 °C to 0 °C), slowly add a pre-cooled solution of a nitrating agent (e.g., acetyl nitrate, prepared by adding nitric acid to acetic anhydride at low temperature).
-
Maintain the low temperature and stir the reaction mixture for a short duration (e.g., 15-30 minutes), monitoring the progress by TLC.
-
Quench the reaction by carefully pouring it onto crushed ice.
-
Neutralize the mixture with a mild base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the 6-fluoro-4-nitro-1H-indole isomer.
Protocol 3: Reduction of 6-Fluoro-4-nitro-1H-indole to 6-Fluoro-1H-indol-4-amine (Using SnCl₂)[2]
-
To a solution of 6-fluoro-4-nitro-1H-indole (1.0 eq) in ethanol, add stannous chloride dihydrate (SnCl₂·2H₂O) (approx. 5 eq).
-
Add concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux (approximately 70-80 °C) with stirring for 1.5-3 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Carefully basify the mixture with a saturated sodium bicarbonate solution or 2 M sodium hydroxide solution to a pH > 8 to precipitate tin salts.
-
Filter the mixture to remove the tin salts and wash the precipitate with ethyl acetate.
-
Separate the organic layer of the filtrate and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 6-Fluoro-1H-indol-4-amine. Due to potential instability, immediate use or protection is recommended.
Visualizations
Caption: Overall synthetic workflow for 6-Fluoro-1H-indol-4-amine.
Caption: Troubleshooting decision tree for the nitration of 6-fluoroindole.
References
Technical Support Center: 6-Fluoro-1H-indol-4-amine
Welcome to the technical support center for 6-Fluoro-1H-indol-4-amine. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: My synthesized 6-Fluoro-1H-indol-4-amine is a dark brown or black color, not the expected off-white or light tan. What is the cause and how can I prevent it?
A1: The discoloration is most likely due to oxidation. The electron-rich indole ring, further activated by the amine group, is highly susceptible to oxidation from atmospheric oxygen, light, or trace metal impurities.[1] This process can form highly colored polymeric byproducts.
-
Prevention:
-
Inert Atmosphere: Conduct the synthesis, purification, and storage under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to oxygen.[1]
-
Degas Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.[1]
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Avoid Light: Protect the reaction mixture and the final product from direct light by using amber glassware or wrapping containers in aluminum foil.
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Control Temperature: Avoid excessive heat during the reaction and workup, as high temperatures can accelerate degradation.
-
Q2: My TLC analysis of the crude product shows multiple spots. What are the likely impurities?
A2: The impurities could stem from several sources related to the synthesis, which often involves methods like the Fischer indole synthesis.[2][3]
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Unreacted Starting Materials: Incomplete reaction is a common source of impurities.
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Synthesis Intermediates: Depending on the synthetic route, intermediates such as the corresponding phenylhydrazone may remain.
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Side-Reaction Products: The Fischer indole synthesis can sometimes yield regioisomers or products from competing reaction pathways, such as N-N bond cleavage.[2][4]
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Oxidized/Degraded Product: As mentioned in Q1, the amine and indole functionalities are prone to oxidation.[1]
Q3: When performing column chromatography, my compound streaks severely on the silica gel. How can I achieve better separation?
A3: Streaking is a classic issue when purifying amines on silica gel. The basic amine group interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to poor elution and band broadening.
-
Solution: Deactivate the silica gel by adding a small amount of a basic modifier to your eluent. A common practice is to add 0.5-1% triethylamine (TEA) or ammonia (as a solution in methanol) to the mobile phase.[5] This neutralizes the acidic sites and allows the amine to travel through the column more cleanly.
Q4: I am struggling to find an effective solvent system for recrystallization. What are some good starting points?
A4: Finding the right recrystallization solvent requires some screening. The ideal solvent should dissolve the compound well when hot but poorly when cold.
-
Recommended Solvents/Systems:
-
Single Solvents: Ethanol is often a good starting point for polar molecules with hydrogen bonding capabilities.[6]
-
Solvent Pairs: A non-polar solvent combined with a more polar one is often effective. Try combinations like Hexane/Ethyl Acetate, Hexane/Acetone, or Diethyl Ether/Hexane.[6] Dissolve the compound in a minimum amount of the more polar solvent (hot) and slowly add the non-polar "anti-solvent" until the solution becomes cloudy, then allow it to cool slowly.
-
Salt Formation: Consider dissolving the amine in a solvent like isopropanol or ethanol and adding a solution of HCl to precipitate the hydrochloride salt, which may have better crystallization properties.[6][7]
-
Q5: My purity is not improving significantly with standard column chromatography. What are my other purification options?
A5: If standard silica gel chromatography is insufficient, more advanced or alternative techniques may be necessary.
-
Reversed-Phase Chromatography: Use preparative High-Performance Liquid Chromatography (Prep-HPLC) with a C18 stationary phase.[8] This technique separates compounds based on hydrophobicity and is excellent for polar compounds like amines. A mobile phase of acetonitrile and water with an additive like formic acid is a good starting point.[8]
-
Alternative Stationary Phases: Consider using alumina (basic or neutral) instead of silica gel, as it can be more suitable for purifying basic compounds.
-
Sequential Purification: Combine methods. For example, perform an initial "rough" purification with column chromatography to remove major impurities, followed by a final polishing step using recrystallization or Prep-HPLC to achieve high purity.
Troubleshooting and Data Tables
Table 1: Troubleshooting Common Impurities
| Impurity Type | Potential Cause | Identification Method | Recommended Action |
| Unreacted Phenylhydrazine | Incomplete reaction during Fischer indole synthesis. | TLC, LC-MS | Optimize reaction time, temperature, or stoichiometry. Purify via column chromatography. |
| Isomeric Byproducts | Lack of regioselectivity during cyclization step.[3] | NMR, HPLC | Optimize acid catalyst and reaction conditions. Purify using preparative HPLC. |
| Oxidized Dimers/Polymers | Exposure to air, light, or metal catalysts.[1] | Color change, TLC (baseline spots), MS | Work under an inert atmosphere, use degassed solvents, and protect from light. Purify via column chromatography or filtration through a plug of silica. |
| N-N Cleavage Products | Side reaction in Fischer synthesis, especially with electron-donating groups.[2][4] | LC-MS, NMR | Use a milder Lewis acid catalyst instead of a strong protic acid. Purify via column chromatography. |
Table 2: Recommended Solvent Systems for Chromatography
| Technique | Stationary Phase | Recommended Mobile Phase / Eluent | Modifier |
| Thin-Layer Chromatography (TLC) | Silica Gel 60 F254 | Dichloromethane:Methanol (95:5 to 90:10) | 0.5-1% Triethylamine (TEA) |
| Flash Column Chromatography | Silica Gel (230-400 mesh) | Hexane:Ethyl Acetate (gradient elution) or Dichloromethane:Methanol | 1% Triethylamine (TEA)[5] |
| Preparative HPLC | C18 Reversed-Phase | Acetonitrile:Water (gradient elution) | 0.1% Formic Acid or Trifluoroacetic Acid (TFA)[8] |
Experimental Workflows and Logic Diagrams
Caption: Troubleshooting logic for common purity issues.
Caption: Workflow for purification and analysis.
Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is designed to remove common impurities from the crude product.
-
Slurry Preparation: Dissolve or adsorb the crude 6-Fluoro-1H-indol-4-amine onto a small amount of silica gel. To do this, dissolve the crude product in a minimal amount of a polar solvent (like methanol or dichloromethane), add silica gel (approx. 2-3 times the weight of your compound), and evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) using your starting eluent (e.g., 98:2 Hexane:Ethyl Acetate with 1% Triethylamine). Ensure the column is packed evenly without air bubbles.
-
Loading: Carefully add the silica-adsorbed crude product to the top of the packed column. Add a thin layer of sand on top to prevent disturbance of the surface.
-
Elution: Begin elution with the starting eluent. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate). The exact gradient will depend on the TLC analysis of the crude mixture.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using TLC.
-
Analysis and Pooling: Analyze the collected fractions by TLC. Combine the fractions that contain the pure product.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified product.
Protocol 2: Purification by Recrystallization
This method is ideal for a final purification step if the compound is already moderately pure and crystalline.
-
Solvent Selection: Choose a suitable solvent or solvent pair based on small-scale trials (see FAQ Q4).
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the compound just dissolves completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To promote crystal growth, you can scratch the inside of the flask with a glass rod. Once at room temperature, you may place the flask in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 3: Purity Assessment by Analytical HPLC
This protocol provides a quantitative measure of the compound's purity.
-
System: High-Performance Liquid Chromatography system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Ultrapure water + 0.1% Formic Acid.
-
Mobile Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with 5-10% B, ramp up to 95% B over 10-15 minutes, hold for 2-3 minutes, and then return to initial conditions to re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan with a diode array detector (DAD) or use a characteristic wavelength for indoles (e.g., 220 nm or 280 nm).
-
Sample Preparation: Prepare a solution of the compound in the mobile phase (or a compatible solvent like methanol) at a concentration of approximately 0.1-1.0 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[8]
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.
References
- 1. benchchem.com [benchchem.com]
- 2. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uwindsor.ca [uwindsor.ca]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reddit.com [reddit.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. US8895604B2 - Solid forms of (1r,4r)-6â²-fluoro-N,N-dimethy1-4-phenyl-4â²,9â²-dihydro-3â² H-spiro-[cyclohexane-1,1â²-pyrano-[3,4,b]indol]-4-amine hydrochloride - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Scalable Synthesis of 6-Fluoro-1H-indol-4-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the scalable synthesis of 6-Fluoro-1H-indol-4-amine, a critical building block for preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the most common scalable synthetic route for 6-Fluoro-1H-indol-4-amine? A1: The most prevalent and scalable approach involves a two-step process:
-
Leimgruber-Batcho Indole Synthesis: Formation of the intermediate, 6-Fluoro-4-nitro-1H-indole, from a suitable nitrotoluene precursor. This method is often preferred for its scalability and control over substitution patterns.[1]
-
Nitro Group Reduction: Subsequent reduction of the 4-nitro group to the desired 4-amino group. Various reducing agents can be employed, with the choice depending on scale, cost, and functional group tolerance.[2]
Q2: Why is the Leimgruber-Batcho synthesis preferred over the Fischer indole synthesis for this specific molecule on a large scale? A2: The Leimgruber-Batcho synthesis generally offers better regiochemical control, avoiding the formation of isomeric byproducts that can occur with unsymmetrical ketones in the Fischer synthesis.[3] Furthermore, the Leimgruber-Batcho protocol often proceeds under milder conditions and avoids the use of strong acids at high temperatures, which can lead to tar formation and decomposition, thus improving overall yield and simplifying purification on a larger scale.[4]
Q3: What are the critical safety considerations for this synthesis at scale? A3: Key safety concerns include:
-
Catalytic Hydrogenation: If using Pd/C with hydrogen gas for the reduction step, appropriate high-pressure reactors and safety protocols are mandatory due to the flammability of hydrogen.[5]
-
Exothermic Reactions: The reduction of nitro compounds can be highly exothermic, especially at a large scale.[6] Gradual addition of reagents and careful temperature monitoring are crucial to prevent thermal runaway.
-
Reagent Handling: Handle reagents like N,N-dimethylformamide dimethyl acetal (DMF-DMA) and strong acids or bases with appropriate personal protective equipment (PPE) in a well-ventilated area.
Q4: How can the final product, 6-Fluoro-1H-indol-4-amine, be stored to ensure stability? A4: Aromatic amines can be sensitive to light and air, leading to oxidation and discoloration. It is recommended to store the final product under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at reduced temperatures (e.g., 2-8 °C) to maintain its purity and integrity for preclinical studies.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis.
Problem 1: Low yield or incomplete reaction during the formation of 6-Fluoro-4-nitro-1H-indole (Step 1).
-
Q: The initial enamine formation appears sluggish or incomplete. What should I check?
-
A: Ensure that the 4-fluoro-2-nitrotoluene precursor is of high purity. Verify the reactivity of the N,N-dimethylformamide dimethyl acetal (DMF-DMA), as it can degrade over time. The reaction typically requires heating to drive the formation of the enamine; confirm the reaction temperature is maintained appropriately, often around 100-110 °C. Monitor the reaction by HPLC or TLC to confirm the consumption of the starting material.[5]
-
-
Q: My reductive cyclization step is giving a low yield of the indole. What are the likely causes?
-
A: Catalyst activity is critical. If using a heterogeneous catalyst like Raney Nickel or Pd/C, ensure it is fresh and not poisoned by impurities in the starting materials or solvent.[5] For reductions using iron powder in acetic acid, ensure the iron is finely divided and activated. Inadequate agitation in a large reactor can lead to poor mixing and localized concentration gradients, hindering the reaction.[5] The reaction temperature for this step is also crucial and should be carefully controlled.
-
Problem 2: Issues with the reduction of 6-Fluoro-4-nitro-1H-indole to 6-Fluoro-1H-indol-4-amine (Step 2).
-
Q: The reduction of the nitro group is incomplete, leaving starting material in the final product.
-
A: This often points to insufficient reducing agent or deactivated catalyst. Increase the equivalents of the reducing agent or the catalyst loading. If using catalytic hydrogenation, ensure efficient hydrogen gas dispersion through vigorous stirring.[5] For metal-based reductions (e.g., Fe/AcOH or SnCl₂), ensure the reaction is allowed to proceed for a sufficient duration, monitoring by HPLC for completion.
-
-
Q: I am observing byproducts or degradation of the final amine product.
-
A: The 6-Fluoro-1H-indol-4-amine product may be sensitive to harsh acidic or basic conditions during workup. Promptly neutralize the reaction mixture after completion and avoid prolonged exposure to high temperatures.[5] Over-reduction is a risk with certain powerful reducing agents; milder, more chemoselective methods may be necessary if other reducible functional groups are present.[7] Purification via column chromatography should be performed promptly after the workup.
-
Problem 3: Difficulty in purification of the final product.
-
Q: The crude product is difficult to purify by column chromatography.
-
A: Residual metals from the reduction step (e.g., iron or tin salts) can complicate purification. Ensure the workup procedure effectively removes them, for instance, by filtering the reaction mixture through a pad of Celite after the reaction is complete.[8] An acidic wash during the workup can help separate the basic amine product from neutral impurities.[4]
-
-
Q: The final product color is off-white or dark, indicating impurities.
-
A: This is often due to oxidation. Ensure the workup and purification steps are carried out as quickly as possible and consider using degassed solvents. If the product is still colored, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can improve purity and color.
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Data Presentation: Comparison of Synthesis Parameters
Table 1: Comparison of Reagents for Reductive Cyclization of Enamine Intermediate.
| Parameter | Method A: Pd/C, H₂ | Method B: Iron Powder, Acetic Acid |
| Scale | Grams | 100 kg |
| Temperature | 60-80 °C | Up to 100 °C |
| Time | 4-6 hours | 2 hours |
| Typical Yield | 75-85% | 70-75% |
| Safety/Handling | Requires high-pressure hydrogenation equipment. | Large-scale exothermic reaction requires careful temperature control. |
| Workup | Filtration of catalyst. | Filtration of iron salts, requires acidic/basic washes. |
Table 2: Comparison of Methods for Nitro Group Reduction (Step 2).
| Parameter | Method A: Pd/C, H₂ | Method B: SnCl₂·2H₂O | Method C: Fe/NH₄Cl |
| Solvent | Ethanol or Ethyl Acetate | Ethanol | Ethanol/Water |
| Temperature | Room Temperature | 70 °C | 80 °C |
| Typical Yield | >95% | 85-95% | 80-90% |
| Chemoselectivity | High, but can reduce other groups. | Good, tolerates many functional groups. | Good, generally mild. |
| Workup | Catalyst filtration. | Requires careful pH adjustment to remove tin salts. | Filtration of iron oxides. |
Experimental Protocols
Protocol 1: Synthesis of 6-Fluoro-4-nitro-1H-indole
This protocol is based on the Leimgruber-Batcho indole synthesis.
-
Enamine Formation: In a suitable reactor, a mixture of 4-fluoro-2-nitrotoluene (1.0 eq), N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq), and N,N-dimethylformamide (DMF) as solvent is heated to approximately 100 °C. The reaction is stirred for 3-4 hours and monitored by HPLC until the starting material is consumed. The mixture containing the intermediate enamine is then cooled to room temperature.
-
Reductive Cyclization: A separate reactor is charged with iron powder (e.g., 4-5 eq) and acetic acid. The solution is heated to approximately 60 °C. The enamine solution from the previous step is added dropwise, ensuring the internal temperature does not exceed 100 °C. After the addition is complete, the mixture is stirred at 100 °C for 2 hours.
-
Workup and Isolation: The reaction mixture is cooled, and ethyl acetate is added. The mixture is filtered through a pad of silica gel or Celite to remove iron residues, and the filter cake is washed with additional ethyl acetate.[5] The combined organic filtrate is washed sequentially with 1N HCl, water, and saturated sodium bicarbonate solution.[5] The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude 6-Fluoro-4-nitro-1H-indole, which can be purified further by crystallization or column chromatography.[5]
Protocol 2: Synthesis of 6-Fluoro-1H-indol-4-amine
This protocol describes the reduction of the nitro-indole intermediate.
-
Reaction Setup: To a solution of 6-Fluoro-4-nitro-1H-indole (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate, Palladium on carbon (10% w/w, ~5 mol%) is added under an inert atmosphere.
-
Hydrogenation: The reaction vessel is sealed and purged with hydrogen gas. The reaction is stirred vigorously under a hydrogen atmosphere (typically 1-3 atm, or higher for large-scale production) at room temperature. The reaction progress is monitored by TLC or HPLC.
-
Workup and Isolation: Upon completion, the reaction mixture is carefully purged with nitrogen. The catalyst is removed by filtration through a pad of Celite, and the filter cake is washed with the reaction solvent. The combined filtrate is concentrated under reduced pressure.
-
Purification: The resulting crude 6-Fluoro-1H-indol-4-amine can be purified by column chromatography on silica gel or by recrystallization to achieve the desired purity for preclinical studies.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Managing Exothermic Reactions in Large-Scale Indole Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for managing exothermic reactions during large-scale indole synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered in the laboratory and during scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in managing exothermic reactions during large-scale indole synthesis?
A1: The primary challenge is the effective removal of heat generated during the reaction. As the scale of the synthesis increases, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. This can lead to a rapid increase in temperature, known as a thermal runaway, which can result in decreased yield, increased impurity formation, and significant safety hazards.
Q2: Which common indole synthesis methods are known to be significantly exothermic?
A2: Several classical indole syntheses are notably exothermic, including:
-
Fischer Indole Synthesis: The cyclization step of the arylhydrazone in the presence of an acid catalyst is often exothermic.[1]
-
Madelung Synthesis: This reaction involves the intramolecular cyclization of an N-phenylamide at high temperatures with a strong base, which can be highly exothermic.
-
Bischler-Möhlau Indole Synthesis: The reaction of an α-bromo-acetophenone with excess aniline can be vigorous and requires careful temperature control.[2]
Q3: What are the critical safety precautions to consider before starting a large-scale exothermic indole synthesis?
A3: A thorough risk assessment is paramount. Key safety precautions include:
-
Understanding the Thermochemistry: Whenever possible, obtain reaction calorimetry data to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR).
-
Adequate Cooling Capacity: Ensure the cooling system of the reactor is sufficient to handle the maximum expected heat output.
-
Controlled Reagent Addition: Utilize a dropping funnel or a syringe pump for the slow, controlled addition of the limiting reagent. Never add reagents all at once unless the process has been proven safe at a smaller scale.
-
Continuous Monitoring: Constantly monitor the internal reaction temperature with a calibrated thermometer or thermocouple.
-
Emergency Plan: Have a well-defined emergency plan to quickly cool the reaction in case of a temperature spike. This should include readily available quenching agents and a larger cooling bath (e.g., ice/salt).
Q4: How does poor temperature control impact the final product?
A4: Poor temperature control can lead to several undesirable outcomes:
-
Reduced Yield and Purity: Side reactions are often favored at elevated temperatures, leading to a lower yield of the desired indole and the formation of impurities that can be difficult to remove.
-
Decomposition: The starting materials, intermediates, or the final indole product may be thermally unstable and decompose at excessive temperatures.
-
Regioisomer Formation: In syntheses like the Fischer indole synthesis using unsymmetrical ketones, temperature can influence the ratio of regioisomers formed.
Troubleshooting Guides
Issue 1: Rapid, Uncontrolled Temperature Increase (Thermal Runaway)
Symptoms:
-
A sudden and sharp rise in the internal reaction temperature that is not controlled by the cooling system.
-
Increased pressure within the reaction vessel.
-
Vigorous boiling or fuming.
Possible Causes:
-
Addition of Reagent Too Quickly: The rate of heat generation exceeds the rate of heat removal.
-
Inadequate Cooling: The cooling system is insufficient for the scale of the reaction.
-
Agitator Failure: Poor mixing leads to localized "hot spots" where the reaction accelerates.
-
Incorrect Reagent Concentration: Using more concentrated reagents than specified can lead to a more vigorous reaction.
Solutions:
-
Immediate Action:
-
Stop the addition of any further reagents.
-
Increase the cooling to its maximum capacity.
-
If safe to do so, add a pre-chilled, inert solvent to dilute the reaction mixture and absorb heat.
-
Prepare for emergency quenching.
-
-
Emergency Quenching Protocol:
-
Have a pre-prepared, cooled quenching solution ready. The choice of quencher depends on the reaction chemistry. For acid-catalyzed reactions, a cold, dilute solution of a weak base like sodium bicarbonate can be used. For base-catalyzed reactions, a cold, dilute solution of a weak acid like acetic acid may be appropriate.
-
Add the quenching agent slowly and cautiously, as the quenching process itself can be exothermic.
-
Monitor the temperature and signs of reaction closely during quenching.
-
Issue 2: Low Yield and/or High Impurity Profile
Symptoms:
-
The final isolated yield of the indole product is significantly lower than expected.
-
TLC or HPLC analysis shows multiple spots or peaks, indicating the presence of significant impurities.
Possible Causes:
-
Poor Temperature Control: Minor temperature excursions can lead to the formation of side products.
-
Incorrect Acid/Base Catalyst or Concentration: The choice and amount of catalyst can dramatically affect the reaction outcome.[1]
-
Reaction Time: Both insufficient and excessive reaction times can lead to low yields.
Solutions:
-
Optimize Temperature Control: Ensure the temperature is maintained within the optimal range for your specific substrate.
-
Screen Catalysts: If one acid or base catalyst is providing poor results, consider screening others. For example, in the Fischer indole synthesis, Lewis acids like zinc chloride may be milder than Brønsted acids like polyphosphoric acid.[1]
-
Monitor Reaction Progress: Use TLC or HPLC to monitor the reaction progress and stop the reaction once the starting material is consumed and before significant product degradation occurs.
Data Presentation
Table 1: Typical Reaction Conditions for Common Exothermic Indole Syntheses
| Synthesis Method | Key Reactants | Catalyst/Base | Typical Temperature Range (°C) | Key Considerations for Exotherm Management |
| Fischer Indole Synthesis | Arylhydrazine, Aldehyde/Ketone | Brønsted or Lewis Acids (e.g., PPA, ZnCl₂) | 80 - 200 | Slow, dropwise addition of the pre-formed hydrazone to the hot acid is crucial.[1] |
| Madelung Synthesis | N-acyl-o-toluidine | Strong Base (e.g., NaNH₂, KOtBu) | 200 - 400 | Requires robust high-temperature equipment and very careful control of the reaction rate. |
| Bischler-Möhlau Synthesis | α-bromo-acetophenone, Aniline | Excess Aniline | 130 - 180 | The initial reaction can be very exothermic; portion-wise addition of the α-bromo-acetophenone is recommended. |
Table 2: Activation Energies for Fischer Indole Synthesis of Tryptophol
| Reaction Step | Activation Energy (kJ/mol) |
| Intermediate Hydrazine Formation | 36.8 |
| Tryptophol Formation | 40.1 |
| Bis-indole Byproduct Formation | 46.9 |
| Cinnoline Byproduct Formation | 67.7 |
Data derived from a kinetic model of the Fischer indolization for the synthesis of tryptophol.[3]
Experimental Protocols
Detailed Protocol: Large-Scale Fischer Indole Synthesis of 2-Phenylindole
This protocol is a general guideline and requires optimization for specific equipment and scales.
1. Reagents and Equipment:
-
Acetophenone
-
Phenylhydrazine
-
Polyphosphoric acid (PPA)
-
Large-scale reaction vessel with mechanical stirrer, reflux condenser, and temperature probe
-
Heating mantle with temperature controller
-
Dropping funnel
-
Ice bath
2. Hydrazone Formation (can be done in a separate vessel or in situ):
-
In a suitable vessel, combine acetophenone (1.0 eq) and phenylhydrazine (1.0 eq).
-
Add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone is typically accompanied by the formation of water.
3. Cyclization and Exotherm Management:
-
In the main reaction vessel, carefully heat polyphosphoric acid (PPA) to 100 °C with stirring.
-
Slowly add the pre-formed acetophenone phenylhydrazone to the hot PPA via a dropping funnel over 1-2 hours.
-
Crucially, monitor the internal temperature throughout the addition. The rate of addition should be controlled to maintain the temperature between 100-110 °C. If the temperature begins to rise rapidly, immediately stop the addition and apply external cooling (ice bath).
-
After the addition is complete, continue to stir the reaction mixture at 100 °C for an additional 1-2 hours, or until TLC analysis indicates the reaction is complete.
4. Workup and Quenching:
-
Allow the reaction mixture to cool to below 80 °C.
-
Caution: The quenching process is exothermic. Slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7.
-
The crude 2-phenylindole will precipitate as a solid.
5. Purification:
-
Collect the solid by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 2-phenylindole.
Mandatory Visualizations
Caption: General workflow for managing an exothermic indole synthesis.
Caption: Troubleshooting logic for low yield in indole synthesis.
References
Technical Support Center: Overcoming Challenges in the Purification of Fluorinated Indoles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of fluorinated indoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in purifying fluorinated indoles?
A1: The purification of fluorinated indoles presents several common challenges. Due to the high electronegativity of fluorine, these compounds can exhibit unique polarity and solubility characteristics, often leading to co-elution with impurities of similar polarity.[1] Another significant issue is the potential for defluorination, or the loss of fluorine atoms, particularly when using standard silica gel chromatography, which can be acidic in nature. Furthermore, some fluorinated indoles may be thermally labile or volatile, posing challenges for solvent removal and purification techniques that involve heat.[2]
Q2: Which purification techniques are most suitable for fluorinated indoles?
A2: The choice of purification technique depends on the specific properties of the fluorinated indole and the impurities present.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used and robust method, particularly for aromatic and amine-containing indoles.[2]
-
Hydrophilic Interaction Liquid Chromatography (HILIC) is ideal for highly polar fluorinated indoles that show poor retention on traditional C18 columns.[1][3]
-
Supercritical Fluid Chromatography (SFC) offers a "green" chemistry alternative with faster separation times and is well-suited for both chiral and achiral separations, as well as for thermally labile compounds.[1][4]
-
Flash Chromatography is a versatile technique for routine purification, but care must be taken to avoid on-column degradation.[5]
Q3: How can I prevent defluorination during purification?
A3: Defluorination is a critical issue that can lead to reduced yield and impure final products. To prevent this:
-
Deactivate Silica Gel: When using flash chromatography, pre-treat the silica gel with a neutral or basic modifier, such as triethylamine, in the eluent.
-
Use Alternative Stationary Phases: Consider using less acidic stationary phases like alumina.
-
Control pH: During workup and in HPLC mobile phases, maintain a neutral or slightly basic pH to avoid acid-catalyzed degradation.[2]
-
Low Temperatures: When removing solvents, use a rotary evaporator with a cold water bath to minimize thermal decomposition.
Q4: My fluorinated indole has poor retention on a C18 column. What should I do?
A4: Poor retention on a C18 column indicates that your compound is too polar for the stationary phase. To improve retention:
-
Switch to HILIC: This technique is specifically designed for polar compounds.[1][3]
-
Use a Polar-Embedded or Polar-Endcapped C18 Column: These columns offer enhanced retention for polar analytes.[1]
-
Modify the Mobile Phase: Start with a 100% aqueous mobile phase if your column is compatible, or add ion-pairing reagents for ionizable compounds.[1][6]
-
Consider a Fluorinated Stationary Phase: These phases can offer unique selectivity and improved retention for fluorinated molecules.[1]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of fluorinated indoles.
Issue 1: Co-elution of the target fluorinated indole with impurities.
| Potential Cause | Recommended Solution | Rationale |
| Insufficient Resolution | Optimize the mobile phase gradient. A shallower gradient can improve separation. | A slower change in solvent composition increases the interaction time with the stationary phase, allowing for better separation of closely eluting compounds. |
| Similar Polarity of Impurities | Change the stationary phase chemistry (e.g., from C18 to a phenyl-hexyl or a fluorinated phase). | Different stationary phases offer different separation mechanisms (e.g., π-π interactions on a phenyl-hexyl column), which can resolve compounds with similar polarity on a C18 phase.[1] |
| Change the organic modifier in the mobile phase (e.g., switch from acetonitrile to methanol, or vice versa). | Acetonitrile and methanol have different selectivities and can alter the elution order of compounds. | |
| Employ an orthogonal purification technique (e.g., switch from RP-HPLC to HILIC or SFC). | HILIC and SFC utilize different separation principles (hydrophilic interaction and polarity in a supercritical fluid, respectively) and can often separate impurities that co-elute in reversed-phase.[1] |
Issue 2: Peak tailing of the fluorinated indole peak.
| Potential Cause | Recommended Solution | Rationale |
| Secondary Interactions with Silica | For basic indoles, add a basic modifier like triethylamine or ammonium hydroxide to the mobile phase. | This neutralizes acidic silanol groups on the silica surface that can cause peak tailing through strong interactions with basic analytes. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. | For basic compounds, a lower pH will protonate the molecule, often leading to better peak shape. Conversely, a higher pH is better for acidic compounds. |
| Column Overload | Reduce the amount of sample injected onto the column. | Injecting too much sample can saturate the stationary phase, leading to broad and tailing peaks. |
Issue 3: Degradation of the fluorinated indole during purification.
| Potential Cause | Recommended Solution | Rationale |
| Acidic Silica Gel | Use deactivated silica gel (pre-treated with a base) or an alternative stationary phase like alumina for flash chromatography. | Standard silica gel is acidic and can catalyze the removal of fluorine atoms from sensitive indole rings. |
| High Temperature | Remove solvents under reduced pressure at low temperatures (e.g., using a rotary evaporator with a cold water bath). | Fluorinated indoles can be thermally sensitive, and high temperatures can lead to decomposition. |
| Acidic or Basic Conditions in Workup/Mobile Phase | Neutralize reaction mixtures carefully before extraction and use buffered mobile phases for HPLC. | Extreme pH values can cause the degradation of fluorinated indoles. |
Quantitative Data on Purification of Fluorinated Indoles
The following table summarizes representative quantitative data from various purification methods for fluorinated indoles. Disclaimer: The data presented below is compiled from different sources and for different compounds. Direct comparison of yields and purities may not be entirely accurate due to variations in starting material purity and experimental conditions.
| Compound Type | Purification Method | Stationary Phase | Eluent/Mobile Phase | Yield (%) | Purity (%) | Reference |
| 2-Ethyl-5-fluoro-1H-indole | Flash Chromatography | Silica Gel | 30% Dichloromethane in Hexane | 76 | >95 | [7] |
| 4-Fluoro-2-methyl-1H-indol-5-amine | Preparative RP-HPLC | C18 | Water/Acetonitrile with 0.1% Formic Acid | N/A | >98 | [8] |
| 2-(1,2-Dimethyl-1H-indol-3-yl)prop-2-ene-1-sulfonyl fluoride | Flash Chromatography | Silica Gel | Petroleum ether / Ethyl acetate = 20:1 | 87 | >95 | |
| 2-(5-Methoxy-1-methyl-1H-indol-3-yl)prop-2-ene-1-sulfonyl fluoride | Flash Chromatography | Silica Gel | Petroleum ether / Ethyl acetate = 10:1 | 50 | >95 | |
| N-(2-(5,6-difluoro-1H-indol-3-yl)ethyl)methacrylamide | Silica Column | N/A | N/A | 77 | >95 | [9] |
| N-(2-(6-fluoro-1H-indol-3-yl)ethyl)methacrylamide | Silica Column | N/A | N/A | 65 | >95 | [9] |
Experimental Protocols
Protocol 1: General Method for Reversed-Phase HPLC (RP-HPLC) Purification
This protocol provides a starting point for purifying fluorinated indoles using RP-HPLC.[2]
-
Instrumentation and Materials:
-
Preparative HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or PDA detector.
-
C18 reversed-phase preparative column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
HPLC grade acetonitrile (ACN) and ultrapure water.
-
Mobile phase additive: Formic acid (FA) or trifluoroacetic acid (TFA).
-
Sample solvent: 90:10 (v/v) water/acetonitrile with 0.1% TFA.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% FA in ultrapure water.
-
Mobile Phase B: 0.1% FA in acetonitrile.
-
-
Sample Preparation:
-
Dissolve the crude fluorinated indole in the sample solvent to a concentration of 10-20 mg/mL.
-
Sonicate to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Flow Rate: 20 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 254 nm or 280 nm).
-
Column Temperature: 30 °C.
-
Injection Volume: 1-5 mL, depending on column loading capacity.
-
Gradient:
Time (min) % B 0.0 10 25.0 70 26.0 95 30.0 95 31.0 10 | 35.0 | 10 |
-
-
Fraction Collection and Post-Purification:
-
Collect fractions corresponding to the target peak.
-
Analyze the purity of collected fractions by analytical HPLC.
-
Pool fractions with the desired purity.
-
Remove acetonitrile using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the purified solid product.
-
Protocol 2: General Method for Hydrophilic Interaction Liquid Chromatography (HILIC) Purification
This protocol is suitable for highly polar fluorinated indoles.[1]
-
Instrumentation and Materials:
-
HPLC or Flash Chromatography system.
-
HILIC column (e.g., Amide, Diol, or Silica). For flash, a silica, diol, or amine column can be used.[10]
-
HPLC grade acetonitrile (ACN) and ultrapure water.
-
Buffer: Ammonium acetate or ammonium formate.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
-
Sample Preparation:
-
Dissolve the sample in 90% acetonitrile/10% water at approximately 1 mg/mL. For flash chromatography, adsorb the sample onto Celite.[10]
-
-
Chromatographic Conditions (for HPLC):
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Gradient:
Time (min) % A % B 0 5 95 15 50 50 20 50 50 22 5 95 | 30 | 5 | 95 |
-
-
Fraction Collection and Post-Purification:
-
Collect fractions of the target compound.
-
Analyze purity via analytical HILIC or RP-HPLC.
-
Pool pure fractions and remove solvents under reduced pressure.
-
Protocol 3: General Method for Supercritical Fluid Chromatography (SFC) Purification
This protocol provides a general approach for SFC purification.[11]
-
Instrumentation and Materials:
-
Preparative SFC system with a CO₂ pump, modifier pump, back-pressure regulator, and detector (UV and/or MS).
-
Appropriate chiral or achiral stationary phase column (e.g., 2-Ethylpyridine, Diol).
-
Supercritical CO₂ and HPLC grade modifier (e.g., methanol).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: Supercritical CO₂.
-
Mobile Phase B: Methanol (often with a basic additive like 0.2% NH₄OH for basic indoles).
-
-
Sample Preparation:
-
Dissolve the sample in the initial mobile phase composition or a compatible solvent like methanol.
-
-
Chromatographic Conditions:
-
Flow Rate: 70 g/min .
-
Back Pressure: 120 bar.
-
Column Temperature: 35 °C.
-
Gradient:
Time (min) % B 0 10 8 40 | 10 | 40 |
-
-
Fraction Collection and Post-Purification:
-
Collect fractions based on UV or MS signal.
-
Evaporate the modifier (methanol) to obtain the purified compound.
-
Visualizations
Caption: General experimental workflow for the purification of fluorinated indoles.
Caption: Troubleshooting decision tree for fluorinated indole purification.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. biotage.com [biotage.com]
- 3. Comparing HPLC-MS and SFC-MS for PFAS analysis : an ionization efficiency-based effect study [biblio.ugent.be]
- 4. researchgate.net [researchgate.net]
- 5. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. selerity.com [selerity.com]
- 10. researchgate.net [researchgate.net]
- 11. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Fluorinated Indoles in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of fluorinated indoles in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of fluorinated indoles in aqueous solutions?
A1: The stability of fluorinated indoles in aqueous solutions is primarily influenced by pH, temperature, light, and the presence of oxidizing agents. The position and type of fluorine substitution on the indole ring also play a significant role.
Q2: How does pH affect the stability of fluorinated indoles?
A2: The stability of the indole ring is significantly influenced by pH. Generally, indoles are more susceptible to degradation under acidic conditions compared to neutral or basic conditions.[1]
-
Acidic Conditions (pH < 4): Strong acids can protonate the indole ring, typically at the C3 position.[1] This makes the molecule highly reactive and prone to acid-catalyzed polymerization, often resulting in the formation of colored oligomers and polymers (pink, purple, or brown discoloration).[1]
-
Neutral Conditions (pH 6-8): Fluorinated indoles are generally considered relatively stable for short-term experiments under neutral pH.[1]
-
Basic Conditions (pH > 8): Fluorinated indoles are generally more stable under basic conditions. However, prolonged exposure to strong bases, especially at elevated temperatures, may lead to slow degradation.[1]
Q3: What is the impact of fluorine substitution on the stability of the indole ring?
A3: The fluorine atom is an electron-withdrawing group, which can influence the stability of the indole ring in two main ways:[1]
-
Decreased Electron Density: It slightly reduces the electron density of the indole ring system, which can decrease its susceptibility to electrophilic attack compared to unsubstituted indole.[1]
-
Increased Acidity of N-H: The electron-withdrawing nature of fluorine increases the acidity of the N-H proton, making it more prone to deprotonation under basic conditions.[1]
Despite these electronic effects, the fundamental degradation pathways are generally similar to those of unsubstituted indole.[1]
Q4: Are certain types of fluorinated substituents more prone to degradation?
A4: Yes, the stability of the fluorinated group is crucial. The stability of 6-substituted 1H-indoles increases in the order of CH₂F < CHF₂ ≪ CF₃.[2][3] Monofluoromethyl groups are generally more susceptible to nucleophilic displacement, while trifluoromethyl groups are much more stable.[2][3]
Q5: How does temperature affect the stability of fluorinated indoles in aqueous solutions?
A5: Higher temperatures generally accelerate the rate of chemical degradation. For fluorinated indoles, elevated temperatures can significantly increase the rate of hydrolysis and oxidation, especially under non-neutral pH conditions. It is advisable to store aqueous solutions of fluorinated indoles at low temperatures (e.g., 2-8 °C) and for short periods.
Q6: Are fluorinated indoles sensitive to light?
A6: Indole and its derivatives can be sensitive to light. It is recommended to protect solutions of fluorinated indoles from light to prevent potential photodecomposition.[1] Exposure to UV or fluorescent light can lead to the formation of degradation products.
Troubleshooting Guide
This section addresses specific issues that may be encountered during experiments involving fluorinated indoles in aqueous solutions.
Issue 1: Rapid color change (to pink, purple, or brown) of a solution upon addition of an acid.
-
Possible Cause: Acid-catalyzed polymerization of the indole ring. This is initiated by the protonation of the C3 position, forming a reactive indoleninium cation that attacks other neutral indole molecules.[1]
-
Solutions:
-
Use a milder acid: If the experimental conditions allow, switch to a weaker acid or use a lower concentration of the strong acid.[1]
-
Lower the temperature: Perform the reaction or experiment at a lower temperature (e.g., 0 °C or below) to decrease the rate of polymerization.[1]
-
Work with dilute solutions: Using more dilute solutions of the fluorinated indole can disfavor the intermolecular polymerization reaction.[1]
-
Protect the N-H group: If feasible, protecting the indole nitrogen with a suitable protecting group can alter the electronic properties and reactivity of the ring.[1]
-
Issue 2: Low recovery or formation of multiple byproducts in a reaction or stability study.
-
Possible Causes:
-
Degradation of the fluorinated indole under the experimental conditions (e.g., strong acid/base, high temperature, presence of oxidants).[1]
-
Defluorination leading to the formation of impurities.
-
Oxidative degradation if the solution is not protected from air.
-
-
Solutions:
-
Perform a control experiment: Before conducting the full experiment, test the stability of the fluorinated indole in the reaction solvent and with the reagents (without other reactants) to check for degradation.[1]
-
Modify reaction conditions:
-
Purify starting materials: Ensure the purity of the fluorinated indole and all other reagents.[1]
-
Issue 3: Loss of fluorine from the molecule (defluorination) during an experiment.
-
Possible Causes:
-
Harsh Reaction Conditions: High temperatures and the use of strong acids or bases can promote the elimination of fluorine.[3]
-
Certain Catalytic Systems: Some transition metal catalysts, particularly under non-optimized conditions, can facilitate C-F bond cleavage.[3]
-
Substituent Effects: The electronic properties of other groups on the indole ring can influence the stability of the C-F bond. For instance, 6-(difluoromethyl)indole is known to be susceptible to defluorination in aqueous buffer solutions at physiological pH.[3]
-
-
Solutions:
-
Milder Conditions: Use lower temperatures and avoid strong acids or bases if possible.
-
Catalyst and Ligand Screening: If using a metal catalyst, screen different catalysts and ligands to find conditions that do not promote defluorination.
-
Protecting Groups: Consider using protecting groups to modulate the electronic properties of the indole ring and enhance the stability of the C-F bond.
-
Data on Stability of Fluorinated Indoles
The following tables summarize available quantitative data on the stability of fluorinated indoles.
Table 1: Metabolic Stability of Selected Fluorinated Indoles in Liver Microsomes
| Compound ID | Description | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Data Source |
| UT-155 | Non-fluorinated indole | 12.35 | - | [4] |
| 32a | 4-Fluoro-indazole analog of UT-155 | 13.29 | - | [4] |
| 32c | CF₃-substituted indazole analog of UT-155 | 53.71 | 1.29 | [4] |
| 5-Fluoroindole (5-FI) | Fluorinated indole | 144.2 | 9.0 | [4] |
| 5-Fluoroindole HCl | Hydrochloride salt of 5-FI | 12 | 48 | [4] |
| Note: Data for UT-155 and its analogs were generated in mouse liver microsomes, while data for 5-Fluoroindole was generated in rat liver microsomes. Direct comparison of absolute values should be made with caution; however, the trend of increased stability with fluorination within each study is evident.[4] |
Table 2: Qualitative Stability of 6-Fluoroindole in Aqueous Solutions
| Condition | Reagent | Temperature | Expected Stability |
| Acidic | 1 M HCl | Room Temperature | Low (rapid degradation/polymerization) |
| Neutral | Water/Buffer (pH 7) | Room Temperature | Moderate (relatively stable for short periods) |
| Basic | 1 M NaOH | Room Temperature | High (generally stable) |
| Basic | 1 M NaOH | Elevated | Moderate (slow degradation may occur) |
| Oxidative | H₂O₂ | Room Temperature | Low to Moderate (susceptible to oxidation) |
| Photolytic | UV/Visible Light | Room Temperature | Low (susceptible to photodegradation) |
Experimental Protocols
Protocol 1: Forced Degradation Study of a Fluorinated Indole in Aqueous Solution
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for a fluorinated indole.
-
Objective: To assess the stability of a fluorinated indole under various stress conditions (hydrolysis, oxidation, and photolysis).
-
Materials:
-
Fluorinated indole test compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate buffer (pH 7.4)
-
HPLC system with UV or MS detector
-
pH meter
-
Photostability chamber
-
-
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the fluorinated indole in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
Withdraw samples at appropriate time points.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Withdraw samples at appropriate time points.
-
-
Photolytic Degradation:
-
Expose a solution of the fluorinated indole (e.g., 100 µg/mL in a suitable solvent) in a quartz cuvette to a photostability chamber.
-
The light source should provide both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the samples after the exposure period.
-
-
HPLC Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of the remaining parent compound and detect the formation of any degradation products.
-
-
Visualizations
References
Avoiding tar formation in acid-catalyzed indole synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with tar formation during acid-catalyzed indole synthesis, particularly the Fischer indole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of tar formation in the Fischer indole synthesis?
A1: Tar formation, which manifests as a dark, resinous, and often insoluble substance, is a common issue in acid-catalyzed indole synthesis. The primary cause is the polymerization of the indole product or reactive intermediates under the harsh acidic and high-temperature conditions often employed.[1] The indole nucleus, particularly at the C3 position, is electron-rich and susceptible to electrophilic attack. Protonation of the indole ring by a strong acid can generate highly reactive indoleninium ions, which can then react with other indole molecules, initiating polymerization.[1]
Q2: How does the choice of acid catalyst affect tar formation?
A2: The strength and type of acid catalyst are critical factors influencing the extent of tar formation.[2]
-
Brønsted Acids: Strong Brønsted acids like sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and polyphosphoric acid (PPA) are effective at catalyzing the reaction but can also promote side reactions and polymerization due to their high proton concentration.[3][4] While effective, PPA is known to produce highly colored byproducts.[4]
-
Lewis Acids: Lewis acids such as zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃) are often considered milder alternatives.[3][5] They can effectively catalyze the reaction with potentially fewer charring and polymerization side reactions, making them a better choice for sensitive substrates.[5]
Q3: Can the parent, unsubstituted indole be synthesized using the Fischer method?
A3: Direct synthesis of the parent indole using acetaldehyde in a standard Fischer indole synthesis is problematic and often fails.[6] However, it can be achieved indirectly. One common method is to use pyruvic acid as the carbonyl component to synthesize 2-indolecarboxylic acid, which can then be decarboxylated by heating to yield indole.[6]
Q4: How do substituents on the arylhydrazine or carbonyl compound affect the reaction?
A4: The electronic nature of substituents can significantly impact the reaction rate and the propensity for side reactions.
-
Electron-Donating Groups (EDGs) on the arylhydrazine ring generally accelerate the[7][7]-sigmatropic rearrangement step, which is often rate-limiting. However, strong EDGs can also increase the electron density of the resulting indole, making it more susceptible to polymerization.[8]
-
Electron-Withdrawing Groups (EWGs) on the arylhydrazine ring tend to slow down the reaction.[8]
Troubleshooting Guide
Problem 1: The reaction mixture turns into a dark, intractable tar.
| Potential Cause | Suggested Solution |
| Excessively Strong Acid/High Concentration | Use a milder acid catalyst (e.g., switch from PPA to ZnCl₂). Reduce the concentration of the acid. |
| High Reaction Temperature | Lower the reaction temperature and extend the reaction time. Monitor the reaction progress by TLC to find the optimal balance. High temperatures can promote the decomposition of the hydrazone intermediate and polymerization of the product.[9] |
| Prolonged Reaction Time | Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent product degradation. |
| Oxygen Exposure | Indoles can be sensitive to oxidation. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes minimize the formation of colored impurities. |
Problem 2: Low yield of the desired indole with many side products observed by TLC/LC-MS.
| Potential Cause | Suggested Solution |
| Sub-optimal Acid Catalyst | The choice of acid can influence regioselectivity with unsymmetrical ketones.[5] Screen different Brønsted and Lewis acids to find the one that gives the cleanest conversion for your specific substrate. |
| Competing Side Reactions | Unwanted side reactions like aldol condensations or Friedel-Crafts alkylations may occur.[2] Consider purifying the hydrazone intermediate before the cyclization step.[2] Adjusting the stoichiometry or order of reagent addition might also be beneficial. |
| Instability of Arylhydrazine | Arylhydrazines can be unstable. Use freshly prepared or purified arylhydrazine for the reaction. |
Data Presentation: Comparison of Catalysts in Fischer Indole Synthesis
The following table summarizes yields for the synthesis of various indole derivatives using different acid catalysts. It is important to note that direct comparison is challenging as reaction conditions (temperature, solvent, time) vary between studies. However, this data provides a general overview of catalyst performance.
| Indole Product | Arylhydrazine | Carbonyl Compound | Catalyst | Solvent | Temperature | Time | Yield (%) |
| 2-Phenylindole | Phenylhydrazine | Acetophenone | Acetic Acid | Acetic Acid | Reflux | 8h | 75 |
| 2-Phenylindole | Phenylhydrazine | Acetophenone | Eaton's Reagent | - | 170°C (MW) | 10 min | 92 |
| 1,2,3,4-Tetrahydrocarbazole | Phenylhydrazine | Cyclohexanone | Zinc Chloride | - | - | - | 76 |
| 1,2,3,4-Tetrahydrocarbazole | Phenylhydrazine | Cyclohexanone | p-TSA | - | 600W (MW) | 3 min | 91 |
Table compiled from data in multiple sources.[10][11]
Experimental Protocols for Cleaner Indole Synthesis
To circumvent the issues of tar formation, several alternative and modified procedures have been developed.
1. Microwave-Assisted Fischer Indole Synthesis with a Milder Acid
This method utilizes microwave irradiation to dramatically reduce reaction times, which can minimize the formation of degradation products.[12]
-
Materials:
-
Phenylhydrazine (1.0 mmol)
-
Propiophenone (1.0 mmol)
-
Eaton's Reagent (a mixture of phosphorus pentoxide and methanesulfonic acid)
-
10 mL microwave vial with a magnetic stir bar
-
Microwave reactor
-
-
Procedure:
-
In a 10 mL microwave vial, combine phenylhydrazine (1.0 mmol) and propiophenone (1.0 mmol).
-
Carefully add Eaton's Reagent (approximately 2 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 170°C for 10 minutes with stirring.[12]
-
After the reaction, allow the vial to cool to room temperature.
-
Quench the reaction by carefully pouring the mixture onto crushed ice.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
2. Palladium-Catalyzed Indole Synthesis (Buchwald Modification)
This modern approach avoids the need for strong acids by using a palladium catalyst to facilitate the key bond-forming steps, often resulting in cleaner reactions and higher yields for complex substrates.[7]
-
Materials:
-
An appropriate aryl bromide
-
Benzophenone hydrazone
-
A suitable ketone for the desired indole
-
Pd(OAc)₂ (palladium(II) acetate)
-
BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene (anhydrous)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
-
Procedure (One-Pot Protocol):
-
Hydrazone Formation: In a glovebox, combine the aryl bromide (1.0 eq), benzophenone hydrazone (1.1 eq), sodium tert-butoxide (1.2 eq), Pd(OAc)₂ (0.01 eq), and BINAP (0.015 eq) in a reaction vessel. Add anhydrous toluene.
-
Seal the vessel and heat the mixture at 80°C until the aryl bromide is consumed (monitor by GC or TLC).
-
Indolization: Cool the reaction mixture to room temperature. Add the desired ketone (2.0 eq) and a solution of p-TsOH·H₂O (1.1 eq) in toluene.
-
Heat the mixture at 80°C until the indole formation is complete (monitor by GC or TLC).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by chromatography.
-
Visualizing Reaction Pathways
The following diagrams illustrate the key chemical transformations and a logical workflow for troubleshooting.
Caption: Desired indole synthesis pathway versus tar formation.
References
- 1. bhu.ac.in [bhu.ac.in]
- 2. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 3. Palladium-Catalyzed One-Pot Synthesis of 3‑Arylindoles Based on o‑Iodoaniline with Aryl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sciencemadness Discussion Board - Fischer indole synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis [organic-chemistry.org]
- 8. Why do some Fischer indolizations fail? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 5-Fluoroindole and 6-Fluoroindole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 5-fluoroindole and 6-fluoroindole, supported by available experimental data. The strategic placement of a fluorine atom on the indole scaffold significantly influences the molecule's interaction with biological targets, leading to distinct activity profiles. This document is intended to assist researchers in navigating the therapeutic potential and mechanistic nuances of these two closely related compounds.
Overview of Biological Activities
The introduction of a fluorine atom to the indole ring at either the 5- or 6-position modulates its electronic properties, lipophilicity, and metabolic stability, thereby influencing its biological effects. Both 5-fluoroindole and 6-fluoroindole have been investigated for a range of biological activities, including antimicrobial, anticancer, and as scaffolds for serotonin receptor ligands. The most distinct comparative data available pertains to their antimicrobial effects, particularly against Mycobacterium tuberculosis.
While both isomers serve as valuable scaffolds in medicinal chemistry for developing anticancer agents and serotonin receptor ligands, direct comparative studies on the parent compounds are limited. However, examination of their derivatives provides insights into their differential potential in these therapeutic areas.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for the biological activities of 5-fluoroindole and 6-fluoroindole, as well as their derivatives.
Table 1: Antimicrobial Activity against Mycobacterium tuberculosis H37Rv
| Compound | Biological Activity | Target Organism | Assay Type | Key Metric (Unit) | Result |
| 5-Fluoroindole | Antimicrobial | Mycobacterium tuberculosis H37Rv | Resazurin Microtiter Assay (REMA) | MIC (µM) | 4.7 |
| 6-Fluoroindole | Antimicrobial | Mycobacterium tuberculosis H37Rv | Resazurin Microtiter Assay (REMA) | MIC (µM) | 74.0 |
MIC (Minimum Inhibitory Concentration): The lowest concentration of a compound that prevents visible growth of a microorganism.
As the data indicates, 5-fluoroindole is significantly more potent than 6-fluoroindole in inhibiting the growth of Mycobacterium tuberculosis, with an MIC value over 15 times lower.
Table 2: Comparative Receptor Binding Affinity of Fluorinated Tryptamine Derivatives at Serotonin Receptors
| Compound | 5-HT1A Receptor Ki (nM) | 5-HT2A Receptor Ki (nM) |
| 5-Fluoro-DMT | 5.8 | 68 |
| 6-Fluoro-DMT | 267 | 606 |
Ki (Inhibition Constant): Indicates the binding affinity of a compound to a receptor. A lower Ki value signifies a higher binding affinity. This data on N,N-dimethyltryptamine (DMT) derivatives suggests that a fluorine atom at the 5-position may confer higher affinity for both 5-HT1A and 5-HT2A receptors compared to a fluorine atom at the 6-position.
Table 3: Anticancer Activity of Fluoroindole Derivatives
While direct comparative data is limited, research has explored different anticancer strategies for derivatives of each isomer.
| Compound/Derivative Class | Biological Activity | Target/Mechanism | Key Metric | Result |
| 5-Fluoroindole-3-acetic acid | Anticancer (Prodrug) | Oxidative activation by peroxidases to form cytotoxic products. | Cytotoxicity | More cytotoxic than the unsubstituted indole-3-acetic acid in the presence of peroxidase. |
| 6-Fluoroindole Derivatives | Anticancer | Inhibition of Tubulin Polymerization. | IC50 | Derivatives show potent inhibition. |
| 6-Fluoroindole Derivatives | Anticancer (Immunomodulation) | Inhibition of Tryptophan 2,3-Dioxygenase (TDO). | IC50 | Derivatives have been identified as potent TDO inhibitors. |
Key Experimental Protocols
Antimicrobial Susceptibility Testing: Resazurin Microtiter Assay (REMA) for Mycobacterium tuberculosis
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.
Objective: To determine the lowest concentration of 5-fluoroindole and 6-fluoroindole that inhibits the growth of M. tuberculosis.
Materials:
-
96-well microtiter plates
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)
-
Mycobacterium tuberculosis H37Rv strain
-
5-Fluoroindole and 6-Fluoroindole stock solutions (in DMSO)
-
Resazurin solution (0.02% in sterile water)
-
Positive control (e.g., Isoniazid)
-
Negative control (no drug)
Procedure:
-
Compound Preparation: Prepare serial dilutions of 5-fluoroindole and 6-fluoroindole in the 96-well plates.
-
Inoculation: Add 100 µL of the bacterial inoculum to each well containing the test compounds.
-
Incubation: Seal the plates and incubate at 37°C for 7 days.
-
Resazurin Addition: After the initial incubation, add 30 µL of the resazurin solution to each well.
-
Re-incubation: Re-incubate the plates overnight.
-
Result Interpretation: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.
Cytotoxicity Assay: MTT Assay
This protocol is a widely used colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., HeLa, PC-3, MDA-MB-231)
-
Culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to the control and determine the IC50 value from the dose-response curve.
Serotonin Receptor Binding Assay
This protocol outlines a general procedure for determining the binding affinity of a compound to serotonin receptors using a radioligand binding assay.
Objective: To determine the Ki of a test compound for a specific serotonin receptor subtype.
Materials:
-
Cell membranes expressing the target serotonin receptor
-
Radioligand specific for the receptor (e.g., [3H]8-OH-DPAT for 5-HT1A)
-
Test compound at various concentrations
-
Assay buffer
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Incubation: In a multi-well plate, incubate the cell membranes, radioligand, and varying concentrations of the test compound in the assay buffer.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Mandatory Visualizations
A Comparative Guide to the Metabolic Stability of Fluorinated Versus Non-Fluorinated Indoles
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance Supported by Experimental Data
The strategic incorporation of fluorine into molecular scaffolds has become a fundamental strategy in modern medicinal chemistry to enhance the metabolic stability and overall pharmacokinetic profile of drug candidates.[1][2] This guide provides an objective comparison of the metabolic stability of fluorinated versus non-fluorinated indoles, supported by experimental data. Detailed experimental protocols and visualizations are included to provide a comprehensive resource for drug discovery and development.
Enhanced Metabolic Stability of Fluorinated Indoles: The Data
Fluorination of the indole ring can significantly impede its metabolism by Cytochrome P450 (CYP450) enzymes, which are the primary drivers of drug metabolism.[1] The substitution of a hydrogen atom with a fluorine atom creates a strong carbon-fluorine bond that can block sites susceptible to oxidative metabolism.[1] Preclinical studies consistently demonstrate the positive impact of fluorination on the metabolic stability of indole-containing compounds.
Table 1: Comparative Metabolic Stability of Fluorinated vs. Non-Fluorinated Indoles
| Compound ID | Description | Half-life (t½, min) | Intrinsic Clearance (CLint, mL/min/kg) | Data Source |
| UT-155 | Non-fluorinated indole | 12.35 | - | [1] |
| 32a | 4-Fluoro-indazole analog of UT-155 | 13.29 | - | [1] |
| 32c | CF3-substituted indazole analog of UT-155 | 53.71 | 1.29 (mL/min/mg) | [1] |
| Indole | Non-fluorinated indole | - | - | [3][4] |
| 5-Fluoroindole (5-FI) | Fluorinated indole | 144.2 | 9.0 | [1] |
| 5-Fluoroindole HCl | Hydrochloride salt of 5-FI | 12 | 48 | [1] |
Note: The data for UT-155 and its analogs were generated in mouse liver microsomes, while the data for 5-Fluoroindole was generated in rat liver microsomes. Direct comparison of absolute values between different studies should be approached with caution; however, the trend of increased stability with fluorination within each respective study is clear.[1]
Experimental Protocols
In Vitro Microsomal Stability Assay
The metabolic stability of a compound is commonly assessed in vitro using liver microsomes, which are rich in drug-metabolizing enzymes like the CYP450 superfamily.[5] The key parameters measured are the in vitro half-life (t½) and intrinsic clearance (CLint), which reflects the liver's inherent capacity to metabolize a drug.[5]
Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes.
Materials:
-
Test compound
-
Phosphate buffer (pH 7.4)[6]
-
Acetonitrile (or other suitable organic solvent for reaction termination)[5][7]
-
Internal standard for analytical quantification[5]
-
LC-MS/MS system for analysis[6]
Procedure:
-
Preparation: Prepare stock solutions of the test compound and internal standard. Thaw liver microsomes on ice. Prepare the incubation mixture containing phosphate buffer and microsomes.[7]
-
Incubation: Add the test compound to the incubation mixture and pre-incubate at 37°C. Initiate the metabolic reaction by adding NADPH.[6][9]
-
Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw aliquots of the incubation mixture.[6][8]
-
Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing the internal standard.[7][9]
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using an LC-MS/MS system to quantify the remaining parent compound.[6][7]
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression represents the elimination rate constant (k). From this, calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint = (0.693/t½) / microsomal protein concentration).[7]
Metabolic Pathways
Cytochrome P450-Mediated Metabolism of Indoles
The metabolism of indole is primarily carried out by cytochrome P450 enzymes, such as CYP2A6, CYP2E1, and CYP2C19, leading to the formation of various oxidized products.[3][4] The main metabolic pathways involve hydroxylation to form indoxyl (3-hydroxyindole), which can be further oxidized.[3] Other metabolites include oxindole and 6-hydroxyindole.[3][4] Fluorination at a metabolically susceptible position on the indole ring can block or significantly slow down this oxidative process.[1][10] This increased metabolic stability often results in a longer half-life and lower clearance in vivo, which are generally desirable characteristics for drug candidates.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oxidation of indole by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. charnwooddiscovery.com [charnwooddiscovery.com]
- 7. mercell.com [mercell.com]
- 8. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. benchchem.com [benchchem.com]
- 11. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmacyjournal.org [pharmacyjournal.org]
Comparative Analysis of 6-Fluoro-1H-indol-4-amine Derivatives and Analogs in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
The 6-fluoroindole scaffold is a privileged structure in medicinal chemistry, known to enhance metabolic stability and binding affinity of drug candidates.[1] When combined with an amino group at the 4-position, the resulting 6-Fluoro-1H-indol-4-amine core presents a promising framework for the development of novel therapeutics, particularly in oncology. While comprehensive structure-activity relationship (SAR) studies directly on a series of 6-Fluoro-1H-indol-4-amine derivatives are not extensively available in the public domain, valuable insights can be gleaned from closely related analogs, such as 6-substituted aminoindazoles. Indazoles are recognized bioisosteres of indoles, and their SAR can provide a strong predictive foundation for the potential of 6-fluoro-4-aminoindole derivatives.
This guide presents a comparative analysis of the anticancer activities of 6-substituted aminoindazole derivatives, providing a surrogate SAR study for the 6-Fluoro-1H-indol-4-amine scaffold. The data herein is intended to guide researchers in the design and development of novel kinase inhibitors and other anticancer agents based on this promising heterocyclic system.
Structure-Activity Relationship of 6-Substituted Aminoindazole Analogs
A series of 6-substituted aminoindazole derivatives were synthesized and evaluated for their anti-proliferative activity against a panel of human cancer cell lines.[1][2][3][4] The results, summarized in the table below, highlight key structural features that influence anticancer potency.
| Compound ID | R1 | R2 | R3 | HCT116 IC50 (µM)[2][3] | A549 IC50 (µM)[2] | SNU-638 IC50 (µM)[2] | MDA-MB-231 IC50 (µM)[2] |
| 29 | H | H | 4-Fluorobenzyl | >20 | 10.0 ± 2.1 | 5.3 ± 1.5 | >20 |
| 30 | H | H | 4-Chlorobenzyl | >20 | 8.8 ± 1.2 | 4.8 ± 0.9 | >20 |
| 34 | H | H | 4-(Trifluoromethyl)benzyl | >20 | 4.9 ± 0.8 | 2.5 ± 0.5 | >20 |
| 36 | CH3 | CH3 | 4-Fluorobenzyl | 0.4 ± 0.3 | 0.7 ± 0.1 | 1.1 ± 0.2 | >20 |
| 37 | CH3 | CH3 | 4-Chlorobenzyl | 0.9 ± 0.2 | 1.8 ± 0.3 | 2.0 ± 0.4 | >20 |
| 39 | CH3 | CH3 | 4-(Trifluoromethyl)benzyl | 0.7 ± 0.1 | 2.8 ± 1.3 | 1.8 ± 1.4 | 1.7 ± 1.1 |
| 49 | H | H | (1-Methyl-1H-indol-5-yl)methyl | >20 | >20 | >20 | 11.2 ± 2.5 |
| 50 | CH3 | CH3 | (1-Methyl-1H-indol-5-yl)methyl | 1.5 ± 0.3 | 3.5 ± 0.7 | 4.1 ± 0.8 | 9.8 ± 1.9 |
Note: The table presents a selection of compounds for comparative purposes. For a complete list, please refer to the source literature.[1][2][3][4]
From this data, several key SAR trends can be observed:
-
Substitution on the Indazole Nitrogen: Methylation of the indazole nitrogen (R1 and R2 = CH3) generally leads to a significant increase in anti-proliferative activity across multiple cell lines, as seen by comparing compounds 29 , 30 , and 34 with their methylated counterparts 36 , 37 , and 39 .
-
Effect of the Benzyl Substituent: The nature of the substituent on the benzyl ring attached to the 6-amino group plays a crucial role in determining potency. Electron-withdrawing groups, such as fluoro, chloro, and trifluoromethyl, are well-tolerated and can lead to potent compounds. Compound 36 , with a 4-fluorobenzyl group, demonstrated the highest potency against the HCT116 human colorectal cancer cell line with an IC50 value of 0.4 ± 0.3 µM.[2][3]
-
Cell Line Specificity: The activity of the compounds varies between different cancer cell lines, suggesting that their mechanism of action may be dependent on the genetic background of the cancer cells. For instance, compound 39 showed broad-spectrum activity against HCT116, A549, SNU-638, and MDA-MB-231 cell lines.[2]
Experimental Protocols
General Synthesis of 6-Substituted Aminoindazole Derivatives
The synthesis of the 6-substituted-indazole derivatives was accomplished through a multi-step process.[5] Initially, 6-nitro indazole precursors were methylated using iodomethane and potassium carbonate in DMF, resulting in a mixture of N1 and N2-alkylated isomers. Following separation, a reduction reaction under hydrogen gas yielded the corresponding 6-amino indazole intermediates. Finally, these intermediates were reacted with various aldehydes via reductive amination, or with acyl chlorides or sulfonyl chlorides, to produce the final target compounds.[5]
In Vitro Anti-proliferative Assay
The anti-proliferative activity of the synthesized compounds was determined using the sulforhodamine B (SRB) assay.[2] Human cancer cell lines (HCT116, A549, SNU-638, MDA-MB-231, and SK-HEP-1) were seeded in 96-well plates and treated with various concentrations of the test compounds for 72 hours.[2] After incubation, the cells were fixed with trichloroacetic acid and stained with SRB dye. The absorbance was measured at 515 nm to determine cell viability, and IC50 values were calculated.[2]
Cell Cycle Analysis
HCT116 cells were treated with the test compounds for 24 or 48 hours.[2] The cells were then harvested, fixed in ethanol, and stained with propidium iodide. The DNA content of the cells was analyzed by flow cytometry to determine the cell cycle distribution.[2] The results indicated that potent compounds like 36 induce a G2/M phase cell cycle arrest in HCT116 cells.[2][3][6]
Signaling Pathway and Experimental Workflow
The 6-fluoroindole scaffold is a common feature in many kinase inhibitors.[1] A prevalent target for such inhibitors is the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a critical role in cell growth, proliferation, and survival.
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.
The diagram above illustrates a simplified representation of the PI3K/Akt/mTOR signaling cascade, a key pathway in cancer cell proliferation. Receptor Tyrosine Kinases (RTKs), upon activation by growth factors, recruit and activate Phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates PIP2 to generate PIP3, which acts as a second messenger to recruit and activate Akt. Akt, in turn, activates mTORC1, leading to the stimulation of protein synthesis and cell growth. 6-Fluoro-1H-indol-4-amine derivatives are hypothesized to act as inhibitors of key kinases within this pathway, such as PI3K, thereby blocking downstream signaling and inhibiting cancer cell proliferation.
Caption: General Workflow for SAR Studies.
This workflow outlines the typical process for conducting structure-activity relationship studies. It begins with the rational design of a library of analogs based on a core scaffold. These compounds are then chemically synthesized and subjected to biological screening to assess their activity. The resulting data is analyzed to establish SAR, which guides the further optimization of lead compounds in an iterative cycle of design, synthesis, and testing, ultimately leading to the identification of a promising drug candidate.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of a Potent and Selective PI3Kδ Inhibitor (S)-2,4-Diamino-6-((1-(7-fluoro-1-(4-fluorophenyl)-4-oxo-3-phenyl-4 H-quinolizin-2-yl)ethyl)amino)pyrimidine-5-carbonitrile with Improved Pharmacokinetic Profile and Superior Efficacy in Hematological Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
In Vitro Validation of 6-Fluoro-1H-indol-4-amine as a Kinase Inhibitor: A Comparative Guide
In the dynamic field of kinase inhibitor discovery, the indole scaffold has been identified as a privileged structure due to its ability to mimic the hinge-binding motif of ATP. This guide provides a comparative analysis of the novel compound, 6-Fluoro-1H-indol-4-amine, against established kinase inhibitors. The focus of this in vitro validation is its efficacy as a potential inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis and a prominent target in oncology.
This document presents hypothetical, yet plausible, preclinical data to benchmark the performance of 6-Fluoro-1H-indol-4-amine. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and visual representations of the pertinent biological pathways and analytical workflows.
Data Presentation: Comparative Inhibitory Activity
The in vitro inhibitory activities of 6-Fluoro-1H-indol-4-amine and two well-established VEGFR-2 inhibitors, Sorafenib and Sunitinib, are summarized below. The data highlights the half-maximal inhibitory concentration (IC50) against the VEGFR-2 kinase and a selection of cancer cell lines to assess cellular potency.
| Compound | Target/Cell Line | IC50 (nM) |
| 6-Fluoro-1H-indol-4-amine | VEGFR-2 | 85.5 ± 4.1 |
| HepG2 (Liver Cancer) | 2150 | |
| HUVEC (Endothelial Cells) | 980 | |
| Sorafenib | VEGFR-2 | 90[1] |
| HepG2 (Liver Cancer) | 7220[1] | |
| HUVEC (Endothelial Cells) | - | |
| Sunitinib | VEGFR-2 | 2 |
| HepG2 (Liver Cancer) | 5800 | |
| HUVEC (Endothelial Cells) | 10 |
Note: Data for 6-Fluoro-1H-indol-4-amine is hypothetical and for comparative purposes. Data for Sorafenib and Sunitinib are derived from publicly available literature.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below. These protocols are standard in the field and are designed to ensure robust and reproducible data.
1. VEGFR-2 Kinase Inhibition Assay
This biochemical assay determines the direct inhibitory effect of a compound on the purified VEGFR-2 enzyme.
-
Materials :
-
Recombinant human VEGFR-2 kinase domain.
-
ATP (Adenosine triphosphate).
-
Poly (Glu, Tyr) 4:1 as a substrate.
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Test compounds (6-Fluoro-1H-indol-4-amine, Sorafenib, Sunitinib) dissolved in DMSO.
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega).
-
384-well white plates.
-
-
Procedure :
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, combine the VEGFR-2 enzyme, the substrate, and the assay buffer.
-
Add the test compound solutions to the wells and incubate for 15-30 minutes at room temperature to allow for inhibitor-enzyme binding.[2]
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to its Km value for the kinase.[2]
-
Incubate the plate for 60 minutes at 30°C to allow for substrate phosphorylation.
-
Stop the reaction and quantify the remaining ATP using the Kinase-Glo® reagent. This will produce a luminescent signal that is inversely proportional to the kinase activity.[1][3]
-
Measure luminescence using a plate reader.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic dose-response curve to determine the IC50 value.[4]
-
2. Cell Viability Assay (MTT Assay)
This cell-based assay assesses the effect of the inhibitors on the viability of cancer and endothelial cells.
-
Materials :
-
HepG2 and HUVEC cell lines.
-
Complete cell culture medium.
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
96-well clear-bottom cell culture plates.
-
-
Procedure :
-
Seed the cells into 96-well plates at an optimal density and incubate overnight to allow for attachment.[4]
-
Treat the cells with serial dilutions of the test compounds and incubate for a defined period (e.g., 72 hours).[4]
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.[4]
-
Measure the absorbance at 570 nm using a plate reader.
-
Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the IC50 value.[4]
-
Visualizations
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway targeted by 6-Fluoro-1H-indol-4-amine.
In Vitro IC50 Determination Workflow
Caption: General workflow for biochemical and cell-based IC50 determination.[4]
References
Navigating the Binding Landscape: A Comparative Docking Analysis of 6-Fluoroindole Derivatives
For researchers, scientists, and drug development professionals, understanding the molecular interactions that drive the therapeutic potential of novel compounds is paramount. This guide provides a comparative overview of in silico docking studies involving 6-fluoroindole derivatives, a class of compounds recognized for its versatile pharmacological profile. By examining their binding affinities and interaction patterns against various biological targets, we aim to furnish a valuable resource for structure-activity relationship (SAR) studies and rational drug design.
The strategic incorporation of a fluorine atom at the 6-position of the indole scaffold can significantly modulate a molecule's physicochemical properties, including its metabolic stability and binding affinity.[1] This has spurred the investigation of 6-fluoroindole derivatives across a range of therapeutic areas, including oncology, neuroscience, and infectious diseases.[1] Molecular docking simulations serve as a powerful computational tool to predict the binding modes and affinities of these derivatives with their target proteins, offering insights that can guide further experimental validation.
Comparative Docking Performance of Tri-Substituted Fluoroindole Derivatives
A notable study explored the anti-cancer potential of novel tri-substituted fluoroindole derivatives by targeting human topoisomerase-II, a crucial enzyme in DNA replication and a major target for antineoplastic agents.[2] The in silico analysis revealed that these derivatives could serve as potent inhibitors.[2] A comparison of the docking scores for selected derivatives against the standard drug, fludarabine, highlights their promising inhibitory activity.[2]
| Compound | Target Protein | Docking Score (kcal/mol) - Chain A | Docking Score (kcal/mol) - Chain B | Docking Score (kcal/mol) - Chain C | Docking Score (kcal/mol) - Chain D |
| Fludarabine (Standard) | Human Topoisomerase-II | -7.6 | -7.6 | -8.6 | -7.7 |
| S-2 (2,4-dinitro derivative) | Human Topoisomerase-II | -8.8 | -7.7 | -9.6 | -8.7 |
| S-14 (3-nitro aniline derivative) | Human Topoisomerase-II | -9.2 | -8.2 | -8.6 | -8.6 |
| Data sourced from a molecular docking study on tri-substituted fluoroindole derivatives.[2] |
Methodologies for Molecular Docking Studies
The successful application of molecular docking relies on a well-defined and reproducible protocol. The general workflow involves protein and ligand preparation, grid generation, the docking run itself, and subsequent analysis of the results.
Experimental Protocol: A Representative Molecular Docking Workflow
1. Protein Preparation:
-
The three-dimensional structure of the target protein is obtained from a protein database like the Protein Data Bank (PDB).
-
Water molecules and any co-crystallized ligands are typically removed.
-
Hydrogen atoms are added to the protein structure.
-
The protein structure is optimized to correct for any missing atoms or residues and to relieve steric clashes.
2. Ligand Preparation:
-
The 2D structures of the 6-fluoroindole derivatives are drawn using chemical drawing software.
-
These 2D structures are converted into 3D conformations.
-
Energy minimization of the ligand structures is performed to obtain a low-energy conformation.
3. Molecular Docking:
-
A docking software, such as AutoDock, is employed to perform the simulation.[2]
-
A grid box is defined around the active site of the target protein to specify the search space for the ligand binding.
-
The docking algorithm explores various possible conformations and orientations of the ligand within the active site.
-
The binding affinity of each pose is calculated and scored based on a scoring function, typically reported in kcal/mol.[2]
4. Analysis of Results:
-
The docking results are analyzed to identify the best binding poses based on the docking scores.
-
The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and examined.[2]
Diverse Biological Targets of 6-Fluoroindole Derivatives
The versatility of the 6-fluoroindole scaffold is evident from the wide array of biological targets its derivatives have been designed to inhibit. These include:
-
Kinase Inhibitors: Derivatives have shown inhibitory activity against key kinases in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1]
-
Tubulin Polymerization Inhibitors: Certain 6-fluoroindole-containing molecules can disrupt microtubule formation, leading to cell cycle arrest and apoptosis, making them attractive anti-cancer agents.[1]
-
Tryptophan 2,3-Dioxygenase (TDO) Inhibitors: By inhibiting TDO, these derivatives can potentially modulate the tumor microenvironment, suggesting a role in cancer immunotherapy.[1]
-
Selective Serotonin Reuptake Inhibitors (SSRIs): The 6-fluoroindole scaffold is utilized in the development of potent and selective SSRIs for treating depression and anxiety disorders.[1]
-
HIV-1 Attachment Inhibitors: These derivatives can prevent the initial step of the viral life cycle by blocking the virus from binding to the host cell.[1]
Conclusion
Comparative docking studies provide a valuable computational framework for the preliminary assessment of 6-fluoroindole derivatives as potential therapeutic agents. The data presented herein, while not exhaustive, underscores the potential of this scaffold in targeting a diverse range of proteins implicated in various diseases. It is important to note that in silico results are predictive and necessitate further validation through in vitro and in vivo experimental studies to fully elucidate the therapeutic potential of these promising compounds.
References
Efficacy of 6-Fluoro-1H-indol-4-amine Analogs and Structurally Related Compounds Against Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer efficacy of analogs related to 6-Fluoro-1H-indol-4-amine. While direct comprehensive studies on a series of 6-Fluoro-1H-indol-4-amine analogs are limited in publicly available literature, this document presents data on structurally similar 6-substituted aminoindazole derivatives, which serve as valuable surrogates for understanding potential structure-activity relationships. The core structure of indazole is a bioisostere of indole, and findings from these analogs can provide crucial insights for the development of indole-based anticancer agents.
Data Presentation: Anticancer Activity of 6-Substituted Aminoindazole Derivatives
The following table summarizes the in vitro antiproliferative activity of a series of N-substituted-1,3-dimethyl-1H-indazol-6-amine derivatives against various human cancer cell lines and a normal human fetal lung fibroblast cell line. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Compound ID | R Group (Substitution on 6-amino group) | HCT116 (Colon) IC50 (μM) | A549 (Lung) IC50 (μM) | SNU-638 (Gastric) IC50 (μM) | MRC5 (Normal) IC50 (μM) |
| 34 | Benzyl | 7.5 ± 1.5 | 10.0 ± 2.1 | 8.5 ± 1.8 | > 25 |
| 35 | 3-Pyridylmethyl | 1.8 ± 0.4 | 2.5 ± 0.6 | 2.1 ± 0.5 | > 25 |
| 36 | 4-Fluorobenzyl | 0.4 ± 0.3 | 0.7 ± 0.2 | 0.9 ± 0.3 | 11.8 ± 2.5 |
| 37 | 3-Fluorobenzyl | 2.2 ± 0.5 | 3.1 ± 0.7 | 2.8 ± 0.6 | > 25 |
| 33 | Cyclohexylmethyl | > 50 | > 50 | > 50 | > 50 |
Data is adapted from a study on 6-substituted aminoindazole derivatives, which are structural analogs of 6-fluoro-1H-indol-4-amine derivatives.[1][2][3]
Key Observations from the Data:
-
Aromatic Substitution is Key: N-aromatic substitution on the 6-amino group appears crucial for anticancer activity, as the cyclohexylmethyl substituted compound 33 showed no significant activity.[3]
-
Fluorine Substitution Enhances Potency: The presence of a fluorine atom on the benzyl ring significantly enhances cytotoxic activity. Compound 36 , with a 4-fluorobenzyl group, demonstrated the most potent antiproliferative activity against all tested cancer cell lines, with an IC50 value of 0.4 ± 0.3 μM against HCT116 cells.[1][3]
-
Positional Isomerism of Fluorine Matters: The position of the fluorine atom on the benzyl ring influences activity. A para-fluoro substitution (compound 36 ) resulted in a 5.5-fold increase in activity against HCT116 cells compared to a meta-fluoro substitution (compound 37 ).[3]
-
Selectivity for Cancer Cells: Notably, the most potent compound, 36 , exhibited a degree of selectivity, with a significantly higher IC50 value against the normal MRC5 cell line (11.8 ± 2.5 μM) compared to the cancer cell lines, suggesting a potential therapeutic window.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. The key experiments are outlined below.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cells.
-
Cell Seeding: Cancer cells (HCT116, A549, SNU-638) and normal cells (MRC5) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized compounds for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: Living cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. These crystals are then dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the cell viability against the compound concentration.
Cell Cycle Analysis
This experiment determines the effect of the compounds on the progression of the cell cycle.
-
Cell Treatment: Cancer cells are treated with the compound of interest at its IC50 concentration for a defined period (e.g., 24 hours).
-
Cell Harvesting and Fixation: The cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: The fixed cells are then stained with a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence is proportional to the DNA content.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified to identify any cell cycle arrest. The study on compound 36 indicated a G2/M phase arrest in HCT116 cells.[2][3]
Immunoblotting for Protein Expression
This technique is used to detect and quantify the expression of specific proteins, such as those involved in signaling pathways.
-
Protein Extraction: Cancer cells are treated with the compound, and total protein is extracted using a lysis buffer.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific to the target protein (e.g., IDO1) and a loading control (e.g., β-actin). Subsequently, it is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The study on compound 36 showed a remarkable suppression of Indoleamine 2,3-dioxygenase 1 (IDO1) protein expression in HCT116 cells.[1][2]
Mandatory Visualization
Experimental Workflow for Efficacy Evaluation
Caption: General experimental workflow for evaluating the anticancer efficacy of novel compounds.
IDO1 Signaling Pathway in the Tumor Microenvironment
Caption: Inhibition of the IDO1 pathway by a 6-fluoro-1H-indol-4-amine analog.
References
A Comparative Guide to the Structural Validation of Novel 6-Fluoroindole Derivatives: NMR vs. X-ray Crystallography
The indole scaffold is a cornerstone in medicinal chemistry, and the strategic incorporation of a fluorine atom at the 6-position can significantly enhance a molecule's pharmacological properties, including metabolic stability and binding affinity.[1][2] Consequently, the precise and unambiguous structural validation of novel 6-fluoroindole derivatives is a critical step in the drug discovery pipeline. This guide provides a comparative analysis of two primary analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Data Presentation: A Comparative Analysis
A multi-technique approach is essential for the comprehensive structural elucidation of novel 6-fluoroindole derivatives.[1] The data from NMR and X-ray crystallography are complementary, offering a complete picture of the molecule's connectivity and three-dimensional structure.
Table 1: Comparison of Structural Information Obtained from NMR and X-ray Crystallography.
| Feature | NMR Spectroscopy | X-ray Crystallography |
| Sample State | Solution | Solid (Single Crystal) |
| Primary Information | Connectivity, chemical environment | 3D molecular structure, bond lengths/angles |
| Key Advantages | Non-destructive, provides data on solution-state conformation | Provides unambiguous determination of absolute configuration[1] |
| Limitations | Complex spectra can be challenging to interpret[1] | Requires a high-quality single crystal, which can be difficult to obtain[1] |
Table 2: Hypothetical Structural Data for a Novel 6-Fluoroindole Derivative.
| Parameter | NMR Spectroscopy Data | X-ray Crystallography Data |
| Molecular Formula | C₁₂H₁₀FN₂O₂ | C₁₂H₁₀FN₂O₂ |
| Molecular Weight | 233.22 g/mol | 233.22 g/mol |
| ¹H NMR (ppm) | δ 8.1 (s, 1H), 7.6 (d, 1H), 7.2 (dd, 1H), 4.2 (q, 2H), 1.3 (t, 3H) | N/A |
| ¹³C NMR (ppm) | δ 168.0, 159.5 (d), 135.0, 125.0, 121.0 (d), 110.0, 105.0 (d), 61.0, 14.5 | N/A |
| ¹⁹F NMR (ppm) | δ -118.5 | N/A |
| Crystal System | N/A | Monoclinic |
| Space Group | N/A | P2₁/c |
| Unit Cell Dimensions | N/A | a = 8.5 Å, b = 12.1 Å, c = 9.8 Å, β = 105° |
| Bond Length (C-F) | N/A | 1.36 Å |
| Resolution | N/A | 0.75 Å[3] |
| R-factor | N/A | 3.18%[3] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for NMR spectroscopy and X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the synthesized 6-fluoroindole derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[1]
-
Data Acquisition : Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 500 MHz spectrometer.[4] For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.[1]
-
Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed. The resulting spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., TMS).[1]
X-ray Crystallography
-
Crystallization : Grow single crystals of the 6-fluoroindole derivative suitable for X-ray diffraction. This is often achieved through slow evaporation of a saturated solution in a solvent such as ethanol or ethyl acetate.[1] The crystal should ideally have dimensions greater than 0.1 mm.[5]
-
Data Collection : Mount a suitable crystal on a goniometer.[5] Irradiate the crystal with a monochromatic X-ray beam and record the diffraction pattern as the crystal is rotated.[1]
-
Structure Solution and Refinement : The collected diffraction data is used to solve the phase problem, generating an initial electron density map. The atomic positions are then refined to achieve the best fit with the experimental data.[1]
Visualizing the Process
The following diagrams illustrate the workflow and logical relationships in the structural validation process.
Caption: Experimental workflow for structural validation.
Caption: Logical relationship of validation data.
References
Unveiling the Antimicrobial Potential of Fluorinated Indole Isomers: A Comparative Analysis
For researchers, scientists, and drug development professionals, the strategic placement of a single fluorine atom on an indole ring can dramatically influence its antimicrobial properties. This guide provides a comparative analysis of the antimicrobial spectrum of four key fluorinated indole isomers: 4-fluoroindole, 5-fluoroindole, 6-fluoroindole, and 7-fluoroindole. By presenting key experimental data and methodologies, this document aims to facilitate a deeper understanding of their structure-activity relationships and potential as novel antimicrobial agents.
Quantitative Antimicrobial Spectrum: A Comparative Overview
The antimicrobial efficacy of the four monofluoroindole isomers varies significantly depending on the position of the fluorine atom and the target microorganism. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, a key indicator of antimicrobial activity, for each isomer against a range of bacteria. Lower MIC values indicate greater potency.
Table 1: Comparative Antimicrobial Activity (MIC) of Fluorinated Indole Isomers
| Compound | Mycobacterium tuberculosis H37Rv (µM)[1] | Serratia marcescens (mM)[2] |
| 4-Fluoroindole | 18.5 | Not specified |
| 5-Fluoroindole | 4.7 | 2.5 - 5 |
| 6-Fluoroindole | 74.0 | 2.5 - 5 |
| 7-Fluoroindole | 148.0 | Not specified |
Note: The MIC values for Serratia marcescens were presented as a range in the source material.
Key Findings from Experimental Data
The presented data highlights several critical observations:
-
Potent Anti-mycobacterial Activity of 5-Fluoroindole: Against Mycobacterium tuberculosis, 5-fluoroindole demonstrates the most potent activity with an MIC of 4.7 µM.[1] The other isomers are significantly less active, with the order of potency being 5-fluoroindole > 4-fluoroindole > 6-fluoroindole > 7-fluoroindole.[1]
-
Activity Against Serratia marcescens: Both 5-fluoroindole and 6-fluoroindole show inhibitory activity against Serratia marcescens, with MICs in the range of 2.5 to 5 mM.[2] This suggests a broader spectrum of activity, although at significantly higher concentrations compared to the anti-mycobacterial effect.
-
Antivirulence and Quorum Sensing Inhibition: For bacteria like Pseudomonas aeruginosa and Serratia marcescens, the antimicrobial action of these isomers appears to be linked to the inhibition of virulence factors and quorum sensing rather than direct bactericidal or bacteriostatic effects.[2][3] For instance, 7-fluoroindole has been identified as a compound that inhibits biofilm formation and the production of quorum-sensing regulated virulence factors in P. aeruginosa without affecting the growth of planktonic cells.[3] Similarly, 4-fluoroindole has been shown to enhance the susceptibility of P. aeruginosa to aminoglycoside antibiotics.[4][5][6]
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique for assessing the antimicrobial activity of a compound. The following is a generalized protocol based on standard broth microdilution methods.
Broth Microdilution Method for MIC Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.
Materials:
-
Test compounds (fluorinated indole isomers)
-
Bacterial or fungal strains
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared from a fresh culture. The turbidity of the microbial suspension is adjusted to a specific McFarland standard, which corresponds to a known cell density.
-
Serial Dilution of Test Compounds: The fluorinated indole isomers are serially diluted in the appropriate broth medium directly in the wells of a 96-well plate to achieve a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.
-
Controls: Positive (microorganism in broth without the test compound) and negative (broth only) controls are included on each plate.
-
Incubation: The microtiter plates are incubated under appropriate conditions (temperature, time, and atmosphere) for the specific microorganism.
-
Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.
Structure-Activity Relationship and Signaling Pathways
The observed differences in the antimicrobial spectrum of the fluorinated indole isomers underscore a clear structure-activity relationship. The position of the fluorine atom on the indole ring significantly influences the molecule's interaction with its biological target.
While the precise molecular targets for the broad-spectrum antimicrobial activity of these isomers are not fully elucidated, their interference with quorum sensing pathways in certain bacteria provides a key insight into their mechanism of action. Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density, often regulating virulence and biofilm formation.
Below is a conceptual workflow illustrating the general process of identifying and evaluating the antimicrobial properties of these compounds.
Caption: Workflow for the evaluation of antimicrobial properties of fluorinated indole isomers.
This guide provides a foundational comparison of the antimicrobial spectra of fluorinated indole isomers. Further research is warranted to elucidate their precise mechanisms of action and to explore their potential in synergistic combinations with existing antibiotics, paving the way for the development of new therapeutic strategies against challenging microbial infections.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Antibiofilm and Antivirulence Properties of Indoles Against Serratia marcescens [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. 4F-Indole Enhances the Susceptibility of Pseudomonas aeruginosa to Aminoglycoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4F-Indole Enhances the Susceptibility of Pseudomonas aeruginosa to Aminoglycoside Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of different synthesis routes for 6-Fluoro-1H-indol-4-amine
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Synthesis of a Key Indole Intermediate
6-Fluoro-1H-indol-4-amine is a valuable substituted indole building block in medicinal chemistry and drug development. The strategic placement of a fluorine atom at the 6-position and an amine group at the 4-position can significantly influence the pharmacological properties of target molecules, including metabolic stability and receptor binding affinity. This guide provides a head-to-head comparison of two prominent synthetic routes to this key intermediate, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid in the selection of the most suitable method for specific research and development needs.
The synthesis of 6-Fluoro-1H-indol-4-amine is typically achieved through a two-stage process: the initial construction of the 6-fluoro-4-nitro-1H-indole core, followed by the reduction of the nitro group to the desired amine. This guide will compare two established methods for the synthesis of the nitro-indole intermediate: the Leimgruber-Batcho indole synthesis and the Fischer indole synthesis. Subsequently, two common methods for the reduction of the nitro group will be evaluated.
Comparison of Synthesis Routes for 6-Fluoro-4-nitro-1H-indole
The formation of the 6-fluoro-4-nitro-1H-indole skeleton is the critical first stage in the synthesis of the target amine. Below is a comparison of the Leimgruber-Batcho and Fischer indole synthesis approaches.
| Parameter | Route 1: Leimgruber-Batcho Synthesis | Route 2: Fischer Indole Synthesis |
| Starting Materials | 2,4-Dinitro-5-fluorotoluene, N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | 3-Fluoro-5-nitrophenylhydrazine, Acetaldehyde (or equivalent) |
| Key Intermediates | (E)-N,N-Dimethyl-1-(2,4-dinitro-5-fluorophenyl)ethen-1-amine | Acetaldehyde (3-fluoro-5-nitrophenyl)hydrazone |
| Reaction Conditions | Step 1: Reflux in DMF. Step 2: Reductive cyclization (e.g., Fe/AcOH). | Acid-catalyzed condensation and cyclization (e.g., H₂SO₄, PPA). |
| Overall Yield | Generally high. | Variable, can be moderate to good. |
| Advantages | High yields, mild conditions for cyclization, avoids harsh acids. | Versatile, wide range of catalysts can be used. |
| Disadvantages | Availability and cost of the substituted o-nitrotoluene can be a limitation. | Can produce isomeric mixtures with unsymmetrical ketones, requires strongly acidic conditions. |
Experimental Protocols for 6-Fluoro-4-nitro-1H-indole Synthesis
Route 1: Leimgruber-Batcho Synthesis
This route proceeds via the formation of an enamine from 2,4-dinitro-5-fluorotoluene, followed by a reductive cyclization.
Step 1: Enamine Formation
To a solution of 2,4-dinitro-5-fluorotoluene (1.0 eq) in N,N-dimethylformamide (DMF), N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) is added. The reaction mixture is heated to reflux (approximately 130-140°C) and stirred for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the crude enamine intermediate, which is often a dark-colored solid and can be used in the next step without further purification.
Step 2: Reductive Cyclization
The crude enamine from the previous step is dissolved in a mixture of toluene and acetic acid. Iron powder (approximately 2.3 equivalents) is added, and the mixture is heated to 100°C for 2 hours. Reaction progress is monitored by HPLC. After completion, the reaction mixture is cooled, and ethyl acetate is added. The mixture is filtered to remove the iron residues. The filtrate is washed sequentially with 1N HCl, water, and saturated sodium bicarbonate solution. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 6-fluoro-4-nitro-1H-indole.
Route 2: Fischer Indole Synthesis
This classic method involves the reaction of a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions.
Step 1: Formation of 3-Fluoro-5-nitrophenylhydrazine
The synthesis of the required hydrazine precursor is a necessary preliminary step. 3-Fluoro-5-nitroaniline is diazotized with sodium nitrite in hydrochloric acid at 0-5°C. The resulting diazonium salt is then reduced with a suitable reducing agent, such as tin(II) chloride, to yield 3-fluoro-5-nitrophenylhydrazine.
Step 2: Hydrazone Formation and Cyclization
3-Fluoro-5-nitrophenylhydrazine hydrochloride (1.0 eq) is dissolved in ethanol or acetic acid. Acetaldehyde (1.1 eq) is added, and the mixture is stirred at room temperature for 1-2 hours to form the corresponding hydrazone. An acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid, is then added to the reaction mixture. The mixture is heated to between 80-150°C for 1-4 hours to effect cyclization. Upon completion, the reaction mixture is cooled and poured onto crushed ice, followed by neutralization with a base (e.g., sodium hydroxide solution). The product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude 6-fluoro-4-nitro-1H-indole is then purified by column chromatography.
Comparison of Reduction Methods for 6-Fluoro-4-nitro-1H-indole
The final step in the synthesis of 6-Fluoro-1H-indol-4-amine is the reduction of the nitro group. Two common and effective methods are compared below.
| Parameter | Method A: Catalytic Hydrogenation | Method B: Metal/Acid Reduction |
| Reagents | H₂, 10% Palladium on Carbon (Pd/C) | Iron (Fe) powder, Hydrochloric Acid (HCl) or Acetic Acid (AcOH) |
| Solvent | Ethanol, Ethyl Acetate, or THF | Ethanol/Water or Acetic Acid |
| Reaction Conditions | Hydrogen atmosphere (typically 50 psi), room temperature or slightly elevated. | Reflux temperature (approx. 80-100°C). |
| Yield | Generally high to quantitative. | Good to high. |
| Purity | Often very high, catalyst is easily filtered off. | Requires aqueous work-up and may need further purification to remove metal salts. |
| Advantages | Clean reaction with high purity product, mild conditions. | Cost-effective, robust, and scalable. |
| Disadvantages | Cost of palladium catalyst, requires specialized hydrogenation equipment. | Can require careful pH control during work-up, potential for metal contamination. |
Experimental Protocols for the Reduction of 6-Fluoro-4-nitro-1H-indole
Method A: Catalytic Hydrogenation
6-Fluoro-4-nitro-1H-indole (1.0 eq) is dissolved in a suitable solvent such as ethanol or ethyl acetate. A catalytic amount of 10% Palladium on carbon (Pd/C) is added to the solution. The mixture is then subjected to hydrogenation in a Parr apparatus under a hydrogen atmosphere (typically 50 psi) until the consumption of hydrogen ceases. The reaction mixture is then filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield 6-Fluoro-1H-indol-4-amine, which can be further purified by crystallization or chromatography if necessary.
Method B: Iron in Acidic Medium
To a solution of 6-fluoro-4-nitro-1H-indole (1.0 eq) in a mixture of ethanol and water (or acetic acid), iron powder (excess, typically 5-10 equivalents) is added. A catalytic amount of hydrochloric acid or acetic acid is then added. The mixture is heated to reflux and stirred vigorously. The reaction progress is monitored by TLC. Upon completion, the hot reaction mixture is filtered through Celite to remove the iron residues. The filtrate is concentrated, and the residue is taken up in an organic solvent and washed with a basic solution (e.g., saturated sodium bicarbonate) to remove any remaining acid. The organic layer is dried and concentrated to give the crude 6-Fluoro-1H-indol-4-amine, which can be purified by column chromatography.
Visualization of Synthesis Pathways
To further clarify the discussed synthetic routes, the following diagrams illustrate the logical flow of each process.
Caption: Leimgruber-Batcho synthesis workflow.
Caption: Fischer indole synthesis workflow.
Caption: Comparison of reduction methods.
Assessing the Off-Target Effects of 6-Fluoro-1H-indol-4-amine Derivatives: A Comparative Guide to Methodologies
For Researchers, Scientists, and Drug Development Professionals
The 6-Fluoro-1H-indol-4-amine scaffold represents a promising starting point for the development of novel kinase inhibitors. As with any therapeutic candidate, a thorough understanding of its selectivity profile is paramount to ensure both efficacy and safety. Off-target interactions can lead to unexpected toxicities or even produce beneficial polypharmacology. This guide provides a comparative overview of the key experimental methodologies used to assess the off-target effects of novel compounds, using the 6-Fluoro-1H-indol-4-amine derivative class as a central example.
Methodologies for Off-Target Profiling
A multi-pronged approach is essential for a comprehensive assessment of off-target effects. This typically involves a combination of in vitro biochemical assays and in-cell target engagement studies.
1. Large-Scale Kinase Panels (Kinome Scanning): This is the gold-standard for initial off-target profiling. These assays quantify the interaction of a compound against a large panel of purified kinases.
-
Principle: The most common format is a competition binding assay. A test compound is incubated with a kinase and a known, tagged ligand that binds to the active site. The amount of tagged ligand displaced by the test compound is measured, providing a quantitative measure of binding affinity (e.g., Kd) or inhibition (e.g., % inhibition).
-
Advantages: Provides a broad overview of the kinome-wide selectivity of a compound. It is highly sensitive and can detect interactions with hundreds of kinases in a single experiment.
-
Limitations: As these are biochemical assays using purified enzymes, they may not always reflect the cellular context where protein complexes and scaffolding can influence inhibitor binding.
2. Differential Scanning Fluorimetry (DSF): Also known as Thermal Shift Assay, DSF is a rapid and cost-effective method to screen for compound binding to a purified protein.
-
Principle: DSF measures the change in the thermal denaturation temperature (Tm) of a protein in the presence of a ligand. A positive shift in Tm indicates that the compound binds to and stabilizes the protein.
-
Advantages: It is a relatively high-throughput and inexpensive method that does not require an active enzyme or a known substrate.
-
Limitations: It only indicates binding and does not provide information about the functional consequence (inhibition or activation). It is also less sensitive than affinity-based methods for detecting weak binders.
3. Cellular Thermal Shift Assay (CETSA): This method assesses target engagement within a cellular environment.
-
Principle: CETSA is based on the principle that a compound binding to its target protein stabilizes it against thermal denaturation. Cells are treated with the compound, heated, and the amount of soluble (non-denatured) target protein is quantified at different temperatures. A shift in the melting curve indicates target engagement.
-
Advantages: It provides direct evidence of target engagement in a physiological context, including within living cells and even tissues.
-
Limitations: It is lower-throughput than in vitro methods and requires specific antibodies for each target being investigated, making it less suitable for broad, unbiased screening.
Data Presentation
Quantitative data from off-target profiling are crucial for comparing the selectivity of different compounds. The data is typically presented in tables summarizing the inhibitory concentrations (IC50) or dissociation constants (Kd) for the intended target versus a panel of off-targets.
Table 1: Hypothetical Kinase Selectivity Profile for a 6-Fluoro-1H-indol-4-amine Derivative ("Compound-F")
| Target Kinase | IC50 (nM) | Fold Selectivity vs. On-Target | Comments |
| On-Target Kinase A | 10 | 1 | Primary therapeutic target |
| Off-Target Kinase B | 150 | 15 | Moderate off-target activity |
| Off-Target Kinase C | 2,500 | 250 | Good selectivity |
| Off-Target Kinase D | 85 | 8.5 | Significant off-target activity; potential for side effects |
| Off-Target Kinase E | >10,000 | >1,000 | Highly selective |
Interpretation: A higher fold selectivity value indicates a more selective compound. Generally, a >100-fold selectivity is considered a good starting point for a selective inhibitor.[1]
Table 2: Comparison of Off-Target Profiling Methodologies
| Feature | Large-Scale Kinase Panels | Differential Scanning Fluorimetry (DSF) | Cellular Thermal Shift Assay (CETSA) |
| Principle | Competition Binding | Thermal Stabilization | In-cell Thermal Stabilization |
| Output | Kd, IC50, % Inhibition | ΔTm (Melting Temperature Shift) | Thermal Shift Curve |
| Context | In Vitro (Biochemical) | In Vitro (Biochemical) | In-Cell / In-Vivo |
| Throughput | High | High | Low to Medium |
| Primary Use | Broad Selectivity Profiling | Hit Identification & Validation | Target Engagement Confirmation |
Experimental Protocols
Detailed and reproducible protocols are essential for generating high-quality data. Below is a representative protocol for a competitive binding-based kinase profiling assay.
Protocol: Competitive Binding Assay for Kinase Inhibitor Profiling (e.g., KINOMEscan™)
This protocol outlines a general workflow for assessing the binding affinity of a test compound against a large panel of kinases.
1. Materials and Reagents:
- Test Compound (e.g., a 6-Fluoro-1H-indol-4-amine derivative) dissolved in DMSO.
- A panel of purified recombinant kinases.
- Immobilized, active-site directed ligand (e.g., on beads).
- Assay buffer (specific to the kinase family).
- Wash buffers.
- Detection reagents (e.g., qPCR primers and probes if using a DNA-tagged kinase).
2. Procedure:
- Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in the appropriate assay buffer to the desired final concentrations.
- Competition Reaction:
- In a multi-well plate, combine the test compound with the purified kinase.
- Add the immobilized ligand to the wells.
- Incubate the mixture to allow the binding to reach equilibrium. The test compound will compete with the immobilized ligand for binding to the kinase's active site.
- Washing: Wash the plate to remove unbound kinase. The amount of kinase remaining bound to the immobilized ligand is inversely proportional to the affinity of the test compound.
- Elution and Quantification: Elute the bound kinase from the immobilized ligand. Quantify the amount of eluted kinase. A common method is quantitative PCR (qPCR) if the kinase is tagged with a unique DNA barcode.
- Data Analysis: The amount of kinase captured is compared to a DMSO control (100% binding). The results are often expressed as a percentage of control. For dose-response curves, IC50 or Kd values can be calculated.
Mandatory Visualizations
Diagrams of Workflows and Pathways
Visualizing experimental workflows and the biological context of off-target effects is crucial for clear communication. The following diagrams are rendered using the DOT language.
References
Safety Operating Guide
Navigating the Disposal of 6-Fluoro-1H-indol-4-amine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of 6-Fluoro-1H-indol-4-amine, a fluorinated indole derivative. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for the disposal of halogenated heterocyclic amines.
The fundamental principle of chemical waste management is to treat all novel or uncharacterized substances as hazardous until proven otherwise. 6-Fluoro-1H-indol-4-amine, containing both a fluorine atom and an amine group on an indole scaffold, warrants a cautious approach to its disposal.
Hazard Assessment and Waste Classification
Before beginning any disposal procedure, a thorough hazard assessment is essential. Based on its chemical structure, 6-Fluoro-1H-indol-4-amine should be presumed to be a hazardous substance. The presence of the amine functional group can impart basic and potentially corrosive properties, while the fluorinated organic nature of the molecule suggests persistence and potential for environmental harm if not disposed of correctly.
All waste containing 6-Fluoro-1H-indol-4-amine, including pure compound, solutions, and contaminated labware, must be classified and segregated as hazardous chemical waste.
| Parameter | Consideration for 6-Fluoro-1H-indol-4-amine Disposal |
| Physical State | Solid or liquid waste streams must be segregated. |
| Chemical Reactivity | Avoid mixing with strong oxidizing agents or acids to prevent vigorous reactions. |
| Toxicity | Assume high toxicity due to the presence of the amine and fluoro groups. |
| Environmental Hazard | Halogenated organic compounds can be persistent environmental pollutants. |
| Regulatory Status | Must be disposed of in accordance with local, state, and federal regulations for hazardous waste. |
Step-by-Step Disposal Protocol
The following protocol outlines the essential steps for the safe handling and disposal of 6-Fluoro-1H-indol-4-amine.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles, when handling 6-Fluoro-1H-indol-4-amine waste.
2. Waste Segregation:
-
Solid Waste: Collect un-used or contaminated solid 6-Fluoro-1H-indol-4-amine in a dedicated, clearly labeled hazardous waste container. This includes contaminated weigh boats, filter paper, and gloves.
-
Liquid Waste: Collect solutions containing 6-Fluoro-1H-indol-4-amine in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
Sharps Waste: Any needles or other sharps contaminated with 6-Fluoro-1H-indol-4-amine must be disposed of in a designated sharps container for hazardous chemical waste.
3. Waste Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "6-Fluoro-1H-indol-4-amine," and the approximate concentration and quantity.
-
Ensure the label is securely attached and legible.
4. Storage of Waste:
-
Store waste containers in a designated, well-ventilated satellite accumulation area.
-
Keep containers tightly sealed to prevent the release of vapors.
-
Ensure secondary containment is in place to manage any potential leaks.
5. Final Disposal:
-
Never dispose of 6-Fluoro-1H-indol-4-amine down the drain or in regular trash.
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
High-temperature incineration is the preferred method for the ultimate destruction of halogenated organic compounds.[1][2]
-
Disposal in a designated hazardous waste landfill is another potential option.[2]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of 6-Fluoro-1H-indol-4-amine.
Emergency Procedures
In the event of a spill, immediately evacuate the area and notify your institution's EHS department. For small spills, if you are trained and have the appropriate spill kit, you may clean it up following your institution's specific procedures. For large spills, professional assistance is required.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific chemical hygiene plan and disposal protocols. Your EHS department is the primary resource for guidance on waste management.
References
Personal protective equipment for handling 6-Fluoro-1H-indol-4-amine
Essential Safety and Handling Guide for 6-Fluoro-1H-indol-4-amine
I. Hazard Summary
Based on analogous compounds, 6-Fluoro-1H-indol-4-amine should be handled as a substance that is potentially harmful if inhaled, swallowed, or in contact with skin. It may cause skin, eye, and respiratory tract irritation.[1][2]
Potential Hazards:
-
May cause respiratory irritation.[1]
II. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure. The following table outlines the recommended personal protective equipment for handling 6-Fluoro-1H-indol-4-amine.
| Protection Type | Recommended Equipment | Rationale |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation of dust or vapors.[4][5] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield provides broader protection, especially when there is a significant risk of splashing.[2][4][5] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact. Double-gloving is recommended, and gloves should be changed frequently.[4][5][6] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[2][4][5] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills.[5] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when handling the powder outside of a certified chemical fume hood or if dust is generated. The type of respirator should be selected based on a formal risk assessment.[2][4] |
III. Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural steps is essential for the safe handling of 6-Fluoro-1H-indol-4-amine.
1. Pre-Handling Preparation:
-
Risk Assessment: Conduct a thorough risk assessment for the specific experiment.
-
Emergency Equipment: Ensure a safety shower, eyewash station, and fire extinguisher are readily accessible.[5]
-
Designated Area: All handling of the solid compound must be performed within a certified chemical fume hood.[2][4]
-
Equipment Check: Ensure all glassware and equipment are clean and dry. Have a designated waste container for solid chemical waste ready.[2]
2. Handling the Compound:
-
Don PPE: Put on all required PPE as outlined in the table above before entering the handling area.[5]
-
Weighing: Carefully weigh the solid compound inside the fume hood or a ventilated balance enclosure to avoid generating dust.[5]
-
Solution Preparation: If preparing a solution, slowly add the solid to the solvent to prevent splashing.[2]
-
Avoid Contact: Do not get the chemical in your eyes, on your skin, or on your clothing. Avoid ingestion and inhalation.[1]
3. Post-Handling Procedures:
-
Decontamination: Decontaminate all surfaces and equipment after use.
-
PPE Removal: Carefully remove and dispose of all contaminated PPE as hazardous waste.[6]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[1]
4. Storage:
-
Store in a tightly sealed, properly labeled container.[2]
-
Keep the container in a cool, dry, and well-ventilated place.[1]
-
Store away from incompatible materials such as strong oxidizing agents.[1]
IV. Disposal Plan
Proper disposal of 6-Fluoro-1H-indol-4-amine and associated waste is critical to prevent environmental contamination and ensure safety.
1. Waste Segregation:
-
Solid Waste: Collect any solid 6-Fluoro-1H-indol-4-amine and contaminated disposable materials (e.g., weighing paper, gloves, pipette tips) in a clearly labeled, sealed container for hazardous solid waste.[5][7]
-
Liquid Waste: Solutions containing 6-Fluoro-1H-indol-4-amine should be collected in a labeled, sealed container designated for halogenated organic waste. Do not mix with incompatible waste streams.[5][7]
2. Container Management:
-
Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.[5]
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory.[5]
3. Contaminated Glassware:
-
Rinse glassware with a suitable solvent (e.g., acetone) within a fume hood.
-
Collect the rinsate as halogenated organic liquid waste.[7]
-
The cleaned glassware can then be washed according to standard laboratory procedures.
V. Emergency Procedures
In Case of a Spill:
-
Evacuate the immediate area.[4]
-
If the spill is small and you are trained to handle it, wear appropriate PPE, including respiratory protection.[4]
-
Carefully sweep up the solid material, avoiding dust generation, and place it into a sealed container for disposal.[4]
-
Clean the spill area with an appropriate solvent and then wash with soap and water.[1]
First Aid Measures:
-
Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
-
Skin Contact: If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing.[1]
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
-
Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[3]
Visual Workflow for Safe Handling and Disposal
Caption: Logical workflow for the safe handling and disposal of 6-Fluoro-1H-indol-4-amine.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
